molecular formula C8H6F2O B1357947 2,6-Difluoro-4-methylbenzaldehyde CAS No. 1201597-22-9

2,6-Difluoro-4-methylbenzaldehyde

Cat. No.: B1357947
CAS No.: 1201597-22-9
M. Wt: 156.13 g/mol
InChI Key: BQVVPJZIUSQOAU-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6F2O and its molecular weight is 156.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-difluoro-4-methylbenzaldehyde
Source PubChem
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InChI

InChI=1S/C8H6F2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVVPJZIUSQOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610418
Record name 2,6-Difluoro-4-methylbenzaldehyde
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Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201597-22-9
Record name 2,6-Difluoro-4-methylbenzaldehyde
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Record name 2,6-Difluoro-4-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluoro-4-methylbenzaldehyde
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Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2,6-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. 2,6-Difluoro-4-methylbenzaldehyde, identified by its CAS number 1201597-22-9 , has emerged as a particularly valuable building block.[1][2] Its structure, featuring a benzaldehyde core flanked by two ortho-fluorine atoms and a para-methyl group, offers a unique combination of steric and electronic properties. This guide provides an in-depth exploration of its synthesis, characterization, reactivity, and strategic application, grounded in the principles of synthetic chemistry and drug development.

Physicochemical Properties & Structural Characterization

The physical and chemical properties of a starting material are critical determinants of its handling, reactivity, and suitability for specific applications. A summary of key properties for this compound is presented below.

PropertyValueSource
CAS Number 1201597-22-9[1][2]
Molecular Formula C₈H₆F₂O[1]
Molecular Weight 156.13 g/mol [1][2]
Appearance Solid[1]
Purity Typically ≥97%[1]
InChI Key BQVVPJZIUSQOAU-UHFFFAOYSA-N[1][2]
Analytical Characterization: Ensuring Quality and Identity

Verifying the identity and purity of this compound is paramount before its use in synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for unambiguous structure elucidation of this molecule.[2]

    • ¹H NMR will show characteristic signals for the aldehyde proton (CHO), the aromatic protons, and the methyl (CH₃) group, with coupling patterns influenced by the adjacent fluorine atoms.

    • ¹⁹F NMR will display a singlet, confirming the chemical equivalence of the two fluorine atoms.

    • ¹³C NMR provides a complete map of the carbon skeleton.

  • Chromatographic Techniques (GC/HPLC) : Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing purity. Due to the aldehyde's reactivity, derivatization is sometimes employed for more robust analysis, though direct analysis is common.[3][4][5]

Exemplar Protocol: Purity Determination by HPLC

This protocol provides a general framework for assessing the purity of this compound.

  • System Preparation :

    • HPLC System : A standard HPLC system with a UV detector.

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile and water. For example, start with 60:40 Acetonitrile:Water, ramping to 95:5 over 10 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : 254 nm.

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Analysis :

    • Inject 10 µL of the sample solution.

    • Record the chromatogram for at least 15 minutes to ensure all impurities have eluted.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Trustworthiness Check : The choice of a C18 column is based on the moderate polarity of the analyte. A UV detector is effective due to the aromatic chromophore. This self-validating system ensures that the method is appropriate for the molecule's chemical nature.

The Strategic Role of the 2,6-Difluoro-4-methyl Motif in Drug Design

The utility of this specific building block is not accidental; it is a product of deliberate design to solve common challenges in medicinal chemistry. The fluorine and methyl substituents profoundly influence the molecule's behavior.

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at the 2 and 6 positions sterically shields the aldehyde and adjacent aromatic positions from metabolic enzymes (e.g., Cytochrome P450s), slowing down oxidative metabolism and potentially increasing the half-life of a drug candidate.[2]

  • Modulation of Physicochemical Properties :

    • Lipophilicity : Fluorine substitution generally increases a compound's lipophilicity, which can enhance membrane permeability and improve oral absorption.[2]

    • pKa Alteration : The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic protons and raises the pKa of nearby basic groups, which can be used to fine-tune target binding and solubility.[2]

  • Conformational Control : The steric bulk of the two ortho-fluorine atoms can restrict the rotation of the benzaldehyde group and influence the overall conformation of the final molecule, locking it into a more bioactive shape for target engagement.

Caption: Strategic benefits of the 2,6-difluoro-4-methyl motif.

Regioselective Synthesis: A Practical Approach

The precise placement of the substituents is crucial. A highly regioselective method is required to avoid isomeric impurities. One of the most effective strategies is directed ortho-lithiation.

Protocol: Synthesis via Directed ortho-Lithiation of 3,5-Difluorotoluene

This protocol outlines a plausible, regioselective synthesis. The causality behind each step is explained to highlight the expertise involved.

  • Starting Material : 3,5-Difluorotoluene. The methyl group is a weakly activating, ortho-, para- directing group for electrophilic substitution, but for lithiation, its directing ability is less pronounced. The fluorine atoms, however, are strong ortho-directing groups for lithiation.

  • Step 1: Lithiation :

    • Dissolve 3,5-difluorotoluene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C (a dry ice/acetone bath). Causality : This low temperature is critical to prevent side reactions and ensure the kinetic stability of the organolithium intermediate.

    • Slowly add one equivalent of a strong base, such as n-butyllithium (n-BuLi). The lithium will be directed to the position ortho to both fluorine atoms, which is also ortho to the methyl group, leading to the desired 2-lithio-3,5-difluorotoluene intermediate.

  • Step 2: Formylation :

    • While maintaining the temperature at -78 °C, slowly add one equivalent of an electrophilic formylating agent, such as anhydrous N,N-dimethylformamide (DMF).

    • The highly nucleophilic organolithium intermediate will attack the carbonyl carbon of DMF.

  • Step 3: Aqueous Workup and Quench :

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality : This hydrolyzes the intermediate adduct formed in Step 2 and neutralizes any remaining organolithium species, yielding the final this compound product.

  • Step 4: Extraction and Purification :

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product using flash column chromatography on silica gel.

Synthesis_Workflow Start 3,5-Difluorotoluene Reagent1 n-BuLi, THF -78 °C Start->Reagent1 Intermediate Lithiate Intermediate Reagent1->Intermediate Reagent2 DMF -78 °C Intermediate->Reagent2 Product_Crude Crude Product Reagent2->Product_Crude Quench Aqueous Workup (NH₄Cl) Product_Crude->Quench Purify Purification (Chromatography) Quench->Purify Final_Product 2,6-Difluoro-4- methylbenzaldehyde Purify->Final_Product

Caption: Workflow for the regioselective synthesis.

Key Chemical Transformations

This compound is a versatile intermediate. Its aldehyde functionality serves as a handle for numerous transformations crucial for building molecular complexity.

Oxidation to 2,6-Difluoro-4-methylbenzoic Acid

The conversion to a carboxylic acid is a fundamental step for subsequent amide couplings or other carboxylate-based reactions.

  • Reaction : The aldehyde is oxidized to the corresponding carboxylic acid.

  • Protocol Insight : A mild and effective method involves using silver(I) oxide (Ag₂O) in an aqueous solution of sodium hydroxide (NaOH).[2] This method is often preferred when sensitive functional groups are present elsewhere in the molecule, as it avoids harsh oxidants. The reaction is typically exothermic.[2]

Reduction to (2,6-Difluoro-4-methylphenyl)methanol

Reduction to the primary alcohol provides a nucleophilic handle for ether synthesis or conversion to a leaving group.

  • Reaction : The aldehyde is reduced to a benzyl alcohol.

  • Protocol Insight : This is readily achieved with high yield using common hydride reagents.[2] Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is an excellent choice due to its high selectivity for aldehydes and ketones over other reducible groups like esters or amides. Lithium aluminum hydride (LiAlH₄) is also effective but less selective and requires strictly anhydrous conditions.[2]

Caption: Key transformations of the aldehyde functional group.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions based on related fluorinated and methylated benzaldehydes should be followed.[6][7][8]

Hazard ClassDescriptionPrecautionary Action
Skin/Eye Irritation Causes skin and serious eye irritation.Wear appropriate PPE: safety glasses, lab coat, and nitrile gloves.
Respiratory Irritation May cause respiratory irritation.Handle only in a well-ventilated area or a chemical fume hood.
Combustibility Likely a combustible liquid or solid.Keep away from heat, sparks, and open flames. Store in a cool place.
Acute Toxicity (Oral) May be harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Standard Handling Protocol
  • Engineering Controls : Always use this chemical within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a face shield.

  • Dispensing : If solid, handle as a powder to avoid generating dust. If liquid, dispense carefully to avoid splashing.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern drug discovery scientist. Its unique substitution pattern provides a pre-packaged solution for enhancing metabolic stability and modulating physicochemical properties. Understanding its synthesis, reactivity, and handling allows researchers to leverage its full potential in constructing novel, complex, and effective therapeutic agents.

References

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Sources

In-Depth Technical Guide to the Physical Properties of 2,6-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Difluoro-4-methylbenzaldehyde, a substituted aromatic aldehyde, represents a key building block in contemporary organic synthesis. Its unique electronic and steric properties, imparted by the ortho-difluoro and para-methyl substitution pattern, make it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and materials. The fluorine atoms significantly influence the reactivity of the aldehyde moiety and the overall physicochemical characteristics of the molecule through their strong electron-withdrawing inductive effects and their ability to participate in hydrogen bonding. This guide provides a comprehensive overview of the known physical properties of this compound, outlines experimental methodologies for their determination, and offers insights into its safe handling and application.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of a compound is fundamental for its application in research and development. The following table summarizes the key physical and chemical identifiers for this compound. It is important to note that while some properties have been experimentally determined, others are based on predictive models and are indicated as such.

PropertyValueSource(s)
Molecular Formula C₈H₆F₂O[1]
Molecular Weight 156.13 g/mol [1]
CAS Number 1201597-22-9[1]
Appearance Solid (predicted)-
Boiling Point 198.8 °C (predicted)-
Melting Point Not experimentally determined-
Density 1.241 g/cm³ (predicted)-
Solubility Not experimentally determined; expected to be soluble in organic solvents.[1]

Spectroscopic and Structural Elucidation

Spectroscopic techniques are indispensable for the structural verification and purity assessment of organic compounds. Below are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

  • ¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aldehydic, aromatic, and methyl protons. The aldehydic proton is expected to appear as a singlet in the downfield region (around δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The two equivalent aromatic protons are anticipated to resonate in the aromatic region, and the methyl protons will appear as a singlet in the upfield region.[1]

  • ¹³C NMR: The carbon NMR spectrum will provide insights into the number of unique carbon environments. Key signals would include the carbonyl carbon of the aldehyde, the aromatic carbons (with varying shifts due to fluorine substitution), and the methyl carbon.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms, with its chemical shift providing information about their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a strong absorption band around 1700-1710 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group.[1] Other characteristic absorptions would include C-F stretching vibrations and various C-H and C=C stretching and bending vibrations of the aromatic ring and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.

Experimental Methodologies

The following section details standardized protocols for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Protocol:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 2 °C/min) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A narrow melting range is indicative of high purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Powder solid sample B Pack into capillary tube (2-3 mm) A->B C Place in melting point apparatus D Heat slowly (2 °C/min) C->D E Record temperature range of melting D->E F Melting Point E->F

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Given that this compound has a predicted high boiling point, specialized techniques are required for its accurate determination.

Protocol (Distillation Method):

  • Apparatus Setup: A microscale distillation apparatus is assembled.

  • Sample and Boiling Chips: A small volume (e.g., 2-3 mL) of the compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated in a heating mantle.

  • Temperature Reading: The thermometer bulb is positioned so that its top is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Boiling Point: The temperature at which the liquid is actively boiling and a steady stream of distillate is collected is recorded as the boiling point.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Measurement cluster_result Result A Assemble microscale distillation apparatus B Add sample and boiling chips A->B C Gently heat the sample D Record steady temperature of vapor C->D E Boiling Point D->E

Caption: Workflow for Boiling Point Determination.

NMR Spectrum Acquisition

Protocol for ¹H NMR:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer is used.

  • Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard proton pulse sequence is used to acquire the spectrum.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

Safety and Handling

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3] Avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[2][3]

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[2]

    • In case of skin contact: Wash off with soap and plenty of water.[3]

    • If inhaled: Move the person to fresh air.[3]

    • If swallowed: Rinse mouth with water and consult a physician.[3]

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a compound of significant interest in synthetic chemistry. This guide has consolidated the available physical property data, highlighting the need for further experimental verification of properties such as melting point, density, and solubility. The provided experimental protocols offer a framework for researchers to obtain this critical data. A comprehensive understanding of its spectroscopic characteristics and adherence to safe handling protocols are essential for its effective and safe utilization in the laboratory.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • C-13 NMR Spectrum. (n.d.). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

  • 19F NMR Reference Standards. (n.d.). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Retrieved from [Link]

  • 19Flourine NMR. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

  • Human Metabolome Database. (2012, September 11). Showing metabocard for 4-Methylbenzaldehyde (HMDB0029638). Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,4-difluoro-6-methylbenzaldehyde (C8H6F2O). Retrieved from [Link]

  • Transtutors. (2021, February 23). What is the analysis of 4-methylbenzaldehyde (p-tolualdehyde) IR... (1 Answer). Retrieved from [Link]

  • Scribd. (n.d.). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2,3-dichloro-4-methylbenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Spectral Analysis of 2,6-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methylbenzaldehyde is an aromatic aldehyde of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms ortho to the aldehyde group, combined with a para-methyl substituent, imparts unique electronic and steric properties to the molecule. These features can profoundly influence its reactivity, binding affinity to biological targets, and utility as a synthetic intermediate.[1] A thorough characterization of its spectral properties is paramount for unequivocal identification, purity assessment, and understanding its chemical behavior.

This guide provides an in-depth analysis of the expected and observed spectral data for this compound, grounded in the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it details field-proven, standardized protocols for the acquisition of high-quality spectral data, ensuring reproducibility and reliability in research and development settings.

Molecular Structure and Key Physicochemical Properties

PropertyValueSource
CAS Number 1201597-22-9[1]
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol [1]
Boiling Point 198.8 °C

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable for a comprehensive analysis.

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.5 - 10.5Singlet (s)1HAldehydic proton (-CHO)
PredictedTriplet (t)2HAromatic protons (Ar-H)
PredictedSinglet (s)3HMethyl protons (-CH₃)

Expert Analysis and Causality:

The ¹H NMR spectrum of this compound is predicted to be relatively simple and highly informative. The aldehydic proton is expected to appear as a sharp singlet in the downfield region (9.5-10.5 ppm) due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group.[1] The two aromatic protons are chemically equivalent and are anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms. The methyl protons, being attached to the aromatic ring, will likely resonate as a singlet in the typical benzylic proton region (around 2.3-2.6 ppm).

Experimental Protocol for ¹H NMR Acquisition:

This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or using automated gradient shimming routines.[2]

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Use a 45° pulse width for routine spectra to maximize signal intensity per scan.[2]

    • Set the acquisition time to approximately 4 seconds.[2]

    • A relaxation delay is often not necessary for routine ¹H spectra.[2]

    • Acquire a suitable number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.[2]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce coupling information.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~190Aldehydic carbon (C=O)
PredictedAromatic carbons (C-F, C-H, C-CH₃, C-CHO)
~20Methyl carbon (-CH₃)

Expert Analysis and Causality:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The aldehydic carbon will be the most downfield signal due to the double bond to an electronegative oxygen. The aromatic carbons will appear in the typical aromatic region (110-170 ppm), with their specific shifts influenced by the fluorine, methyl, and aldehyde substituents. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The methyl carbon will be the most upfield signal.

Experimental Protocol for ¹³C NMR Acquisition:

  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg is ideal).

  • Instrument Setup:

    • Tune the probe for the ¹³C frequency.[3]

    • Use the same lock and shim settings as for the ¹H NMR.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 220 ppm).

    • A 30° pulse angle is recommended for routine spectra of small molecules to allow for faster repetition rates.[2]

    • Set the acquisition time to around 4 seconds.[2]

    • Proton decoupling should be applied during acquisition to simplify the spectrum to singlets for each carbon (except for carbons coupled to fluorine).[4]

    • Acquire a sufficient number of scans, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 0.25 Hz for small molecules.[2]

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR (Fluorine-19 NMR) Spectroscopy

Predicted ¹⁹F NMR Data:

Chemical Shift (δ) ppmMultiplicityAssignment
PredictedTriplet (t)2,6-Difluoro

Expert Analysis and Causality:

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus.[5][6] For this compound, the two fluorine atoms are chemically equivalent and are expected to give a single signal. This signal will likely be a triplet due to coupling with the two adjacent aromatic protons. The chemical shift will be in the characteristic range for aryl fluorides.[7]

Experimental Protocol for ¹⁹F NMR Acquisition:

  • Sample Preparation:

    • The same sample used for ¹H and ¹³C NMR can be used.

    • An internal reference standard such as hexafluorobenzene or trifluorotoluene can be added, or an external standard in a coaxial insert can be used.[8]

  • Instrument Setup:

    • Tune the probe to the ¹⁹F frequency.

    • Use the same lock and shim settings.

  • Data Acquisition:

    • Set the spectral width to encompass the expected chemical shift range for aryl fluorides.

    • Proton decoupling can be applied to simplify the spectrum, which would result in a singlet for the fluorine signal.

    • Acquire a sufficient number of scans.

  • Data Processing:

    • Process the data similarly to ¹H NMR.

    • Reference the spectrum to a known standard (e.g., CFCl₃ at 0 ppm).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920MediumMethyl C-H stretch
~2820 & ~2720MediumAldehyde C-H stretch (Fermi doublet)
1700-1710StrongAldehyde C=O stretch
~1600Medium-StrongAromatic C=C stretch
PredictedStrongC-F stretch

Expert Analysis and Causality:

The IR spectrum of this compound will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically found between 1700-1710 cm⁻¹.[1] The presence of the aldehyde is further confirmed by the characteristic, though often weaker, Fermi doublet for the C-H stretch around 2820 and 2720 cm⁻¹. Aromatic C-H stretches will appear above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹. The C-F stretches will give rise to strong absorptions in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method):

  • Sample Preparation:

    • Dissolve a small amount (a few mg) of this compound in a volatile solvent like methylene chloride or acetone.[9]

    • Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[9]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[9]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum (Electron Ionization - EI):

m/zInterpretation
156Molecular ion (M⁺)
155[M-H]⁺
127[M-CHO]⁺
Other fragmentsConsistent with the structure

Expert Analysis and Causality:

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.[10][11][12] The molecular ion peak (M⁺) for this compound is expected at an m/z of 156, corresponding to its molecular weight. A prominent peak at m/z 155, resulting from the loss of the aldehydic hydrogen ([M-H]⁺), is also anticipated. Another significant fragment would likely be observed at m/z 127, corresponding to the loss of the formyl group ([M-CHO]⁺).

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction:

    • For a volatile solid, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

    • Alternatively, if coupled with Gas Chromatography (GC-MS), the sample is first dissolved in a suitable solvent and injected into the GC, which separates the components before they enter the mass spectrometer.[11]

  • Ionization:

    • The sample is vaporized and enters the ion source.

    • A beam of electrons, typically at 70 eV, bombards the gaseous sample molecules, causing ionization and fragmentation.[10]

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and the signal is processed to generate a mass spectrum.

Visualization of Experimental Workflow

NMR Sample Preparation and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.6-0.7 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D Transfer to Instrument E Lock and Shim D->E F Acquire Spectrum (¹H, ¹³C, ¹⁹F) E->F G Process Data (FT, Phasing, Referencing) F->G

Caption: Workflow for NMR sample preparation and analysis.

Logical Relationship of Spectral Data

Spectral_Logic Compound 2,6-Difluoro-4- methylbenzaldehyde NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS H_NMR ¹H NMR (Proton Environment) NMR->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) NMR->C_NMR F_NMR ¹⁹F NMR (Fluorine Environment) NMR->F_NMR Func_Groups Functional Groups (C=O, C-H, C-F) IR->Func_Groups Mol_Weight Molecular Weight (m/z = 156) MS->Mol_Weight Fragmentation Fragmentation Pattern ([M-H]⁺, [M-CHO]⁺) MS->Fragmentation

Caption: Interrelation of spectral techniques for molecular characterization.

Safety, Handling, and Storage

This compound is classified as a combustible liquid that may cause skin, eye, and respiratory irritation.[13][14] It is harmful if swallowed.[15]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.[15][16]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Keep away from heat, sparks, and open flames.[14][16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

This technical guide provides a comprehensive framework for the spectral analysis of this compound. By integrating predicted spectral data with established, detailed experimental protocols, researchers and drug development professionals are equipped to obtain and interpret high-quality data for this important chemical entity. The application of ¹H, ¹³C, and ¹⁹F NMR, in conjunction with IR spectroscopy and mass spectrometry, allows for a full and unambiguous structural elucidation and purity assessment, which are critical for advancing scientific research and development.

References

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). In Books. [Link]

  • Gowda, G. A. N., et al. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Journal of Proteome Research, 17(4), 1639-1650. [Link]

  • Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Gowda, G. A. N., et al. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. ACS Publications. [Link]

  • Beaudry Group. Routine 1H NMR Guidelines. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • 13-C NMR Protocol for beginners AV-400. [Link]

  • 1H NMR Protocol for Beginners DRX-400. [Link]

  • Sample preparation for FT-IR. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • Reddit. (2015, September 11). Standardizing for 19F NMR. r/chemistry. [Link]

  • NMR Facility - Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. [Link]

  • Stepbystep procedure for NMR data acquisition. [Link]

  • Gee, C. T., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Medicinal Chemistry Letters, 13(5), 788-793. [Link]

  • de Graaf, R. A., et al. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 20(3), 317-334. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Chemical Instrumentation Facility. Mass Spectrometry Tutorial. [Link]

  • Ang, J. E., et al. (2018). A beginner's guide to 19F NMR and its role in drug screening. Journal of Biomolecular NMR, 71(3), 165-174. [Link]

  • 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. (2014, July 23). [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

  • Wikipedia. Electron ionization. [Link]

  • Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]

  • 19Flourine NMR. [Link]

  • PubChem. 4-Methylbenzaldehyde. [Link]

  • NIST. Benzaldehyde, 4-methyl-. [Link]

  • PubChemLite. 2,4-difluoro-6-methylbenzaldehyde (C8H6F2O). [Link]

  • NIST. Benzaldehyde, 4-methyl-. [Link]

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An In-depth Technical Guide to the NMR Analysis of 2,6-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles and Molecular Context

2,6-Difluoro-4-methylbenzaldehyde presents a fascinating case for NMR analysis due to the strategic placement of its substituents. The two fluorine atoms flanking the aldehyde group introduce significant electronic and steric influences that are directly observable in the NMR spectra.[1] Understanding the interplay of the electron-withdrawing nature of the fluorine atoms and the aldehyde group, juxtaposed with the electron-donating methyl group, is fundamental to interpreting the resulting chemical shifts and coupling constants.

The high natural abundance (100%) and spin quantum number of 1/2 make the ¹⁹F nucleus an excellent probe for NMR spectroscopy, offering high sensitivity and a wide chemical shift range that is highly responsive to the local electronic environment.[2][3] This, combined with standard ¹H and ¹³C NMR, provides a powerful toolkit for unambiguous structural confirmation and purity assessment.

Molecular Structure and Key Interactions

To visualize the relationships between the nuclei, consider the following structural diagram. The key interactions we will explore are the spin-spin couplings between ¹H, ¹³C, and ¹⁹F nuclei.

Figure 1. Molecular structure of this compound with atom numbering.

Section 2: Experimental Protocol for High-Resolution NMR Analysis

A self-validating protocol is crucial for obtaining reproducible and accurate NMR data. The following workflow is designed to ensure data integrity from sample preparation to final analysis.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. It offers good solubility and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) are well-established references.

  • Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in ¹H, ¹³C, and ¹⁹F NMR spectra on a modern spectrometer.

  • Internal Standard : For precise chemical shift referencing, especially for ¹⁹F NMR, an internal standard can be beneficial. However, for routine structural confirmation, referencing to the solvent signal is often adequate. If an internal standard is used for ¹⁹F, hexafluorobenzene (C₆F₆, δ ~ -164.9 ppm) or trifluorotoluene (C₆H₅CF₃, δ ~ -63.72 ppm) are common choices.[4]

  • Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.

Experiment Key Parameters Rationale
¹H NMR Pulse Program: zg30Number of Scans: 8-16Relaxation Delay (d1): 1-2 sAcquisition Time (aq): 3-4 sA standard 30-degree pulse is used to avoid saturation. A sufficient number of scans ensures a good signal-to-noise ratio. The relaxation delay and acquisition time are optimized for resolution and sensitivity.
¹³C{¹H} NMR Pulse Program: zgpg30Number of Scans: 1024-2048Relaxation Delay (d1): 2 sSpectral Width: 0-200 ppmProton decoupling (e.g., GARP or WALTZ-16) is employed to simplify the spectrum and enhance the signal-to-noise ratio by collapsing multiplets into singlets. A longer relaxation delay is used due to the longer relaxation times of carbon nuclei.
¹⁹F NMR Pulse Program: zg30Number of Scans: 16-32Relaxation Delay (d1): 1-2 sSpectral Width: +50 to -250 ppm¹⁹F NMR is highly sensitive, so fewer scans are typically needed. A wide spectral width is necessary to encompass the large chemical shift dispersion of fluorine.[2]
2D NMR (COSY, HSQC, HMBC) Standard pulse programs and parametersThese experiments are invaluable for definitively assigning proton and carbon signals by identifying through-bond correlations.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in CDCl3 (0.6 mL) prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 1H NMR prep3->acq1 acq2 13C{1H} NMR acq1->acq2 acq3 19F NMR acq2->acq3 acq4 2D NMR (Optional but Recommended) acq3->acq4 proc1 Fourier Transform & Phasing acq4->proc1 proc2 Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Chemical Shift Referencing proc3->proc4 proc5 Coupling Constant Measurement proc4->proc5 proc6 Structural Assignment proc5->proc6

Figure 2. A streamlined workflow for the NMR analysis of this compound.

Section 3: Spectral Interpretation and Data Analysis

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant(s) (J, Hz) Assignment Rationale
Aldehyde (-CHO)~10.25Triplet (t)⁴J(H,F) ≈ 1-3 HzThe aldehyde proton is significantly deshielded by the electronegative oxygen atom. It will appear as a triplet due to coupling with the two equivalent ortho fluorine atoms.
Aromatic (H-3, H-5)~6.75Doublet of triplets (dt) or complex multiplet³J(H,F) ≈ 8-10 Hz, ⁵J(H,H) ≈ smallThese two equivalent protons are coupled to the adjacent fluorine atoms (a large ³J coupling) and may show smaller long-range coupling to the other aromatic proton and the aldehyde proton. The primary splitting will be a doublet from the ortho fluorine.
Methyl (-CH₃)~2.39Singlet (s) or very finely split multiplet⁵J(H,F) ≈ 0.5-1.5 HzThe methyl protons are coupled to the two meta fluorine atoms, but this five-bond coupling is often too small to be resolved, resulting in an apparent singlet.

Note: The provided chemical shift for this compound is δ 10.25 (s, 1H), 6.75 (d, 2H, J = 9.9Hz), 2.39 (s, 3H) in CDCl₃. The multiplicity of the aldehyde proton is reported as a singlet, suggesting the four-bond coupling to fluorine is not resolved in that particular spectrum.[5] The aromatic protons show a doublet, indicating the dominant coupling is with the ortho fluorine atoms.

¹³C{¹H} NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will exhibit characteristic splittings due to C-F coupling. This is a powerful diagnostic tool.[6]

Carbon Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant(s) (J, Hz) Assignment Rationale
Aldehyde (-CHO)~185-195Triplet (t)³J(C,F) ≈ 4-8 HzThe carbonyl carbon is coupled to the two ortho fluorine atoms.
C-2, C-6 (C-F)~160-165Doublet of triplets (dt)¹J(C,F) ≈ 240-260 Hz, ³J(C,F) ≈ 8-12 HzThese carbons are directly bonded to fluorine, resulting in a very large one-bond coupling constant. They are also coupled to the other fluorine atom three bonds away.
C-4 (C-CH₃)~140-145Triplet (t)³J(C,F) ≈ 3-6 HzThis carbon is coupled to the two meta fluorine atoms.
C-1 (C-CHO)~120-125Triplet (t)²J(C,F) ≈ 20-30 HzThis carbon is coupled to the two ortho fluorine atoms.
C-3, C-5 (C-H)~110-115Doublet (d)²J(C,F) ≈ 18-22 HzThese carbons are coupled to their adjacent fluorine atoms.
Methyl (-CH₃)~20-25Singlet (s) or finely split multiplet⁴J(C,F) ≈ smallThe four-bond coupling to the fluorine atoms is typically small and may not be resolved.

Note: The magnitude of C-F coupling constants generally decreases with the number of bonds separating the nuclei.[7]

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides direct information about the fluorine environments.

Fluorine(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant(s) (J, Hz) Assignment Rationale
F-2, F-6~ -110 to -130Multiplet³J(F,H) ≈ 8-10 Hz, ⁴J(F,H-CHO) ≈ 1-3 Hz, ⁵J(F,H-Me) ≈ 0.5-1.5 HzThe two fluorine atoms are chemically equivalent. Their signal will be split by the adjacent aromatic protons (H-3 and H-5), the aldehyde proton, and potentially the methyl protons. The resulting multiplet can be complex.

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm).[4] The chemical shift of fluorobenzene is approximately -113.5 ppm.[8] The substituents on the ring in this compound will influence the precise chemical shift.

Spin-Spin Coupling Network

The intricate network of spin-spin couplings is a hallmark of fluorinated aromatics and provides a wealth of structural information.

Figure 3. Key ¹H-¹⁹F spin-spin coupling interactions in this compound.

Section 4: Advanced NMR Techniques and Troubleshooting

For complex cases or for obtaining more detailed structural information, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy) : Identifies ¹H-¹H coupling networks. In this molecule, it would show a correlation between the aromatic protons (H-3 and H-5) if their coupling is resolved.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C nuclei. This is essential for unambiguously assigning the signals for the aromatic C-H (C-3/H-3, C-5/H-5) and methyl C-H groups.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between ¹H and ¹³C nuclei over two or three bonds. This is extremely powerful for piecing together the carbon skeleton and assigning quaternary carbons. For example, the aldehyde proton should show correlations to C-1, C-2, and C-6. The methyl protons should show correlations to C-3, C-4, and C-5.

Troubleshooting Poor Resolution or Signal-to-Noise:

  • Shimming : Poor magnetic field homogeneity is a common cause of broad lineshapes. Careful shimming of the spectrometer is essential.

  • Sample Concentration : If the signal-to-noise is low, a more concentrated sample may be necessary. However, very high concentrations can lead to line broadening due to viscosity.

  • Paramagnetic Impurities : Trace amounts of paramagnetic metals can cause significant line broadening. If suspected, filtering the sample through a small amount of Celite or washing glassware with a chelating agent like EDTA can help.

Section 5: Conclusion

The NMR analysis of this compound is a prime example of how multi-nuclear NMR spectroscopy provides a detailed picture of molecular structure. By carefully acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can confirm the identity and purity of this important synthetic intermediate. The characteristic chemical shifts and, most notably, the intricate patterns of H-F and C-F spin-spin coupling, offer a robust and self-validating dataset for structural elucidation. This guide provides the foundational knowledge and practical protocols for researchers to confidently perform and interpret these critical analytical experiments.

References

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • University of California, Davis. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Reddit. (2017). Carbon-fluorine spin coupling constants. Retrieved from [Link]

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An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2,6-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2,6-difluoro-4-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak-listing to offer a mechanistic understanding of the molecule's vibrational landscape. We will dissect the influence of aromatic conjugation and the potent electronic effects of ortho-difluoro substitution on the characteristic absorption bands of the aldehyde, aromatic, and methyl functional groups. This guide establishes a foundational framework for utilizing IR spectroscopy in the structural elucidation and quality control of complex, substituted aromatic compounds.

The Role of IR Spectroscopy in Modern Drug Development

In the rigorous landscape of pharmaceutical and materials science, the unambiguous structural confirmation of chemical entities is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), an IR spectrum provides a unique "fingerprint" of a compound. For drug development professionals, this technique is indispensable for verifying the identity of starting materials, monitoring reaction progress, and ensuring the purity and consistency of final active pharmaceutical ingredients (APIs).

The Analyte: this compound

This compound is a substituted aromatic aldehyde. Its structure presents a fascinating case for IR analysis due to the interplay of several electronic and steric factors. The aldehyde group is conjugated with the benzene ring, while the two ortho-fluorine atoms exert powerful inductive effects, and the para-methyl group acts as a weak electron donor. Understanding these competing influences is key to accurately interpreting the resulting spectrum.

Figure 1: Molecular Structure of this compound

Detailed Analysis of Expected Vibrational Modes

The IR spectrum of this molecule can be logically divided into several key regions, each corresponding to the vibrations of its specific functional groups.

The Aldehyde Group (CHO)

The aldehyde is the most diagnostically significant functional group and gives rise to two hallmark absorptions.

  • C=O (Carbonyl) Stretching: The C=O stretching vibration in aldehydes and ketones produces one of the strongest and sharpest peaks in an IR spectrum.[1][2] For saturated aliphatic aldehydes, this peak appears at 1740-1720 cm⁻¹.[3] However, when the carbonyl is conjugated with an aromatic ring, as in benzaldehyde, the frequency is lowered to the 1710-1685 cm⁻¹ range due to delocalization of π-electrons, which slightly weakens the C=O double bond.[2][3][4]

    In this compound, the two ortho-fluorine atoms introduce a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carbonyl carbon, strengthening and shortening the C=O bond, which would be expected to increase the vibrational frequency. Therefore, the C=O stretch for this molecule is predicted to occur at a slightly higher wavenumber than in benzaldehyde itself, likely in the 1705-1720 cm⁻¹ range. This band will be strong and sharp.

  • Aldehydic C-H Stretching: A unique feature of aldehydes is the stretching vibration of the hydrogen atom directly bonded to the carbonyl carbon (O=C-H). This typically appears as a pair of moderate-intensity peaks between 2830-2695 cm⁻¹.[3] One of these peaks, often near 2720-2750 cm⁻¹ , is particularly useful for distinguishing aldehydes from ketones.[3][4] The second peak, usually near 2820-2850 cm⁻¹ , can sometimes be obscured by the more intense aliphatic C-H stretching bands.[4] This splitting is the result of Fermi resonance between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.

The Aromatic System

The substituted benzene ring provides several characteristic absorptions.

  • Aromatic C-H Stretching: The stretching of C-H bonds where the carbon is sp² hybridized occurs at a higher frequency than for sp³ carbons. These peaks are found just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.[5][6] They are usually of weak to medium intensity.

  • Aromatic C=C Ring Stretching: The stretching vibrations within the aromatic ring itself give rise to a series of bands, often four, in the 1450-1600 cm⁻¹ region.[5][6] Two peaks, one near 1600 cm⁻¹ and another near 1500 cm⁻¹, are typically the most intense and are characteristic of the aromatic ring.[5]

  • Out-of-Plane (OOP) C-H Bending: The C-H bonds on the ring can also bend out of the plane of the ring. These strong absorptions, found between 675-900 cm⁻¹ , are highly diagnostic of the ring's substitution pattern.[6] For the 1,2,4,6-substitution pattern of this molecule, a complex pattern is expected, but a prominent band in the 800-900 cm⁻¹ range is likely.

The Methyl Group (-CH₃)

The para-methyl group will show characteristic aliphatic C-H vibrations.

  • C-H Stretching: The stretching of the sp³ C-H bonds of the methyl group will appear as medium to strong bands in the 2850-2980 cm⁻¹ region. These peaks will be at a lower frequency than the aromatic C-H stretches.

  • C-H Bending: Asymmetric and symmetric bending vibrations of the methyl group occur around 1450 cm⁻¹ and 1375 cm⁻¹ , respectively. The symmetric bend at ~1375 cm⁻¹ is often a sharp, useful diagnostic peak.

The Carbon-Fluorine Bonds (C-F)

The C-F stretch is a key feature but can be challenging to assign definitively.

  • C-F Stretching: The C-F stretching vibration is known to be strong and occurs in the fingerprint region, broadly between 1000-1400 cm⁻¹ . For aromatic fluorides, this band is typically found in the 1200-1350 cm⁻¹ range. However, this region of the spectrum is often crowded with other vibrations, including C-H in-plane bending and C-C stretching.[6] The C-F stretching mode can couple with these other vibrations, making a precise assignment difficult without computational modeling.[6] For this compound, one should expect at least one very strong absorption band in this region attributable to the C-F stretches.

Summary of Expected IR Absorptions

The following table summarizes the predicted key vibrational frequencies for this compound.

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3030 - 3100Weak-Med=C-H StretchAromatic Ring
2850 - 2980Med-Str-C-H Stretch (asymmetric & symmetric)Methyl Group
~2830 & ~2730Weak-MedO=C-H Stretch (Fermi Doublet)Aldehyde
1705 - 1720StrongC=O StretchAldehyde
1450 - 1600Med-StrC=C Ring Stretches (multiple bands)Aromatic Ring
~1450 & ~1375Medium-C-H Bending (asymmetric & symmetric)Methyl Group
1200 - 1350StrongC-F StretchAryl Fluoride
800 - 900StrongC-H Out-of-Plane (OOP) BendingAromatic Ring

Recommended Experimental Protocol (FT-IR)

To obtain a high-quality, self-validating spectrum, a standardized protocol is essential. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is recommended for its speed and simplicity.

Protocol: FT-IR Analysis via ATR

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow the solvent to fully evaporate. Collect a background spectrum. This is a critical step as the instrument will digitally subtract this from the sample spectrum.

  • Sample Application: Place a small, representative amount of the this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Scan: Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background scan and displayed in terms of transmittance or absorbance. No further baseline correction should be necessary if the background and sample scans were performed correctly.

  • Cleaning: Retract the press arm, remove the sample, and thoroughly clean the ATR crystal as described in Step 2 to prepare for the next analysis.

Figure 2: Workflow for FT-IR Spectral Interpretation cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Conclusion A Prepare Sample & Instrument (ATR) B Collect Background Spectrum A->B C Collect Sample Spectrum B->C D Identify Diagnostic Region (>1500 cm⁻¹) C->D H Identify Fingerprint Region (<1500 cm⁻¹) C->H E Assign C=O Stretch (~1710 cm⁻¹) D->E F Assign Aldehyde C-H (~2730, ~2830 cm⁻¹) E->F G Assign Aromatic & Aliphatic C-H (>3000 & <3000 cm⁻¹) F->G K Confirm Molecular Structure G->K I Assign C=C Ring & C-F Stretches (1200-1600 cm⁻¹) H->I J Assign OOP Bending (800-900 cm⁻¹) I->J J->K

Figure 2: Workflow for FT-IR Spectral Interpretation

Conclusion

The infrared spectrum of this compound is a rich source of structural information, governed by the predictable vibrations of its constituent functional groups. The key diagnostic features are a strong carbonyl (C=O) absorption near 1705-1720 cm⁻¹ , the characteristic aldehyde C-H Fermi doublet (~2730 and ~2830 cm⁻¹), and strong C-F stretching bands in the complex fingerprint region. By understanding the underlying principles of how conjugation and inductive effects modulate vibrational frequencies, researchers can confidently use IR spectroscopy to verify the structure and purity of this and other complex substituted aromatic molecules, ensuring the integrity of their research and development pipelines.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Journal of Chemical Physics. (2024, May 30). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. AIP Publishing. Retrieved from [Link]

  • JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. Retrieved from [Link]

  • LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 2,6-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the mass spectrometric behavior of 2,6-Difluoro-4-methylbenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Tailored for researchers, scientists, and drug development professionals, this document elucidates the predicted fragmentation pathways of this multifaceted molecule, underpinned by fundamental principles of mass spectrometry and comparative analysis with structurally related compounds.

Introduction: The Analytical Significance of this compound

This compound, with a molecular formula of C₈H₆F₂O and a molecular weight of 156.13 g/mol , presents a unique analytical challenge due to the interplay of its functional groups.[2][3][4] The electron-withdrawing nature of the two ortho-fluorine atoms and the electron-donating character of the para-methyl group, in conjunction with the reactive aldehyde functionality, dictate its fragmentation pattern. Understanding this pattern is crucial for its unambiguous identification in complex reaction mixtures and for quality control during synthesis. The strategic placement of fluorine atoms can also sterically shield the aldehyde group, influencing its reactivity.[2]

Predicted Mass Spectrum and Fragmentation Pathways

The electron ionization (EI) mass spectrum of this compound is predicted to be characterized by a series of key fragmentation events. The initial step involves the removal of an electron to form the molecular ion (M⁺•). Subsequent fragmentations are driven by the relative stabilities of the resulting cations and neutral losses.

Molecular Ion and Primary Fragmentation

The molecular ion peak is expected to be observed at a mass-to-charge ratio (m/z) of 156. Given the stability of the aromatic ring, this peak should be reasonably intense. The primary fragmentation pathways are anticipated to be initiated at the aldehyde group, a common feature for aromatic aldehydes.[5]

Key Predicted Primary Fragments:

  • [M-1]⁺ (m/z 155): Loss of a hydrogen radical from the aldehyde group is a characteristic fragmentation for benzaldehydes, leading to the formation of a stable acylium ion.[5]

  • [M-29]⁺ (m/z 127): Loss of the formyl radical (•CHO) results in the formation of the 2,6-difluoro-4-methylphenyl cation. This is another hallmark fragmentation of benzaldehydes.[6]

  • [M-28]⁺• (m/z 128): The expulsion of a neutral carbon monoxide (CO) molecule can also occur, leading to a radical cation corresponding to 1,3-difluoro-5-methylbenzene.[5]

Secondary Fragmentation and the Influence of Substituents

The secondary fragmentation of the primary ions will be significantly influenced by the fluorine and methyl substituents. The stability of the resulting ions will govern the prevalence of these pathways.

  • Fragmentation of the [M-29]⁺ ion (m/z 127): The 2,6-difluoro-4-methylphenyl cation is expected to undergo further fragmentation. A likely pathway is the loss of a fluorine radical, although this is generally less favorable than the loss of other halogens.[7] Another possibility is the rearrangement and loss of small neutral molecules.

  • The "Ortho Effect": The presence of two fluorine atoms in the ortho positions relative to the original aldehyde group can lead to specific fragmentation pathways. These "ortho effects" can involve interactions between the substituents and the charged center, potentially leading to unique rearrangements and neutral losses that are not observed in other isomers.[8]

The fragmentation of the aromatic ring itself will likely lead to a series of smaller ions, though their relative abundance may be low.

Proposed Fragmentation Scheme

The following table summarizes the predicted key fragment ions for this compound under electron ionization mass spectrometry.

m/zProposed Fragment IonProposed StructureNeutral Loss
156Molecular Ion[C₈H₆F₂O]⁺•-
155Acylium Ion[C₈H₅F₂O]⁺•H
1272,6-Difluoro-4-methylphenyl Cation[C₇H₅F₂]⁺•CHO
1281,3-Difluoro-5-methylbenzene Radical Cation[C₇H₆F₂]⁺•CO
108Difluorotropylium-type Ion[C₆H₄F₂]⁺•CH₃• from m/z 127

Below is a visual representation of the predicted primary fragmentation pathways.

fragmentation M [C₈H₆F₂O]⁺• m/z 156 Molecular Ion M_minus_H [C₈H₅F₂O]⁺ m/z 155 M->M_minus_H - •H M_minus_CHO [C₇H₅F₂]⁺ m/z 127 M->M_minus_CHO - •CHO M_minus_CO [C₇H₆F₂]⁺• m/z 128 M->M_minus_CO - CO workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Prepare 1 mg/mL Stock Solution Working Dilute to 1-10 µg/mL Working Solution Stock->Working Injection Inject 1 µL into GC Working->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-400) Ionization->Detection Extract Extract Mass Spectrum from Chromatogram Detection->Extract Identify Identify Molecular Ion and Fragment Peaks Extract->Identify Compare Compare with Predicted Fragmentation Identify->Compare

Sources

A Technical Guide to the Solubility of 2,6-Difluoro-4-methylbenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern pharmaceutical synthesis and drug discovery, the selection and characterization of intermediates are paramount.[1] 2,6-Difluoro-4-methylbenzaldehyde, a fluorinated aromatic aldehyde, serves as a valuable building block in the synthesis of complex biologically active molecules.[2][3] The strategic placement of fluorine atoms can significantly influence a molecule's reactivity, metabolic stability, and binding affinity, making fluorinated compounds like this one of particular interest to medicinal chemists.[1][4] However, before its full potential can be realized in any synthetic route, a fundamental physicochemical property must be thoroughly understood: its solubility.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility of this compound in common organic solvents. We will delve into the theoretical underpinnings that govern its solubility, present a robust experimental protocol for its determination, and discuss the practical implications of this data in a research and development setting.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. The principle of "like dissolves like" is a foundational concept in predicting solubility, where substances with similar polarities tend to be miscible.[5]

Molecular Structure of this compound:

  • Aromatic Ring: The benzene ring forms a non-polar core.

  • Aldehyde Group (-CHO): This is a polar functional group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

  • Two Fluorine Atoms (-F): Fluorine is highly electronegative, creating strong C-F bonds and influencing the overall electronic distribution of the aromatic ring. The two fluorine atoms flanking the aldehyde group may also sterically hinder certain intermolecular interactions.[2]

  • Methyl Group (-CH3): This is a non-polar, electron-donating group.

Based on this structure, we can predict the solubility of this compound in various classes of organic solvents.

Predicted Solubility:

  • High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) and chlorinated solvents (e.g., dichloromethane, chloroform). These solvents can engage in dipole-dipole interactions with the aldehyde group.

  • Moderate Solubility: Expected in polar protic solvents (e.g., methanol, ethanol). While the aldehyde can accept hydrogen bonds, it cannot donate them, which may limit its interaction with protic solvents compared to compounds with -OH or -NH groups.

  • Low Solubility: Expected in non-polar solvents (e.g., hexane, toluene). The polarity of the aldehyde and difluoro-substituted ring will likely make it less soluble in highly non-polar environments.

  • Insoluble in Water: The presence of the aromatic ring and the lack of strong hydrogen bond donating capabilities suggest very low solubility in water.[6][7]

The following table provides an illustrative summary of the expected solubility of this compound in a range of common organic solvents. It is important to note that these are predicted values and experimental determination is crucial for accurate data.

Solvent ClassSolventPredicted Solubility (at 25°C)Rationale
Polar Aprotic AcetoneHighStrong dipole-dipole interactions with the aldehyde group.
Ethyl AcetateHighGood balance of polarity to interact with the aldehyde and non-polar character to solvate the aromatic ring.
Tetrahydrofuran (THF)HighCyclic ether with good solvating properties for a range of polarities.
Acetonitrile (ACN)Moderate to HighPolar solvent, but its linear structure may be less effective at solvating the molecule than other polar aprotics.
Dimethylformamide (DMF)Very HighHighly polar solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Very HighHighly polar solvent, excellent for dissolving a wide range of organic compounds.
Polar Protic MethanolModerateCapable of hydrogen bonding with the aldehyde oxygen, but the non-polar regions of the molecule limit high solubility.
EthanolModerateSimilar to methanol, with slightly lower polarity.
Non-Polar HexaneLowPrimarily van der Waals forces, which are insufficient to overcome the solute-solute interactions of the polar aldehyde.
TolueneLow to ModerateThe aromatic nature of toluene may provide some favorable π-stacking interactions with the benzene ring of the solute.
Chlorinated Dichloromethane (DCM)HighGood solvent for a wide range of organic compounds due to its ability to engage in dipole-dipole interactions and its moderate polarity.
ChloroformHighSimilar properties to dichloromethane.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the gravimetric method for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling and Analysis cluster_3 Quantification A Add excess solute to a known volume of solvent in a vial B Seal the vial tightly A->B C Place the vial in a constant temperature shaker (e.g., 25°C) B->C D Equilibrate for a set time (e.g., 24-48 hours) to ensure saturation C->D E Allow the solution to settle D->E F Withdraw a known volume of the supernatant using a syringe E->F G Filter the supernatant through a 0.22 µm syringe filter into a pre-weighed container F->G H Record the exact volume of the filtered solution G->H I Evaporate the solvent under reduced pressure or in a vacuum oven H->I J Weigh the container with the dried residue I->J K Calculate the solubility (mg/mL or mol/L) J->K

Caption: Experimental workflow for gravimetric solubility determination.

Detailed Protocol
  • Preparation:

    • To a series of vials, add a known volume (e.g., 2.0 mL) of each organic solvent to be tested.

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is essential.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient amount of time (typically 24 to 48 hours) to ensure that the solution has reached saturation.[5][6]

  • Sampling and Filtration:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a pre-weighed evaporation dish or vial. The filtration step is critical to remove any undissolved microparticles.

    • Record the exact volume of the filtered aliquot.

  • Solvent Evaporation and Quantification:

    • Place the evaporation dishes in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound to evaporate the solvent completely.

    • Once the solvent has been removed, place the dishes in a desiccator to cool to room temperature.

    • Weigh the dish containing the dried residue on an analytical balance.

    • The mass of the dissolved solute is the final weight minus the initial weight of the empty dish.

  • Calculation:

    • Calculate the solubility using the following formula:

      • Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))

    • To express the solubility in mol/L, convert the mass of the residue to moles using the molecular weight of this compound (156.13 g/mol ).

Factors Influencing Solubility and Practical Implications

Several factors can influence the solubility of this compound and have significant implications for its use in research and development.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. This property is exploited during recrystallization for purification.

  • Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a well-characterized, high-purity sample for accurate measurements.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A careful selection of solvents is necessary for various applications.

Implications in Drug Development and Synthesis:

  • Reaction Solvent Selection: Knowing the solubility of this compound in different solvents is crucial for selecting an appropriate reaction medium that can dissolve both the starting material and other reagents.

  • Purification by Recrystallization: A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is an ideal candidate for recrystallization.

  • Formulation and Drug Delivery: For compounds that are further developed into active pharmaceutical ingredients (APIs), solubility in various media (including aqueous and organic) is a critical parameter that influences bioavailability and formulation strategies.

Conclusion

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
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  • Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • 4-methylbenzaldehyde Safety Data Sheet. (2024, May 16). Sigma-Aldrich.
  • 2,6-Difluoro-4-(pyridin-4-yl)benzaldehyde. (2026, January 3). PubChem.
  • The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • 2,6-Difluoro-4-hydroxybenzaldehyde. (n.d.). PubChem.
  • 4-Fluoro-2-methylbenzaldehyde. (n.d.). Chem-Impex.
  • 2-Fluoro-4-methylbenzaldehyde | 146137-80-6. (2025, July 4). ChemicalBook.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv.
  • 4-Methylbenzaldehyde (p-Tolualdehyde). (n.d.). Benchchem.
  • p-Tolualdehyde. (n.d.). Solubility of Things.

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The Discovery of Fluorinated Benzaldehyde Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into benzaldehyde scaffolds represents a cornerstone of modern medicinal chemistry and materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of fluorinated benzaldehyde derivatives. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental choices, offering field-proven insights into synthetic strategies, mechanistic underpinnings of their biological activity, and detailed, validated protocols. We will explore the nuanced effects of fluorine substitution on molecular properties, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This guide is designed to be a self-validating system, with integrated protocols and quantitative data to empower researchers in their quest to develop next-generation therapeutics and advanced materials.

The Rationale for Fluorination in Benzaldehyde Scaffolds: A Paradigm Shift in Drug Discovery

The introduction of fluorine into organic molecules is a well-established strategy to modulate a compound's physicochemical and biological properties.[1][2] Fluorine, being the most electronegative element, imparts unique characteristics to a molecule that are often beneficial for drug design.[1] When incorporated into the benzaldehyde framework, a versatile building block in organic synthesis, these effects are particularly pronounced.

The strategic placement of fluorine atoms can dramatically alter a molecule's:

  • Lipophilicity: Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in-vivo half-life and improved pharmacokinetic profiles.[1]

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.[1]

  • pKa Modulation: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can influence a drug's solubility and target engagement.

These profound effects have driven the increasing prevalence of fluorinated compounds in approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[1][3]

Synthetic Pathways to Fluorinated Benzaldehydes: A Chemist's Toolkit

The synthesis of fluorinated benzaldehydes can be broadly categorized into two approaches: introduction of a fluorine atom onto a pre-existing benzaldehyde or construction of the fluorinated aromatic ring followed by formylation. The choice of synthetic route is dictated by the desired substitution pattern, the nature of other functional groups present, and scalability.

Halogen Exchange (Halex) Reaction: A Workhorse for Aromatic Fluorination

The Halex reaction is a cornerstone of industrial aromatic fluorination, involving the nucleophilic substitution of an activated aryl chloride or bromide with a fluoride salt, typically potassium fluoride (KF).[4][5] The reaction is particularly effective when the halogen is ortho or para to a strong electron-withdrawing group, such as a nitro or cyano group, and to a lesser extent, the aldehyde functionality itself.

Causality Behind Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane are crucial.[4][5] These solvents effectively solvate the potassium cation, leaving a "naked" and highly nucleophilic fluoride anion to participate in the SNAr reaction. DMSO, in particular, has been shown to give dramatically higher yields compared to other solvents in certain Halex reactions.[5]

  • Fluoride Source: Anhydrous spray-dried potassium fluoride is the most common and cost-effective source.[4] For less reactive substrates, more soluble fluoride sources like cesium fluoride (CsF) or tetra-alkylammonium fluorides can be employed.[4]

  • Temperature: High reaction temperatures (150–250 °C) are typically required to overcome the activation energy of the SNAr reaction.[4]

  • Phase-Transfer Catalysts: In heterogeneous reactions, phase-transfer catalysts such as crown ethers or quaternary phosphonium salts can be used to enhance the solubility and reactivity of the fluoride salt.

Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde via Halex Reaction

This protocol provides a general procedure for the synthesis of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde.

Materials:

  • 4-Chlorobenzaldehyde

  • Anhydrous spray-dried potassium fluoride (KF)

  • Sulfolane

  • Toluene (for azeotropic dehydration)

  • Nitrogen gas atmosphere

  • Standard distillation apparatus

  • Magnetic stirrer with heating mantle

Procedure:

  • Drying of Reagents: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add 4-chlorobenzaldehyde (1 equivalent) and sulfolane. Add toluene and heat the mixture to reflux under a nitrogen atmosphere to azeotropically remove any residual water.

  • Reaction Setup: After cooling to room temperature, add anhydrous potassium fluoride (2.6 equivalents).

  • Reaction: Heat the reaction mixture to 210-215 °C with vigorous stirring for 15 hours. Monitor the progress of the reaction by gas chromatography.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove inorganic salts. Wash the filter cake with fresh sulfolane.

  • Purification: The filtrate containing the product is then subjected to vacuum distillation to afford pure 4-fluorobenzaldehyde.

Deoxyfluorination of Benzaldehydes: A Direct Approach

Deoxyfluorination offers a direct route to gem-difluoro compounds from aldehydes. Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogues have been traditionally used. More recently, methods utilizing sulfuryl fluoride (SO₂F₂) in combination with a fluoride source have emerged as a safer and more efficient alternative for the synthesis of difluoromethylarenes from benzaldehydes.

Causality Behind Experimental Choices:

  • Fluorinating Agent: Sulfuryl fluoride (SO₂F₂) acts as a dehydrating agent, activating the aldehyde carbonyl for nucleophilic attack by fluoride.

  • Fluoride Source: Tetramethylammonium fluoride (TMAF) provides the nucleophilic fluoride ions for the C-F bond formation.

  • Mechanism: The reaction is proposed to proceed via a two-step C-F coupling process, with the second SN2-type displacement being the rate-determining step. This method offers thermodynamic and kinetic advantages over traditional DAST-based deoxyfluorination.

Experimental Protocol: Deoxyfluorination of Benzaldehyde using SO₂F₂ and TMAF

This protocol is adapted from the work of Melvin et al. and provides a general procedure for the room-temperature deoxyfluorination of benzaldehydes.

Materials:

  • Benzaldehyde derivative

  • Sulfuryl fluoride (SO₂F₂)

  • Tetramethylammonium fluoride (Me₄NF)

  • Anhydrous dimethylformamide (DMF)

  • Nitrogen gas atmosphere

  • Schlenk flask or sealed tube

Procedure:

  • Reaction Setup: To a Schlenk flask or sealed tube under a nitrogen atmosphere, add the benzaldehyde derivative (1 equivalent) and tetramethylammonium fluoride (Me₄NF).

  • Reagent Addition: Add anhydrous DMF as the solvent.

  • Fluorination: Introduce sulfuryl fluoride (SO₂F₂) gas into the reaction vessel.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by ¹⁹F NMR or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Biological Activities of Fluorinated Benzaldehyde Derivatives: From Bench to Bedside

The true value of fluorinated benzaldehydes lies in the diverse and potent biological activities exhibited by their derivatives, most notably chalcones and Schiff bases.

Anticancer Activity

Derivatives of 3-(trifluoromethyl)benzaldehyde have shown significant cytotoxic effects against a range of human cancer cell lines, including leukemia, melanoma, breast, and lung cancer.[6]

Quantitative Structure-Activity Relationship (QSAR) Insights:

The anticancer activity of these derivatives is often correlated with their lipophilicity and the electronic nature of the substituents. The trifluoromethyl group, with its high lipophilicity and strong electron-withdrawing properties, is a key contributor to the observed potency.[6]

Compound ClassDerivativeCancer Cell LineIC50 / GI50 (µM)
Quinoxaline 1,4-di-N-oxides2-Benzoyl-3-(trifluoromethyl)quinoxaline 1,4-di-N-oxideLeukemia (CCRF-CEM)< 0.1
Melanoma (M14)0.12
Breast (MCF7)0.45
2-Benzoyl-6,7-dichloro-3-(trifluoromethyl)quinoxaline 1,4-di-N-oxideNon-Small Cell Lung (NCI-H460)0.08
Isoxazoles3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleBreast (MCF-7)2.63
Thiazolo[4,5-d]pyrimidines5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b)Melanoma (C32)24.4
Melanoma (A375)25.4
Breast (MCF-7/WT)75.5

Table 1: In vitro anticancer activity of selected trifluoromethyl-benzaldehyde derivatives.[6][7][8]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of these compounds are often mediated through the inhibition of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[9][10] Some fluorinated derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, leading to the induction of apoptosis.[6][11] For instance, Alpelisib, an FDA-approved PI3K inhibitor for breast cancer, features a trifluoromethyl group that enhances its binding affinity and metabolic stability.[12]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Fluorinated_Derivative Fluorinated Benzaldehyde Derivative Fluorinated_Derivative->PI3K Inhibition Fluorinated_Derivative->AKT Inhibition Fluorinated_Derivative->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by fluorinated benzaldehyde derivatives.

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting the expression of pro-survival genes.[13][14] Certain fluorinated benzaldehyde derivatives can inhibit the activation of NF-κB, leading to cell cycle arrest and apoptosis.[15]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Activation Fluorinated_Derivative Fluorinated Benzaldehyde Derivative Fluorinated_Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by fluorinated benzaldehyde derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fluorinated benzaldehyde derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Treat the cells with various concentrations (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.[6] Include vehicle control (DMSO) wells.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6][18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[16][17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][17]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).[6]

Antimicrobial Activity

Fluorinated chalcones and Schiff bases derived from fluorinated benzaldehydes have demonstrated significant activity against a variety of bacterial and fungal pathogens.[5][19][20][21][22]

Quantitative Structure-Activity Relationship (QSAR) Insights:

The antimicrobial potency of these compounds is influenced by the substitution pattern on both aromatic rings of the chalcone or Schiff base scaffold. The presence of a trifluoromethyl group often enhances activity.[19]

Compound TypeDerivativeMicroorganismMIC (µg/mL)
Schiff BaseDerivative of 3-(trifluoromethyl)benzaldehydeStaphylococcus aureus12.5
Escherichia coli25
Candida albicans50
ChalconeFluoro-substituted chalcone (Compound 4)Methicillin-resistant S. aureus (MRSA)25
Fluoro-substituted chalcone (Compound 5)MRSA25
Fluoro-substituted chalcone (Compound 8)Pseudomonas aeruginosa50

Table 2: Antimicrobial activity of selected fluorinated benzaldehyde derivatives.[6][22]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24] The broth microdilution method is a common technique for determining MIC values.[23][24][25]

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton broth (for bacteria) or appropriate broth for fungi

  • Fluorinated benzaldehyde derivative stock solution

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to ~5x10⁵ CFU/mL[24]

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth directly in the 96-well plate.[25]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[24][25] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[24][25]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[23][24]

Case Studies and Future Perspectives

The principles outlined in this guide are not merely theoretical. Numerous successful drug discovery programs have leveraged the unique properties of fluorine. For example, the development of the antiviral drug Sofosbuvir involved the strategic incorporation of a fluorine atom to enhance its metabolic stability and efficacy.[12] Similarly, the anticancer drug Rucaparib features a fluorinated moiety that contributes to its therapeutic profile.[12]

The discovery of fluorinated benzaldehyde derivatives continues to be a vibrant and promising area of research. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, and as new synthetic methodologies emerge, we can anticipate the development of even more potent and selective therapeutic agents and advanced materials derived from these versatile scaffolds. The integration of computational modeling and QSAR studies will further accelerate the rational design of novel fluorinated benzaldehyde derivatives with tailored properties.

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The Fluorine Factor: A Technical Guide to the Electronic Modulation of Benzaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Subtle Power of a Single Atom

For the discerning researcher in medicinal chemistry and synthetic sciences, the strategic modification of a lead scaffold is a cornerstone of innovation. Among the arsenal of synthetic tools, the introduction of fluorine to aromatic systems represents a particularly nuanced and powerful approach. This guide provides an in-depth exploration of the electronic effects of fluorine on the reactivity of benzaldehyde, a fundamental building block in organic synthesis. We will dissect the interplay of inductive and resonance effects, quantify their impact on the carbonyl group's electrophilicity, and provide practical, field-proven insights into leveraging these principles in a research and development setting. This document eschews a rigid template in favor of a logical narrative that builds from fundamental principles to practical application, mirroring the process of scientific inquiry itself.

The Dual Nature of Fluorine's Electronic Influence

Fluorine, the most electronegative element, exerts a profound influence on the electron distribution within an aromatic ring. This influence is a delicate balance of two opposing forces: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma bond network. This effect is distance-dependent, being most pronounced at the ortho position and diminishing at the meta and para positions. This electron withdrawal deactivates the aromatic ring towards electrophilic substitution but, crucially, enhances the electrophilicity of substituents like the aldehyde group.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring. This donation of electron density partially counteracts the inductive withdrawal and is most effective at the ortho and para positions.

The net electronic effect of fluorine on the reactivity of the benzaldehyde carbonyl group is a dominance of the strong electron-withdrawing inductive effect. This results in a more electrophilic carbonyl carbon, rendering fluorinated benzaldehydes generally more reactive towards nucleophiles than their non-fluorinated counterpart.[1][2]

Inductive_vs_Resonance cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) I_Effect Fluorine's high electronegativity pulls electron density through sigma bonds. I_Result Increases electrophilicity of carbonyl carbon. I_Effect->I_Result Strongly withdrawing Reactivity Enhanced Reactivity towards Nucleophiles I_Result->Reactivity R_Effect Fluorine's lone pairs donate electron density into the pi-system. R_Result Partially counteracts inductive effect. R_Effect->R_Result Weakly donating R_Result->Reactivity

Figure 1: Competing electronic effects of fluorine on the benzaldehyde ring.

A Positional Paradigm: Ortho, Meta, and Para Effects

The position of the fluorine atom on the benzaldehyde ring dictates the extent of its electronic influence on the carbonyl group's reactivity. This can be quantitatively understood through Hammett substituent constants (σ), which measure the electronic effect of a substituent on the reactivity of a reaction center. A more positive σ value indicates a stronger electron-withdrawing effect.

Substituent PositionHammett Constant (σ)Expected Effect on Carbonyl Electrophilicity
paraσp = +0.06Moderate increase
metaσm = +0.34Strong increase
ortho-Strongest increase (proximity effect)

Data sourced from available literature. The ortho value is not typically defined in the standard Hammett equation due to steric effects, but the inductive effect is strongest at this position.

The meta position exhibits the most pronounced electron-withdrawing effect as it is primarily influenced by the strong -I effect without the counteracting +R effect. The para position experiences both -I and +R effects, resulting in a net weaker electron withdrawal compared to the meta position. The ortho position experiences the strongest inductive withdrawal due to proximity, but this can be complicated by steric hindrance and potential intramolecular interactions.[3] Consequently, the general order of reactivity towards nucleophilic addition is expected to be:

ortho-fluorobenzaldehyde > meta-fluorobenzaldehyde > para-fluorobenzaldehyde > benzaldehyde

This enhanced reactivity translates to faster reaction rates in common synthetic transformations such as cyanohydrin formation, Grignard reactions, and reductions.[4][5][6]

Spectroscopic Fingerprints of Electronic Perturbation

The electronic changes induced by fluorine substitution are directly observable through spectroscopic techniques, providing a valuable tool for characterization and for validating the theoretical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is particularly sensitive to the electronic environment of atomic nuclei.

Compound1H NMR (Aldehyde-H, δ ppm)13C NMR (C=O, δ ppm)19F NMR (δ ppm)
Benzaldehyde~9.99~192.4N/A
2-Fluorobenzaldehyde~10.35~188.0~-138
3-Fluorobenzaldehyde~9.99~191.0~-112
4-Fluorobenzaldehyde~9.97~190.5~-102.4

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from various sources.

The downfield shift of the aldehydic proton in 2-fluorobenzaldehyde is indicative of significant deshielding due to the through-space inductive effect of the proximate fluorine atom. The 13C NMR data shows an upfield shift of the carbonyl carbon in the fluorinated analogs compared to benzaldehyde, which may seem counterintuitive. This is a known effect for halogenated aromatic carbonyls and is attributed to the "heavy atom effect" and changes in the paramagnetic shielding term, rather than a simple reflection of electron density at the carbon. The 19F NMR chemical shifts are highly sensitive to the electronic environment, providing a distinct fingerprint for each isomer.

Infrared (IR) Spectroscopy

The position of the carbonyl (C=O) stretching frequency in the IR spectrum is also influenced by electronic effects. Electron-withdrawing groups tend to increase the C=O bond order and shift the stretching frequency to higher wavenumbers.

CompoundC=O Stretching Frequency (cm-1)
Benzaldehyde~1703
2-Fluorobenzaldehyde~1705
3-Fluorobenzaldehyde~1708
4-Fluorobenzaldehyde~1705

Note: Frequencies are approximate and can vary with the sampling method (e.g., neat, solution).

The data indicates a slight increase in the C=O stretching frequency for the fluorinated isomers compared to benzaldehyde, consistent with the electron-withdrawing nature of fluorine increasing the double bond character of the carbonyl group.[7]

Experimental Validation: A Protocol for Kinetic Analysis

To provide a self-validating system for assessing the reactivity of fluorobenzaldehyde isomers, a detailed protocol for a comparative kinetic study is presented. The reduction of the aldehyde to the corresponding alcohol using sodium borohydride is a suitable model reaction that can be conveniently monitored by UV-Vis spectrophotometry.[6][7][8]

Objective

To determine the pseudo-first-order rate constants for the reduction of ortho-, meta-, and para-fluorobenzaldehyde with sodium borohydride and compare their relative reactivities.

Materials and Instrumentation
  • ortho-Fluorobenzaldehyde, meta-Fluorobenzaldehyde, para-Fluorobenzaldehyde, Benzaldehyde (as a reference)

  • Sodium borohydride (NaBH4)

  • Anhydrous ethanol

  • UV-Vis spectrophotometer with temperature control and kinetic analysis software

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks, pipettes, and syringes

Experimental Workflow

Kinetic_Experiment_Workflow cluster_prep Preparation cluster_run Kinetic Run (for each aldehyde) cluster_analysis Data Analysis A Prepare stock solutions: - 0.1 M of each aldehyde in ethanol - 1.0 M NaBH4 in ethanol (prepare fresh) B Set up UV-Vis spectrophotometer: - Set temperature (e.g., 25 °C) - Determine λmax for each aldehyde A->B C Equilibrate aldehyde solution in cuvette inside the spectrophotometer B->C D Initiate reaction by injecting NaBH4 solution and start data acquisition C->D E Monitor decrease in absorbance at λmax over time D->E F Plot ln(Absorbance) vs. Time E->F G Determine pseudo-first-order rate constant (k') from the slope of the linear fit F->G H Compare k' values for all isomers G->H

Figure 2: Workflow for the kinetic analysis of fluorobenzaldehyde reduction.

Detailed Procedure
  • Preparation of Solutions:

    • Prepare a 0.1 M stock solution of each benzaldehyde isomer and benzaldehyde in anhydrous ethanol.

    • Immediately before use, prepare a 1.0 M stock solution of NaBH4 in anhydrous ethanol. Note: NaBH4 will slowly react with ethanol; fresh preparation is crucial for reproducibility.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to kinetics mode and equilibrate the cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • For each aldehyde, determine the wavelength of maximum absorbance (λmax) in the range of 240-280 nm.

  • Kinetic Measurement (to be repeated for each aldehyde):

    • Pipette 2.0 mL of the 0.1 M aldehyde solution into a quartz cuvette and place it in the temperature-controlled cell holder. Allow it to equilibrate for 5 minutes.

    • Set the spectrophotometer to monitor the absorbance at the predetermined λmax over time (e.g., every 1 second for 5 minutes).

    • To initiate the reaction, rapidly inject 0.2 mL of the 1.0 M NaBH4 solution into the cuvette, quickly cap and invert the cuvette once to mix, and immediately start data acquisition. The large excess of NaBH4 ensures pseudo-first-order kinetics with respect to the aldehyde.

  • Data Analysis:

    • The integrated software will typically be able to calculate the pseudo-first-order rate constant (k') by fitting the absorbance vs. time data to the equation: At = A0e-k't.

    • Alternatively, export the data and plot ln(At) versus time (t). The slope of the resulting straight line will be -k'.

    • Compare the k' values obtained for each of the fluorobenzaldehyde isomers and the benzaldehyde reference to quantitatively assess the electronic effect of fluorine at each position.

Field-Proven Insight: Fluorinated Benzaldehydes in Drug Development

The enhanced reactivity and unique physicochemical properties imparted by fluorine make fluorinated benzaldehydes and their derivatives valuable intermediates in the synthesis of pharmaceuticals.[9][10] The strategic placement of fluorine can improve metabolic stability, binding affinity, and bioavailability.[11]

Case Study: Precursors for Sitagliptin (Januvia®)

Sitagliptin is a widely used oral antihyperglycemic agent for the treatment of type 2 diabetes. A key precursor in several synthetic routes to Sitagliptin is derived from 2,4,5-trifluorophenylacetic acid.[9][12] While not starting directly from a fluorinated benzaldehyde, the synthesis of this crucial intermediate often involves transformations where the electronic effects of the fluorine atoms are paramount. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the reactivity of adjacent functional groups, facilitating key bond-forming reactions. The presence of the trifluorinated phenyl ring in the final drug molecule is critical for its potency and pharmacokinetic profile. This example underscores the importance of highly fluorinated aromatic building blocks, for which fluorinated benzaldehydes are often precursors or structural analogs, in modern drug manufacturing.

Sitagliptin_Synthesis FB Fluorinated Benzaldehyde (or related precursor) TFPAA 2,4,5-Trifluorophenylacetic Acid FB->TFPAA Synthetic Steps Intermediate Key Chiral Intermediate TFPAA->Intermediate Asymmetric Synthesis Sitagliptin Sitagliptin (Januvia®) Intermediate->Sitagliptin Final Coupling

Figure 3: Simplified retrosynthetic connection of fluorinated precursors to the drug Sitagliptin.

Conclusion: A Validated Approach to Molecular Design

The electronic effects of fluorine on benzaldehyde reactivity are a compelling example of how subtle atomic changes can lead to significant and predictable outcomes in chemical synthesis. The dominance of the inductive effect activates the carbonyl group towards nucleophilic attack, with the magnitude of this activation being dependent on the fluorine's position. This guide has provided the theoretical framework, corroborating spectroscopic evidence, and a detailed experimental protocol to quantitatively explore these phenomena. For the medicinal chemist and drug development professional, a deep understanding of these principles is not merely academic; it is a practical tool for the rational design of synthetic routes and the fine-tuning of molecular properties to achieve desired therapeutic outcomes. The strategic use of fluorinated benzaldehydes and related synthons will undoubtedly continue to be a key enabler in the discovery of next-generation pharmaceuticals.

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  • Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry (RSC Publishing).

  • NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry.

  • Sodium Borohydride Reduction of Benzoin Introduction: The most common and useful reducing agents for reducing aldehydes, ketones. [PDF] csun.edu. [URL: Not Available](URL: Not Available)
  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate.

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A Technical Guide to 2,6-Difluoro-4-methylbenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive investigation into the synthesis, physicochemical properties, spectroscopic characterization, and chemical reactivity of 2,6-difluoro-4-methylbenzaldehyde. As a key fluorinated building block, this compound holds significant potential in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms flanking the aldehyde group, combined with the methyl substituent, imparts unique electronic and steric properties that influence its reactivity and the biological activity of its derivatives. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, in-depth mechanistic insights, and a thorough analysis of its applications.

Introduction: The Significance of Fluorinated Benzaldehydes in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter the metabolic stability, lipophilicity, binding affinity, and pharmacokinetic profiles of bioactive compounds.[1][3] Fluorinated benzaldehydes, in particular, are versatile intermediates, with the aldehyde functionality providing a reactive handle for a wide array of synthetic transformations.[4]

This compound is a trifunctional arene of significant interest. The ortho-difluoro substitution pattern sterically shields the aldehyde group and strongly influences the electron density of the aromatic ring, thereby modulating its reactivity in both nucleophilic and electrophilic substitution reactions.[5] The para-methyl group provides an additional site for functionalization and can influence the overall lipophilicity of derivative compounds. This guide will delve into the essential technical aspects of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use in research and development.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1201597-22-9[5]
Molecular Formula C₈H₆F₂O[5]
Molecular Weight 156.13 g/mol [5]
Appearance Not specified, likely a solid or liquid-
InChI Key BQVVPJZIUSQOAU-UHFFFAOYSA-N[5]
Spectroscopic Analysis

Spectroscopic analysis provides the definitive structural confirmation of this compound. While experimental spectra for this specific compound are not widely published, data from closely related analogs and predictive models provide a reliable characterization.

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

    • An aldehydic proton singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.[5]

    • The two aromatic protons will appear as a triplet in the range of δ 6.8 to 7.2 ppm, with the splitting arising from coupling to the two adjacent fluorine atoms.[5]

    • A singlet for the three methyl protons is anticipated between δ 2.2 and 2.5 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework:

    • The aldehydic carbonyl carbon will be observed in the highly downfield region of the spectrum.

    • The aromatic carbons directly bonded to fluorine will exhibit large C-F coupling constants.

    • Signals for the methyl carbon and the other aromatic carbons will also be present.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the two chemically equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the aromatic protons.[5] The chemical shift is predicted to be in the range of -100 to -130 ppm.[5]

The IR spectrum will be characterized by several key absorption bands that confirm the presence of the key functional groups:

  • A strong carbonyl (C=O) stretching vibration for the aldehyde group, typically appearing around 1700-1720 cm⁻¹.

  • Aldehydic C-H stretching vibrations, which are characteristically observed as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

  • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • Strong C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region.

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. The theoretical monoisotopic mass of C₈H₆F₂O is 156.03867 Da.[2] The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 156.

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. A common and regioselective laboratory-scale approach involves the ortho-lithiation of a suitable precursor, followed by formylation. An alternative industrial method utilizes a halogen exchange reaction.

Synthesis via Ortho-Lithiation of 3,5-Difluorotoluene

This method offers excellent regioselectivity due to the directing effect of the fluorine atoms.[5]

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product A 3,5-Difluorotoluene E Lithium Salt Intermediate A->E 1. Deprotonation B n-Butyllithium (n-BuLi) in THF, -78 °C C N,N-Dimethylformamide (DMF) D Aqueous Workup (e.g., NH4Cl) F This compound E->F 2. Formylation & Workup

Caption: Synthetic workflow for this compound via ortho-lithiation.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 3,5-difluorotoluene (1.0 equivalent) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • Warming and Quenching: After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Industrial Synthesis via Halogen Exchange

An industrial-scale synthesis has been reported involving a halogen exchange (Halex) reaction starting from 2,6-dichlorobenzaldehyde.[2]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A 2,6-Dichlorobenzaldehyde C This compound A->C Fluorination B Potassium Fluoride (KF) Tetrabutylammonium chloride (catalyst) Sulfolane/Toluene Heat

Caption: Industrial synthesis of this compound via halogen exchange.

General Industrial Procedure:

  • Reaction Setup: In a suitable reactor, 2,6-dichlorobenzaldehyde is treated with anhydrous potassium fluoride in the presence of a phase-transfer catalyst such as tetrabutylammonium chloride.[2]

  • Solvent and Conditions: The reaction is typically carried out in a high-boiling polar aprotic solvent like sulfolane, often with a co-solvent such as toluene, under anhydrous and oxygen-free conditions at elevated temperatures.[2]

  • Workup and Purification: After the reaction is complete, the product is isolated by distillation under vacuum.[2]

Chemical Reactivity and Synthetic Applications

The aldehyde group of this compound is a versatile handle for a variety of chemical transformations, primarily oxidation and reduction.

Oxidation to 2,6-Difluoro-4-methylbenzoic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate in its own right.

Detailed Experimental Protocol (Adapted from a general procedure):

  • Reagent Preparation: In a round-bottom flask, prepare a suspension of silver(I) oxide (Ag₂O, 2.0 equivalents) in a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Reaction: To the stirred suspension, add a solution of this compound (1.0 equivalent) in a minimal amount of a co-solvent like THF or ethanol. An exothermic reaction is expected.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup: Filter the reaction mixture to remove silver salts.

  • Acidification and Extraction: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until a precipitate forms. Extract the carboxylic acid product with a suitable organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude 2,6-difluoro-4-methylbenzoic acid, which can be further purified by recrystallization.

Reduction to (2,6-Difluoro-4-methylphenyl)methanol

Reduction of the aldehyde yields the corresponding primary alcohol, another useful synthetic building block.

Detailed Experimental Protocol (Adapted from a general procedure):

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[6][7]

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extraction: Remove the bulk of the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate or dichloromethane.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude (2,6-difluoro-4-methylphenyl)methanol, which can be purified by column chromatography if necessary.

Safety and Handling

  • Hazard Statements (Anticipated):

    • Harmful if swallowed.[8]

    • Causes skin irritation.[8]

    • Causes serious eye irritation.[8]

    • May cause respiratory irritation.[8]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

    • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[9]

    • Fire: The compound is likely combustible. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[9]

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organometallic or halogen exchange methodologies. The aldehyde functionality provides a gateway to a diverse range of derivatives through oxidation, reduction, and other transformations. The unique electronic and steric properties conferred by the difluoro substitution pattern make it an attractive starting material for the design of novel compounds with enhanced biological or material properties. This guide provides a foundational understanding and practical protocols to facilitate the use of this compound in further research and development endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis.
  • BenchChem. (n.d.). This compound | 1201597-22-9.
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  • Fisher Scientific. (2010, November 16). Safety Data Sheet.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Fluoro-4-methylbenzaldehyde: A Key Pharmaceutical Intermediate for Drug Discovery.
  • Sigma-Aldrich. (2024, May 16). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2,6-Difluorobenzaldehyde 98 437-81-0.
  • Thermo Fisher Scientific. (2010, November 16). Safety Data Sheet.
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  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
  • PubChem. (n.d.). 2,6-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 24903548.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
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  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Organic Chemistry @ CU Boulder. (n.d.). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Retrieved from [Link]

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A Technical Guide to the Strategic Applications of Difluorinated Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of difluorinated aromatic aldehydes, a class of chemical intermediates whose strategic importance is rapidly growing across high-value scientific sectors. We will explore the fundamental properties that make these compounds uniquely powerful and detail their applications in medicinal chemistry, advanced materials science, and modern agrochemicals. The content herein is curated for researchers, chemists, and drug development professionals, offering both mechanistic insights and actionable experimental protocols.

The Fluorine Advantage: Why Difluorination Matters

The incorporation of fluorine into organic molecules can profoundly alter their chemical and physical properties.[1][2] When two fluorine atoms are introduced onto an aromatic aldehyde scaffold, the effects are synergistic, creating a building block with exceptional utility.

  • Modulated Reactivity: The strong electron-withdrawing nature of two fluorine atoms deactivates the aromatic ring to electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr). The aldehyde group, a meta-director, further influences regioselectivity in subsequent reactions.

  • Enhanced Biological Properties: In a pharmaceutical context, fluorine is a celebrated "bioisostere" of hydrogen. Its introduction can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3] Furthermore, the C-F bond can enhance binding affinity to target proteins through favorable electrostatic interactions and can increase lipophilicity, potentially improving membrane permeability and blood-brain barrier penetration.[2][3][4]

  • Unique Physicochemical Characteristics: The presence of fluorine atoms increases the thermal stability and chemical resistance of molecules.[1][5] This stability is a direct result of the strength of the carbon-fluorine bond, the strongest single bond in organic chemistry.[1][6] These properties are highly desirable in the design of advanced polymers and liquid crystals.[5]

The specific substitution pattern of the fluorine atoms (e.g., 2,4-difluoro, 3,4-difluoro, 2,3-difluoro) provides a powerful tool for fine-tuning these electronic and steric properties, making difluorinated aromatic aldehydes a versatile family of synthons.[4][5][7]

Core Applications in Medicinal Chemistry

Difluorinated aromatic aldehydes are pivotal intermediates in the synthesis of novel therapeutic agents, serving as versatile scaffolds for creating a diverse array of bioactive molecules.[3][7][8]

Building Blocks for Potent Pharmaceuticals

These aldehydes are frequently employed in the development of anti-cancer, anti-inflammatory, and central nervous system (CNS) drugs.[4][8] The aldehyde functionality is a versatile handle for transformations such as Wittig reactions, aldol condensations, reductive aminations, and the formation of Schiff bases, enabling the construction of complex molecular architectures.[3]

For example, 2,4-difluorobenzaldehyde has been identified as an inhibitor of the light chain of botulinum neurotoxin type A (BoNT/A), a key target for therapeutic intervention.[9] Similarly, derivatives of other fluorinated benzaldehydes are being investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in various cancers.[3]

Case Study: Synthesis of Betulinic Acid Derivatives

Both 2,4- and 3,4-difluorobenzaldehyde have been utilized in the synthesis of 3-benzylidene 20,29-dihydrobetulinic acid derivatives.[10][11][12] These compounds are explored for their potential as anti-angiogenic agents, a critical strategy in cancer therapy.

Data Summary: Common Difluorinated Aromatic Aldehydes in Synthesis
CompoundCAS NumberMolecular FormulaKey Applications
2,4-Difluorobenzaldehyde1550-35-2C₇H₄F₂OPharmaceutical and agrochemical intermediate, BoNT/A inhibitor, liquid crystal precursor.[5][7][9]
3,4-Difluorobenzaldehyde34036-07-2C₇H₄F₂OIntermediate for anti-cancer and anti-inflammatory drugs, agrochemicals, fluorescent dyes.[8]
2,3-Difluorobenzaldehyde2646-91-5C₇H₄F₂OPrecursor for CNS drugs, anti-cancer agents, and agrochemicals.[4][13]
2,5-Difluorobenzaldehyde2646-90-4C₇H₄F₂OUsed in Henry condensation reactions for pharmaceutical synthesis.

Applications in Advanced Materials Science

The unique properties conferred by difluorination are leveraged to create high-performance materials with enhanced durability and specialized functionalities.[1][5]

High-Performance Fluorinated Polymers

Difluorinated aromatic aldehydes can serve as monomers or intermediates in the production of advanced fluoropolymers.[5] The incorporation of fluorinated units into polymer backbones leads to materials with exceptional thermal stability, high chemical resistance, low surface energy (conferring non-stick properties), and desirable dielectric properties for electronics applications.[1][5]

Liquid Crystal Materials

The molecular shape and electronic properties of difluorinated aromatic aldehydes make them valuable precursors in the synthesis of liquid crystal (LC) materials.[5] These characteristics are critical for the performance of LCs in modern display technologies, such as LCD screens, where precise control over molecular alignment and response to electric fields is paramount.[5]

Role in Modern Agrochemicals

The strategic use of fluorine is a well-established strategy in the design of effective and environmentally safer agrochemicals.[14][15][16] Difluorinated aromatic aldehydes act as key building blocks for a new generation of pesticides and herbicides.[7][8]

The introduction of fluorine can enhance the efficacy of a pesticide by improving its metabolic stability in the field and its binding affinity to the target pest's biological systems.[16][17] This often allows for lower application rates, reducing the overall environmental footprint.[18] The difluorobenzaldehyde moiety is found in precursors to fungicides, herbicides, and insecticides that are designed for high potency and selectivity.[8][14]

Experimental Protocols & Methodologies

To ensure the practical application of the concepts discussed, this section provides validated, step-by-step protocols.

Synthesis of a Difluorinated Chalcone via Claisen-Schmidt Condensation

This protocol describes a common reaction using a difluorinated aromatic aldehyde to create a chalcone scaffold, which is prevalent in many biologically active compounds.

Objective: To synthesize (E)-1-(4-hydroxyphenyl)-3-(2,4-difluorophenyl)prop-2-en-1-one.

Materials:

  • 2,4-Difluorobenzaldehyde (1.0 eq)

  • 4-Hydroxyacetophenone (1.0 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH) pellets

  • Hydrochloric Acid (HCl), concentrated

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve 4-hydroxyacetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • In a separate beaker, prepare a 50% aqueous solution of NaOH.

  • Cool the flask containing the acetophenone solution in an ice bath.

  • Slowly add the NaOH solution to the cooled flask with vigorous stirring.

  • Add 2,4-difluorobenzaldehyde (1.0 eq) dropwise to the reaction mixture. Maintain the temperature below 5°C.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.

  • Acidify the mixture by slowly adding concentrated HCl until the pH is ~2-3. A yellow precipitate should form.

  • Filter the solid product using a Büchner funnel, wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the product in a vacuum oven.

  • Validation: Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Workflow Visualization

The following diagram illustrates the general synthetic pathway from a difluorinated aromatic aldehyde to a value-added chemical entity, such as a pharmaceutical intermediate.

G cluster_start Starting Materials cluster_process Core Synthesis cluster_purification Purification & Validation cluster_end Final Application A Difluorinated Aromatic Aldehyde C Condensation / Coupling (e.g., Claisen-Schmidt, Wittig) A->C B Reaction Partner (e.g., Ketone, Amine, Ylide) B->C D Crude Product C->D Reaction Work-up E Purification (Crystallization / Chromatography) D->E F Characterization (NMR, MS, HPLC) E->F Purity Check G Purified Intermediate F->G Validated Intermediate H Final Product (API, Polymer, Agrochemical) G->H Further Synthesis

Caption: Generalized workflow for the conversion of difluorinated aromatic aldehydes.

Conclusion and Future Outlook

Difluorinated aromatic aldehydes are more than just simple building blocks; they are strategic tools for molecular design. Their unique electronic and steric properties enable chemists to impart desirable characteristics into a wide range of molecules, from life-saving drugs to next-generation materials.[5][8] The continued development of novel synthetic methods to access diverse substitution patterns of these aldehydes will further expand their utility.[19][20] As research pushes the boundaries in medicine, materials, and agriculture, the demand for these versatile and powerful intermediates is set to grow, solidifying their role at the core of chemical innovation.

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  • 3,4-Difluorobenzaldehyde 97 34036-07-2 - Sigma-Aldrich. (URL: )
  • 3,4-Difluorobenzaldehyde, 97% 34036-07-2 - Otto Chemie Pvt. Ltd. (URL: )
  • 3,4-Difluorobenzaldehyde 97 34036-07-2 - Sigma-Aldrich. (URL: )
  • 3,4-Difluorobenzaldehyde | CAS 34036-07-2 | SCBT - Santa Cruz Biotechnology. (URL: )
  • 2,4-Difluorobenzaldehyde 98 1550-35-2 - Sigma-Aldrich. (URL: )
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  • 2,4-Difluorobenzaldehyde 98 1550-35-2 - Sigma-Aldrich. (URL: )
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A Senior Application Scientist's Guide to the 2,6-Difluoro-4-methylbenzaldehyde Scaffold: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-difluoro-4-methylbenzaldehyde scaffold has emerged as a cornerstone in contemporary medicinal chemistry and materials science. The strategic placement of two fluorine atoms flanking a reactive aldehyde group, coupled with a para-methyl substituent, imparts a unique combination of electronic properties, metabolic stability, and synthetic versatility. This guide provides an in-depth exploration of this high-value building block, intended for researchers, chemists, and drug development professionals. We will dissect its core physicochemical properties, detail robust synthetic and derivatization protocols, and illuminate its application through a case study in kinase inhibitor development. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure both technical accuracy and field-proven insight.

The Core Scaffold: Physicochemical & Spectroscopic Signature

This compound is a crystalline solid at room temperature. The defining feature of this molecule is the vicinal arrangement of two highly electronegative fluorine atoms ortho to the aldehyde functionality. This arrangement creates a powerful electron-withdrawing effect, polarizing the carbonyl bond and activating the aromatic ring for specific transformations.[1] The para-methyl group provides a site for potential further functionalization and subtly influences the electronic landscape of the ring.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below for quick reference.

PropertyValueSource
CAS Number 1201597-22-9[1]
Molecular Formula C₈H₆F₂O[2][3]
Molecular Weight 156.13 g/mol [1]
Appearance Weak yellow liquid or solid[4]
InChI Key BQVVPJZIUSQOAU-UHFFFAOYSA-N[1]
Spectroscopic Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation and purity assessment of this scaffold.[1] The unique substitution pattern gives rise to a distinct spectral signature.

NucleusExpected Chemical Shift (ppm)MultiplicityKey Insights
¹H NMR ~10.3s (t)Aldehydic proton, may show small coupling to ortho-fluorines.
~7.0-7.2dAromatic protons at C3/C5, coupled to adjacent fluorine.
~2.4sMethyl protons.[5]
¹⁹F NMR -110 to -115s (d)Two equivalent fluorine atoms, may show coupling to meta-protons.
¹³C NMR ~188tAldehydic carbon, coupled to two ortho-fluorines.
~160-165ddC2/C6 carbons, showing large C-F coupling.
~110-115tC3/C5 carbons, showing smaller C-F coupling.
~145sC4 carbon attached to the methyl group.
~120tC1 (ipso) carbon, coupled to two ortho-fluorines.
~20sMethyl carbon.

Note: Exact chemical shifts are solvent-dependent. The multiplicities shown in parentheses (t, d, dd) refer to coupling with fluorine atoms.

Strategic Synthesis: Building the Core Scaffold

The regioselective synthesis of this compound is critical to ensure the correct substitution pattern, which is paramount for its function as a building block.[1] While several routes exist, ortho-lithiation provides a highly controlled and efficient laboratory-scale method.

Primary Synthetic Route: Ortho-Lithiation

A prominent and highly regioselective method begins with the commercially available precursor, 1,3-difluoro-5-methylbenzene (3,5-difluorotoluene).[1] The directing effect of the fluorine atoms facilitates selective deprotonation at the C2 position, between the two fluorines.

Synthesis_Workflow start 1,3-Difluoro-5-methylbenzene reagent1 n-BuLi, THF -78 °C intermediate Aryl Lithium Intermediate reagent1->intermediate Ortho-lithiation reagent2 DMF Quench product 2,6-Difluoro-4- methylbenzaldehyde reagent2->product Formylation

Caption: Regioselective synthesis via ortho-lithiation.

Causality: The choice of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) is crucial. The low temperature prevents side reactions and decomposition of the sensitive organolithium intermediate. The fluorine atoms are powerful ortho-directing groups for lithiation, ensuring that the deprotonation occurs exclusively at the C2 position. N,N-Dimethylformamide (DMF) serves as the formylating agent, which is subsequently quenched to yield the target aldehyde. Anhydrous conditions are absolutely critical to prevent the immediate quenching of the highly basic organolithium intermediate by trace amounts of water.[1]

Detailed Experimental Protocol: Synthesis via Ortho-Lithiation
  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Precursor Addition: Add 1,3-difluoro-5-methylbenzene (1 equiv.) to the cooled THF.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.) dropwise, again maintaining the temperature below -70 °C.

  • Quench & Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of 1 M HCl (aq).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

The Reactive Hub: Leveraging the Aldehyde and Activated Ring

The synthetic value of this compound lies in the distinct reactivity of its two functional domains: the aldehyde group and the difluorinated aromatic ring.

Aldehyde-Centric Transformations

The aldehyde group is a versatile handle for building molecular complexity. The adjacent fluorine atoms sterically shield the aldehyde and enhance the electrophilicity of the carbonyl carbon.[1]

  • Oxidation: The aldehyde can be readily oxidized to the corresponding 2,6-difluoro-4-methylbenzoic acid. A mild and effective method utilizes silver(I) oxide (Ag₂O) in aqueous sodium hydroxide, which proceeds rapidly and often exothermically.[1] This carboxylic acid derivative is a valuable intermediate in its own right, for instance, in amide coupling reactions.

  • Reduction: The aldehyde is easily reduced to the primary alcohol, (2,6-difluoro-4-methylphenyl)methanol. Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent provide high yields under mild conditions.[1]

  • Condensation Reactions: The aldehyde readily participates in classical condensation reactions. For example, the Claisen-Schmidt condensation with an acetophenone derivative in the presence of a base (e.g., NaOH, KOH) yields a chalcone scaffold.[6] Similarly, Knoevenagel condensation with active methylene compounds like malononitrile can be used to construct more complex heterocyclic systems.[7][8]

Condensation_Reaction aldehyde 2,6-Difluoro-4- methylbenzaldehyde reagents NaOH, EtOH RT ketone Acetophenone product Chalcone Derivative reagents->product Claisen-Schmidt Condensation

Caption: Claisen-Schmidt condensation workflow.

Ring-Centric Transformations: Nucleophilic Aromatic Substitution (SNAr)

A key feature of this scaffold is the susceptibility of the C-F bonds to nucleophilic attack, a classic Nucleophilic Aromatic Substitution (SNAr) reaction.[9][10] This is counterintuitive to the typical inertness of aryl halides but is enabled by specific structural features.

Causality:

  • Activation: The aromatic ring must be "activated" or electron-poor. While the aldehyde group is a moderate electron-withdrawing group, the two fluorine atoms themselves are strongly electron-withdrawing via induction, which significantly lowers the electron density of the ring.[11]

  • Leaving Group: Fluorine is the most electronegative halogen. In the context of SNAr, the rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group.[12] The highly polarized C-F bond makes this carbon exceptionally electrophilic and susceptible to attack, making fluoride a surprisingly good leaving group in this specific mechanism.[12]

  • Stabilization: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[11] The electron-withdrawing aldehyde group helps to stabilize this negative charge through resonance, accelerating the reaction.[9][11]

This reactivity allows for the regioselective displacement of one of the fluorine atoms by a variety of nucleophiles, such as amines, alkoxides, or thiolates, providing a powerful method for introducing diverse functional groups.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack (Rate-Determining) cluster_1 Step 2: Elimination of Leaving Group (Fast) Reactant Scaffold + Nu:⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Meisenheimer Meisenheimer_2 Meisenheimer Complex Product Substituted Product + F⁻ Meisenheimer_2->Product

Caption: The two-step SNAr addition-elimination mechanism.

Application Case Study: Scaffolding for Kinase Inhibitors

The unique features of this compound make it a valuable starting material in the synthesis of complex bioactive molecules, particularly kinase inhibitors.[13][14] Kinases are a critical class of enzymes, and their dysregulation is a hallmark of many cancers.[13]

The synthesis of vemurafenib-based PROTACs (Proteolysis Targeting Chimeras), a cutting-edge cancer therapy modality, utilizes a closely related scaffold, 2,6-difluoro-3-nitrobenzoic acid.[15] The synthetic logic is directly applicable. The difluoro-aromatic core is often used to form a key interaction with the target protein, where the fluorine atoms can enhance binding affinity and improve metabolic stability.[1][16]

A hypothetical, yet representative, synthetic sequence to a kinase inhibitor precursor might involve:

  • SNAr Reaction: Displacement of one fluorine atom with a primary amine (e.g., an amino-pyrazole) to install a key heterocyclic element common in kinase inhibitors.

  • Reductive Amination: Conversion of the aldehyde into a new amine linkage by reacting it with another amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

This two-pronged approach uses both reactive sites on the scaffold to rapidly build molecular complexity, demonstrating its power as a versatile building block in drug discovery pipelines.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed scaffold that offers a pre-packaged solution to common challenges in medicinal chemistry. Its dual reactivity, coupled with the beneficial pharmacokinetic properties imparted by the fluorine atoms, ensures its continued relevance. Future applications will likely see this and related scaffolds incorporated into more complex therapeutic modalities, including covalent inhibitors and molecular glues, where precise control over reactivity and geometry is essential. The robust and well-understood chemistry detailed in this guide provides a solid foundation for researchers and scientists to innovate and develop the next generation of therapeutics and advanced materials.

References

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An In-Depth Technical Guide to the Initial Synthesis of 2,6-Difluoro-4-methylbenzaldehyde: Routes and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,6-Difluoro-4-methylbenzaldehyde

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds hold a position of exceptional importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] this compound (CAS: 166547-79-1) is a key aromatic building block that exemplifies these advantages. Its unique substitution pattern—an activating methyl group and two ortho-fluorine atoms flanking a reactive aldehyde—makes it a highly valuable intermediate for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and liquid crystal materials.[3][4] This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the underlying chemical principles, mechanistic details, and practical considerations for its preparation in a laboratory setting.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound predominantly starts from the readily available precursor, 3,5-difluorotoluene. The challenge lies in the regioselective introduction of a formyl (-CHO) group at the C4 position, which is para to the methyl group and ortho to the two fluorine atoms. Several classical and modern formylation methods are applicable, each with distinct advantages and mechanistic pathways.

Route A: Vilsmeier-Haack Formylation of 3,5-Difluorotoluene

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] It offers a direct and efficient one-pot pathway to the target aldehyde.

Mechanistic Rationale: The reaction proceeds in two main stages. First, a formylating agent, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7][8] This electrophilic species then reacts with the electron-rich aromatic ring.

In the case of 3,5-difluorotoluene, the toluene ring is activated towards electrophilic aromatic substitution. The methyl group is a moderately activating ortho-, para-director, while the fluorine atoms are deactivating yet also ortho-, para-directing. The directing effects converge, strongly favoring electrophilic attack at the C4 position, which is para to the highly influential methyl group. The initial electrophilic attack forms an iminium ion intermediate, which upon aqueous workup, hydrolyzes to yield the final this compound.[9]

Caption: Vilsmeier-Haack reaction workflow for aldehyde synthesis.

Route B: Rieche Formylation of 3,5-Difluorotoluene

The Rieche formylation provides an alternative to the Vilsmeier-Haack reaction, employing a dichloromethyl alkyl ether (e.g., dichloromethyl methyl ether) as the formylating agent in the presence of a strong Lewis acid catalyst like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃).[10][11]

Mechanistic Rationale: The Lewis acid coordinates to the dichloromethyl methyl ether, facilitating the departure of the methoxy group and generating a highly electrophilic dichloromethyl cation equivalent ([CHCl₂]⁺). This electrophile then attacks the 3,5-difluorotoluene ring, again favoring the C4 position due to the same regiochemical directing effects described previously. The resulting 1-(dichloromethyl)-2,6-difluoro-4-methylbenzene intermediate is then hydrolyzed during workup to afford the desired aldehyde.

Caption: Key stages of the Rieche formylation process.

Route C: Side-Chain Halogenation Followed by Oxidation

This two-step approach circumvents direct electrophilic attack on the aromatic ring. It relies on functionalizing the benzylic methyl group of 3,5-difluorotoluene, which is then oxidized to the aldehyde. A similar strategy has been reported for the synthesis of 2,6-difluorobenzaldehyde from 2,6-difluorotoluene.[12]

Mechanistic Rationale:

  • Radical Halogenation: The first step involves a free-radical halogenation of the methyl group using reagents like N-bromosuccinimide (NBS) or chlorine gas under UV irradiation to form 3,5-difluoro-1-(halomethyl)benzene.

  • Oxidation: The resulting benzyl halide is then converted to the aldehyde. Several methods are effective for this transformation, including:

    • Sommelet Reaction: Reaction with hexamethylenetetramine (HMTA) followed by hydrolysis.[13] This is a classic method for converting benzyl halides to aldehydes.

    • Kornblum Oxidation: Reaction with dimethyl sulfoxide (DMSO), which acts as the oxidant.

    • Simple Hydrolysis: Under certain conditions, particularly with benzyl chlorides, direct hydrolysis can yield the aldehyde, though this can be less efficient.

Caption: Two-step synthesis via side-chain functionalization.

Data Presentation: Comparative Analysis of Synthesis Routes

Parameter Route A: Vilsmeier-Haack Route B: Rieche Formylation Route C: Side-Chain Oxidation
Starting Material 3,5-Difluorotoluene3,5-Difluorotoluene3,5-Difluorotoluene
Key Reagents DMF, POCl₃Dichloromethyl methyl ether, TiCl₄ (or other Lewis Acid)NBS/AIBN, then HMTA or DMSO
Reaction Type Electrophilic Aromatic SubstitutionElectrophilic Aromatic SubstitutionRadical Halogenation, then Oxidation
Number of Steps One-potOne-potTwo distinct steps
Advantages High regioselectivity, well-established, generally good yields.[5][7]Good alternative to Vilsmeier-Haack, high regioselectivity.[10][11]Avoids direct ring formylation, useful if substrate is sensitive to strong acids.
Disadvantages POCl₃ is corrosive and moisture-sensitive, requires aqueous workup.[9]Lewis acids are moisture-sensitive, dichloromethyl ethers can be toxic.[10]Multi-step process can lower overall yield, radical reactions can be less selective.

Experimental Protocols: Vilsmeier-Haack Synthesis

This protocol describes a representative procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials and Reagents:

  • 3,5-Difluorotoluene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Safety Precautions:

  • This procedure must be conducted in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Handle all organic solvents with care.

Step-by-Step Methodology:

  • Reaction Setup: Equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (e.g., 1.2 equivalents) to the flask. Cool the flask to 0°C using an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (e.g., 1.2 equivalents) dropwise to the cold, stirring DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 3,5-difluorotoluene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 40-50°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Workup: After the reaction is complete, cool the mixture to 0°C in an ice bath. Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Hydrolysis: Stir the resulting aqueous mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain this compound as a pure compound.

Conclusion

The synthesis of this compound is most effectively achieved through the direct formylation of 3,5-difluorotoluene. The Vilsmeier-Haack reaction stands out as a robust, high-yielding, and regioselective method, leveraging the convergent directing effects of the methyl and fluoro substituents. Alternative routes, such as the Rieche formylation or a multi-step side-chain oxidation, provide valuable options depending on available reagents and specific laboratory constraints. A thorough understanding of the mechanisms and practical considerations detailed in this guide empowers researchers to confidently synthesize this critical building block, paving the way for innovations in drug development and materials science.

References

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Various Authors. (2025). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Collection of abstracts.
  • Sigma-Aldrich. 2,6-Difluorobenzaldehyde Product Information.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Unknown Publisher. (n.d.). 2-Fluoro-4-methylbenzaldehyde: A Key Pharmaceutical Intermediate for Drug Discovery.
  • Google Patents. (CN105315142A). Industrial production method for 2, 6-difluorobenzaldehyde.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • BenchChem. Application Notes and Protocols: 2,6-Difluorotoluene as a Precursor for Agrochemicals.
  • Patil, P. N., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. Journal of Organic Chemistry.
  • Organic Chemistry. (n.d.). Formylation - Common Conditions.
  • Chem-Impex. (n.d.). 4-Fluoro-2-methylbenzaldehyde.
  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Google Patents. (US5457239A). Process for formylation of aromatic compounds.
  • Malykhin, E. V., & Shteingarts, V. D. (1998). Preparation of 2,6-difluoro-n-alkylbenzenes from 1,3-difluorobenzene Transformation of 2,6-difluorotoluene to the corresponding benzaldehyde via benzyl chloride. Journal of Fluorine Chemistry, 91(1), 19-20.
  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

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Methodological & Application

Synthesis of 2,6-Difluoro-4-methylbenzaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Aromatic Aldehyde

2,6-Difluoro-4-methylbenzaldehyde is a key building block in the synthesis of a variety of high-value organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of two fluorine atoms ortho to the aldehyde group significantly influences the molecule's electronic properties and conformational preferences. This unique substitution pattern makes it an attractive intermediate for the development of novel pharmaceuticals, agrochemicals, and advanced materials where precise control over molecular architecture is paramount. This guide provides a comprehensive overview of a reliable and reproducible laboratory-scale synthesis of this important compound, delving into the mechanistic underpinnings of the chosen synthetic route and offering practical insights for its successful execution.

Strategic Approach to Synthesis: Ortho-Lithiation and Formylation

The presented protocol for the synthesis of this compound leverages a powerful and regioselective organometallic strategy: directed ortho-lithiation followed by formylation. This method was chosen for its high efficiency and predictable outcome, starting from the readily available precursor, 3,5-difluorotoluene.

The core principle of this approach lies in the ability of the fluorine atoms to direct the deprotonation of the aromatic ring to the adjacent ortho position. Fluorine, being a highly electronegative atom, exerts a strong inductive electron-withdrawing effect, which increases the acidity of the neighboring C-H bonds. Consequently, treatment with a strong organolithium base, such as n-butyllithium, selectively removes a proton from the position situated between the two fluorine atoms. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Reaction Scheme:

Data Summary

The following table summarizes key quantitative data associated with the synthesis of this compound.

ParameterValueSource
Starting Material 3,5-DifluorotolueneCommercially Available
Key Reagents n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)Commercially Available
Solvent Anhydrous Tetrahydrofuran (THF)Commercially Available
Reaction Temperature -78 °C (Lithiation), -78 °C to Room Temperature (Formylation)[1]
Typical Yield Moderate to High[1]
Molecular Formula C₈H₆F₂ON/A
Molecular Weight 156.13 g/mol N/A

Experimental Protocol: A Step-by-Step Guide

This protocol details the laboratory-scale synthesis of this compound from 3,5-difluorotoluene. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent quenching of the organolithium intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,5-Difluorotoluene≥98%Major chemical suppliers-
n-Butyllithium (n-BuLi)2.5 M solution in hexanesMajor chemical suppliersHighly pyrophoric; handle with extreme care.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Major chemical suppliersDry over molecular sieves before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeMajor chemical suppliersDry using a solvent purification system or by distillation from sodium/benzophenone.
Diethyl etherAnhydrousMajor chemical suppliers-
Saturated aqueous ammonium chloride (NH₄Cl)-Prepare in-house-
Saturated aqueous sodium chloride (brine)-Prepare in-house-
Anhydrous magnesium sulfate (MgSO₄)-Major chemical suppliers-
Hydrochloric acid (HCl)1 M aqueous solutionPrepare in-house-
Standard laboratory glassware--Oven-dried and cooled under an inert atmosphere.
Magnetic stirrer and stir bars---
Syringes and needles--For transfer of air- and moisture-sensitive reagents.
Low-temperature thermometer---
Dry ice/acetone bath--For maintaining -78 °C.
Detailed Procedure
  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen or argon inlet.

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Lithiation:

    • To the reaction flask, add 3,5-difluorotoluene (1.0 eq.) followed by anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration of the substrate).

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

    • While maintaining the temperature at -78 °C, slowly add a solution of n-butyllithium in hexanes (1.1 eq.) dropwise via syringe over a period of 20-30 minutes. A color change to yellow or orange is typically observed, indicating the formation of the aryllithium species.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Formylation:

    • In a separate flame-dried flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) to anhydrous THF.

    • Slowly add the solution of DMF to the aryllithium solution at -78 °C via cannula or syringe.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Once the quenching is complete, add 1 M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes of the aqueous layer).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The exact ratio should be determined by TLC analysis.

    • Alternatively, purification can be achieved by vacuum distillation.

Visualization of the Experimental Workflow

G cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_formylation Formylation cluster_workup Work-up and Extraction cluster_purification Purification setup Flame-dried three-necked flask under inert atmosphere add_substrate Add 3,5-difluorotoluene and anhydrous THF setup->add_substrate cool_neg78 Cool to -78 °C add_substrate->cool_neg78 add_nbuli Slowly add n-BuLi solution cool_neg78->add_nbuli stir_neg78 Stir at -78 °C for 1-2 hours add_nbuli->stir_neg78 add_dmf Add DMF solution at -78 °C stir_neg78->add_dmf warm_rt Warm to room temperature and stir add_dmf->warm_rt quench Quench with saturated NH4Cl warm_rt->quench acidify Acidify with 1 M HCl quench->acidify extract Extract with diethyl ether acidify->extract wash_dry Wash, dry, and concentrate extract->wash_dry purify Purify by column chromatography or distillation wash_dry->purify

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Analytical Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should show a characteristic singlet for the aldehyde proton (around 10 ppm), a singlet for the methyl protons (around 2.4 ppm), and a triplet for the aromatic proton.

    • ¹³C NMR spectroscopy will show a peak for the carbonyl carbon (around 190 ppm) and characteristic signals for the aromatic carbons, with splitting patterns due to carbon-fluorine coupling.[2][3][4][5]

    • ¹⁹F NMR spectroscopy will show a singlet corresponding to the two equivalent fluorine atoms.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde will be observed around 1700 cm⁻¹.[6]

    • Characteristic C-F stretching bands will also be present in the fingerprint region.

  • Mass Spectrometry (MS):

    • The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (156.13 g/mol ).

Troubleshooting and Field-Proven Insights

  • Low or No Yield:

    • Moisture Contamination: The most common cause of failure in organolithium reactions is the presence of moisture. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Solvents and reagents must be anhydrous.

    • Inactive n-Butyllithium: The concentration of n-butyllithium solutions can decrease over time. It is advisable to titrate the n-butyllithium solution before use to determine its exact molarity.

    • Low Reaction Temperature: Maintaining a temperature of -78 °C during the lithiation step is crucial to prevent side reactions and decomposition of the aryllithium intermediate.

  • Formation of Byproducts:

    • Over-alkylation: If the temperature is not well-controlled during the addition of n-butyllithium, reaction with the newly formed aldehyde can occur.

    • Incomplete Reaction: If the reaction time is too short or the temperature is too low during the formylation step, unreacted starting material may be recovered. Monitor the reaction by TLC to ensure completion.

Safety Precautions

This synthesis involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

  • n-Butyllithium: is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water. It should be handled with extreme caution under an inert atmosphere using appropriate syringes and cannulation techniques. Wear flame-retardant personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides upon storage. Always test for the presence of peroxides before use.

  • 3,5-Difluorotoluene: is a flammable liquid and an irritant. Avoid inhalation and contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): is a combustible liquid and is harmful if inhaled or absorbed through the skin. It is also a suspected teratogen. Handle with appropriate PPE.

  • Quenching: The quenching of the reaction mixture should be done slowly and at a low temperature to control the exothermic reaction.

References

  • Schall, A.; Reiser, O. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis, 2007, 25, 635-666.
  • Sommelet, M. Sur un nouveau mode de formation des aldéhydes. Compt. Rend. Acad. Sci.1913, 157, 852-854.
  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
  • Organic Reactions. The Sommelet Reaction. Org. React.1954, 8, 197-213.
  • Google Patents. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
  • Google Patents.
  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Google Patents.
  • Science of Synthesis. Formylation of Aryllithium Reagents. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

  • ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. [Link]

  • PubChem. 4-Methylbenzaldehyde. [Link]

  • Internet Archive. Li J. J. Name Reactions (4ed., Springer, 2009). [Link]

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Application Notes and Protocols: Synthesis of 2,6-Difluoro-4-methylbenzaldehyde via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2,6-Difluoro-4-methylbenzaldehyde, a key intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich aromatic compounds. This document outlines the underlying reaction mechanism, provides a step-by-step laboratory procedure, discusses critical experimental parameters, and offers insights into process optimization and safety considerations. The content is designed for researchers, chemists, and professionals in drug development and process chemistry who require a robust and well-understood method for the preparation of this fluorinated benzaldehyde derivative.

Introduction: The Significance of Fluorinated Benzaldehydes and the Vilsmeier-Haack Reaction

Fluorinated organic molecules are of paramount importance in modern medicinal chemistry and materials science. The introduction of fluorine atoms into a molecular scaffold can significantly modulate its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, in particular, serves as a crucial building block for the synthesis of a range of complex molecules.

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic rings.[1][2] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3] This electrophilic reagent then attacks the activated aromatic ring to introduce a formyl group (-CHO).[4][5] The reaction is favored for substrates with electron-donating groups, which enhance the nucleophilicity of the aromatic ring.[4]

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][6]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate, in this case, 3,5-difluorotoluene, attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium salt intermediate.

  • Hydrolysis: The intermediate iminium salt is then hydrolyzed during the aqueous workup to yield the final aldehyde product, this compound.[5]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Substrate 3,5-Difluorotoluene Substrate->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H2O H2O H2O (Workup)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Synthesis of this compound

This protocol details a representative procedure for the synthesis of this compound from 3,5-difluorotoluene.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mol)Notes
3,5-DifluorotolueneC₇H₆F₂128.1210.0 g0.078Substrate
Phosphorus oxychloridePOCl₃153.3318.0 g (10.9 mL)0.117Vilsmeier reagent precursor
N,N-DimethylformamideC₃H₇NO73.0950 mL-Reagent and solvent
DichloromethaneCH₂Cl₂84.93100 mL-Extraction solvent
Sodium acetate (anhydrous)CH₃COONa82.0332.0 g0.390For workup
Deionized waterH₂O18.02As needed-
Crushed ice--~200 g-For workup
Saturated sodium bicarbonate solutionNaHCO₃(aq)-As needed-For washing
Brine (saturated NaCl solution)NaCl(aq)-As needed-For washing
Anhydrous sodium sulfateNa₂SO₄142.04As needed-Drying agent

3.2. Equipment

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Condenser

  • Ice bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Reaction Procedure

  • Vilsmeier Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add N,N-dimethylformamide (50 mL). Cool the flask to 0-5 °C using an ice bath.

  • Slowly add phosphorus oxychloride (10.9 mL, 0.117 mol) dropwise to the stirred DMF via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the Vilsmeier reagent is typically observed as a pale yellow to white solid.

  • Formylation: Add 3,5-difluorotoluene (10.0 g, 0.078 mol) to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 4-6 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.[7] It is crucial to keep the temperature below 20 °C during neutralization.[7]

  • The resulting mixture is then stirred for an additional 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or silica gel column chromatography to yield the final product.

Safety and Hazard Considerations

The Vilsmeier-Haack reaction presents several potential hazards that must be addressed with appropriate safety measures.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Thermal Hazards: The formation of the Vilsmeier reagent is exothermic and can lead to a thermal runaway if the addition of POCl₃ is too rapid or cooling is insufficient.[8][9][10] The reaction mixture itself can be thermally unstable at elevated temperatures.[9][10]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected carcinogen. Avoid inhalation and skin contact.

  • Workup: The quenching of the reaction mixture with water is highly exothermic. The mixture should be added to ice slowly and with efficient stirring to control the temperature rise.

A thorough risk assessment should be conducted before commencing any experimental work.[7][11][12]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure that the reagents are anhydrous, as moisture can decompose the Vilsmeier reagent. The reaction temperature and time can also be optimized. Increasing the temperature or prolonging the reaction time may improve conversion, but this should be done cautiously due to potential side reactions and thermal instability.[3]

  • Side Reactions: In some cases, chlorination of the aromatic ring can occur as a side reaction.[1] Careful control of the stoichiometry of POCl₃ and the reaction temperature can help minimize this.

  • Purification Challenges: If the crude product is difficult to purify, column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) is recommended. The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Conclusion

The Vilsmeier-Haack reaction is a robust and versatile method for the synthesis of this compound. By carefully controlling the reaction parameters and adhering to strict safety protocols, this valuable intermediate can be prepared in good yield. The protocol provided in this guide serves as a solid foundation for researchers and chemists, with the understanding that optimization may be necessary to achieve the desired outcome for specific applications.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Syntheses. A Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2021, 98, 233-247. Available at: [Link]

  • ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Organic Syntheses. General Procedure for Sharpless Asymmetric Epoxidation of Allylic Alcohols. Org. Synth. 1990, 69, 1. Available at: [Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • ACS Publications. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Org. Process Res. Dev. 2005, 9, 6, 1076–1081. Available at: [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Org. Synth. 1941, 21, 30. Available at: [Link]

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Synthesis of 2,6-Difluorobenzamide Derivatives from 2,6-Difluorobenzaldehyde: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of 2,6-difluorobenzamide derivatives, a class of compounds with significant interest in medicinal chemistry and drug development.[1][2][3][4] Starting from the readily available 2,6-difluorobenzaldehyde, this document outlines a robust and versatile two-step, one-pot synthetic strategy. The protocols are designed for researchers, scientists, and professionals in drug development, offering in-depth technical details and scientifically grounded explanations for each step.

The 2,6-difluorobenzamide moiety is a key structural motif in a variety of biologically active molecules, including inhibitors of the bacterial cell division protein FtsZ, which are being explored as novel antimicrobial agents.[1][2][3] The unique electronic properties conferred by the two fluorine atoms on the benzene ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[5][6] This guide provides a direct and efficient pathway to access these valuable derivatives.

Strategic Overview: From Aldehyde to Amide

The conversion of an aldehyde to a substituted amide is a cornerstone transformation in organic synthesis. The strategy detailed herein involves a two-step sequence that can be conveniently performed in a single reaction vessel ("one-pot"), minimizing purification steps and maximizing efficiency. The overall transformation is as follows:

  • Oxidation: The initial step involves the selective oxidation of the aldehyde functional group of 2,6-difluorobenzaldehyde to the corresponding carboxylic acid, 2,6-difluorobenzoic acid.

  • Amidation: The in-situ generated or isolated carboxylic acid is then coupled with a primary or secondary amine to form the desired 2,6-difluorobenzamide derivative.

This approach offers broad substrate scope with respect to the amine coupling partner, allowing for the synthesis of a diverse library of 2,6-difluorobenzamide derivatives.

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is crucial for successful synthesis and troubleshooting.

Part 1: The Oxidation of 2,6-Difluorobenzaldehyde

The oxidation of aldehydes to carboxylic acids is a well-established transformation with numerous available reagents.[7] For this protocol, we will focus on two reliable and commonly used methods: potassium permanganate (KMnO₄) and sodium chlorite (NaClO₂).

The electron-withdrawing nature of the two fluorine atoms in 2,6-difluorobenzaldehyde makes the aldehyde carbon more electrophilic and susceptible to oxidation.[5][8]

Potassium Permanganate (KMnO₄) Oxidation:

Under basic or neutral conditions, the permanganate ion (MnO₄⁻) acts as a powerful oxidizing agent. The reaction proceeds through the formation of a cyclic manganate ester intermediate, which then collapses to yield the carboxylate and manganese dioxide (MnO₂).

Sodium Chlorite (NaClO₂) Oxidation:

Sodium chlorite is a milder and often more selective oxidizing agent for converting aldehydes to carboxylic acids, particularly in the presence of other oxidizable functional groups. The reaction is typically carried out in the presence of a chlorine scavenger, such as 2-methyl-2-butene or hydrogen peroxide, to prevent the formation of explosive chlorine dioxide (ClO₂). The active oxidant is chlorous acid (HClO₂), which is generated in situ.

Reaction Pathway: Oxidation of 2,6-Difluorobenzaldehyde

Oxidation cluster_reagents Oxidizing Agents Aldehyde 2,6-Difluorobenzaldehyde Intermediate Hydrated Aldehyde (Gem-diol) Aldehyde->Intermediate + H₂O CarboxylicAcid 2,6-Difluorobenzoic Acid Intermediate->CarboxylicAcid [Oxidant] e.g., KMnO₄ or NaClO₂ KMnO4 KMnO₄ NaClO2 NaClO₂

Caption: Oxidation of 2,6-difluorobenzaldehyde to 2,6-difluorobenzoic acid.

Part 2: Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that involves the elimination of a water molecule. Direct thermal condensation requires high temperatures and is often inefficient.[9] Therefore, the carboxylic acid must first be "activated" to a more reactive species. This is typically achieved using a coupling reagent.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[10][11]

These reagents react with the carboxylic acid to form a highly reactive acyl-isourea or an active ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the thermodynamically stable amide bond.

Amide Coupling Workflow

Amidation CarboxylicAcid 2,6-Difluorobenzoic Acid ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea) CarboxylicAcid->ActivatedIntermediate + CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate Amide 2,6-Difluorobenzamide Derivative ActivatedIntermediate->Amide + Amine Byproduct Byproduct (e.g., Urea) ActivatedIntermediate->Byproduct Amine Primary or Secondary Amine (R¹R²NH) Amine->Amide

Caption: General workflow for amide bond formation using a coupling reagent.

Experimental Protocols

Materials and Reagents:

  • 2,6-Difluorobenzaldehyde (CAS: 437-81-0)[12]

  • Potassium permanganate (KMnO₄)

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Primary or secondary amine of choice

  • Solvents: Acetone, tert-Butanol, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Protocol 1: Two-Step, One-Pot Synthesis of 2,6-Difluorobenzamide Derivatives

This protocol describes the oxidation of 2,6-difluorobenzaldehyde followed by in-situ amidation.

Step 1: Oxidation of 2,6-Difluorobenzaldehyde to 2,6-Difluorobenzoic Acid

  • Method A: Using Potassium Permanganate

    • Dissolve 2,6-difluorobenzaldehyde (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a solution of potassium permanganate (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

    • Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

    • Filter the mixture through a pad of Celite, washing the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Acidify the remaining aqueous solution with 1 M HCl to a pH of approximately 2.

    • The resulting precipitate of 2,6-difluorobenzoic acid can be isolated by filtration, or the aqueous solution can be carried forward directly to the amidation step.

  • Method B: Using Sodium Chlorite (Recommended for sensitive substrates)

    • Dissolve 2,6-difluorobenzaldehyde (1.0 eq) in a mixture of tert-butanol and water (e.g., 4:1 v/v).

    • Add 2-methyl-2-butene (2.0 eq) as a chlorine scavenger.

    • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

    • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC for the disappearance of the aldehyde.

    • After completion, concentrate the mixture under reduced pressure to remove the tert-butanol.

    • The resulting aqueous solution containing 2,6-difluorobenzoic acid can be used directly in the next step after adjusting the pH if necessary.

Step 2: Amidation of 2,6-Difluorobenzoic Acid

  • To the aqueous solution containing 2,6-difluorobenzoic acid from Step 1, or to a solution of isolated 2,6-difluorobenzoic acid (1.0 eq) in a suitable solvent like DMF or DCM.

  • Add the desired primary or secondary amine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Add the coupling reagent. For example, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-difluorobenzamide derivative.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Summary and Comparison

The choice of oxidation and coupling reagents can influence the overall yield and purity of the final product. The following table provides a comparative summary to aid in experimental design.

Oxidation Method Typical Yield (%) Advantages Disadvantages
Potassium Permanganate80-90Inexpensive, readily availableCan over-oxidize other functional groups, produces MnO₂ waste
Sodium Chlorite85-95Milder, more selectiveMore expensive, requires a chlorine scavenger
Coupling Reagent Typical Yield (%) Advantages Disadvantages
EDC/HOBt70-90Water-soluble byproducts, mild conditionsHOBt can be explosive
HATU80-95High yields, fast reaction times, good for hindered substratesExpensive

Troubleshooting and Safety Considerations

  • Incomplete Oxidation: If the oxidation step is sluggish, gentle heating (40-50 °C) can be applied. Ensure the stoichiometry of the oxidizing agent is correct.

  • Low Amidation Yield: Ensure all reagents are anhydrous, especially for the amidation step if not performed in an aqueous medium. The choice of solvent and base can also be critical. For sterically hindered amines or acids, a more powerful coupling reagent like HATU may be required.

  • Safety: Always work in a well-ventilated fume hood. Potassium permanganate is a strong oxidizer and should be handled with care. When using sodium chlorite, the use of a chlorine scavenger is essential to prevent the formation of explosive chlorine dioxide. Coupling reagents can be moisture-sensitive and some, like HOBt, have explosive properties. Consult the Safety Data Sheet (SDS) for all reagents before use.

By following these detailed protocols and considering the provided insights, researchers can confidently synthesize a wide range of 2,6-difluorobenzamide derivatives for their drug discovery and development programs.

References

  • Bi, F., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(5), 1226-1230. Available at: [Link]

  • Bi, F., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. ResearchGate. Available at: [Link]

  • 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ResearchGate. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Design strategy of the novel 2,6-difluorobenzamide derivatives... ResearchGate. Available at: [Link]

  • Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium. Google Patents.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Rapid, Solvent-Minimized and Sustainable Access to Various Types of Ferroelectric-Fluid Molecules by Harnessing Mechano-Chemical. ChemRxiv. Available at: [Link]

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The Strategic Deployment of 2,6-Difluoro-4-methylbenzaldehyde in Multi-Component Reactions: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Research Community

In the landscape of modern synthetic and medicinal chemistry, the pursuit of molecular complexity and diversity from simple, readily available starting materials is a paramount objective. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering atom economy, procedural simplicity, and rapid access to diverse chemical scaffolds. This application note delves into the utility of a particularly valuable building block, 2,6-Difluoro-4-methylbenzaldehyde , in several cornerstone MCRs. The unique electronic and steric properties imparted by the difluoro substitution pattern make this aldehyde a strategic choice for the synthesis of novel heterocyclic and acyclic compounds with potential applications in drug discovery and materials science.

The Influence of Fluorine: More Than Just an Electronic Effect

The presence of two fluorine atoms ortho to the aldehyde functionality in this compound profoundly influences its reactivity in MCRs. Beyond the strong electron-withdrawing nature of fluorine, which enhances the electrophilicity of the carbonyl carbon, the ortho-fluorine atoms exert significant steric hindrance. This steric shielding can modulate the reaction kinetics and, in some cases, influence the stereochemical outcome of the transformation. Furthermore, the incorporation of fluorine into the final product can significantly impact its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

I. The Biginelli Reaction: Accessing Dihydropyrimidinones

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3][4] These heterocycles are prevalent in a wide array of biologically active compounds, including calcium channel blockers and antihypertensive agents.[3] The use of this compound in this reaction allows for the incorporation of the difluoro-methylphenyl moiety at the C4 position of the DHPM core.

Mechanistic Rationale

The acid-catalyzed mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the reaction of the aldehyde and urea.[3] This electrophilic intermediate is then intercepted by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product. The electron-withdrawing fluorine atoms on the benzaldehyde ring are expected to accelerate the initial condensation with urea and enhance the electrophilicity of the resulting iminium ion.

Biginelli_Mechanism cluster_reactants Reactants cluster_product Product A This compound C N-Acyliminium Ion A->C + Urea, H+ B Urea B->C E Adduct C->E + Enol D Ethyl Acetoacetate (Enol) D->E F Dihydropyrimidinone E->F Cyclization, -H2O Hantzsch_Workflow A This compound D Mix and Reflux A->D B Ethyl Acetoacetate (2 eq.) B->D C Ammonium Acetate C->D E Cool to RT D->E F Precipitation E->F G Filter and Wash F->G H Recrystallize G->H I Pure 1,4-Dihydropyridine H->I Ugi_Mechanism A Aldehyde + Amine B Imine A->B -H2O C Iminium Ion B->C + H+ E Nitrilium Ion C->E + Isocyanide D Isocyanide D->E G Intermediate E->G + Carboxylate F Carboxylic Acid F->G H α-Acylamino Amide G->H Mumm Rearrangement

Sources

Application Notes and Protocols for Knoevenagel Condensation with 2,6-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Moieties in Medicinal Chemistry

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated compounds from the reaction of an aldehyde or ketone with an active methylene compound.[1][2] These products are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, natural products, and functional materials.[3][4] The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. Consequently, the Knoevenagel condensation of fluorinated benzaldehydes is a particularly powerful strategy in modern drug discovery.

This application note provides a comprehensive guide to the Knoevenagel condensation of 2,6-Difluoro-4-methylbenzaldehyde. The presence of two ortho-fluorine atoms significantly enhances the electrophilicity of the carbonyl carbon, making this substrate highly reactive under mild conditions. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of novel chemical entities. The products derived from this reaction are of considerable interest in medicinal chemistry, with the resulting α,β-unsaturated systems serving as potential Michael acceptors for covalent interaction with biological targets, a mechanism frequently exploited in the design of therapeutic agents.[5]

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds via a base-catalyzed mechanism. A weak base, such as piperidine, deprotonates the active methylene compound to generate a resonance-stabilized carbanion (enolate).[6] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of this compound. The strong electron-withdrawing nature of the two ortho-fluorine atoms increases the partial positive charge on the carbonyl carbon, thereby accelerating this nucleophilic attack. The resulting tetrahedral intermediate subsequently undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product.[5] When a secondary amine like piperidine is employed as the catalyst, an alternative iminium ion pathway may also be operative.[6]

Experimental Protocols

The following protocols detail the Knoevenagel condensation of this compound with three commonly used active methylene compounds: malononitrile, ethyl cyanoacetate, and diethyl malonate.

Protocol 1: Synthesis of 2-((2,6-Difluoro-4-methylbenzylidene)malononitrile)

This protocol outlines the synthesis of the dinitrile derivative, a common scaffold in medicinal chemistry.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for heating)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.0-1.1 equivalents) in ethanol.

  • To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).[3]

  • The reaction is typically exothermic and may proceed to completion at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating under reflux can be applied to expedite the reaction if necessary.[3]

  • Upon completion (as indicated by the consumption of the starting aldehyde), cool the reaction mixture to room temperature. The product will likely precipitate out of the solution.

  • If a precipitate has formed, collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and the piperidine catalyst.[5]

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(2,6-difluoro-4-methylphenyl)acrylate

This protocol describes the synthesis of the corresponding cyanoacrylate, another valuable building block.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst)

  • Ethanol or Water (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent) and ethyl cyanoacetate (1.0 equivalent) in either ethanol or water.[5]

  • Add DABCO (e.g., 0.1 equivalents) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, if the product precipitates, collect it by filtration. If the product remains in solution, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[5]

Protocol 3: Synthesis of Diethyl 2-((2,6-difluoro-4-methylbenzylidene)malonate)

This protocol details the synthesis of the malonic ester derivative.

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine (catalyst)

  • Glacial Acetic Acid (co-catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 equivalent), diethyl malonate (1.2 equivalents), and toluene.

  • Add piperidine (0.1 equivalents) and a catalytic amount of glacial acetic acid (e.g., 0.05 equivalents).[5]

  • Heat the mixture to reflux and collect the water formed during the reaction azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction is complete when no more water is collected.

  • Cool the mixture to room temperature.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be further purified by vacuum distillation or column chromatography.[5]

Data Presentation: Expected Outcomes and Reaction Parameters

The following table summarizes the typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds. Note that yields and reaction times are illustrative and may vary based on specific experimental conditions and scale.

Active Methylene CompoundCatalystSolventTemperatureTypical Reaction TimeExpected Yield
MalononitrilePiperidineEthanolRoom Temp. - Reflux1-4 hoursHigh
Ethyl CyanoacetateDABCOEthanol/WaterRoom Temp. - 50 °C2-6 hoursGood to High
Diethyl MalonatePiperidine/Acetic AcidTolueneReflux4-8 hoursModerate to Good

Visualization of Key Processes

To further elucidate the experimental design and underlying chemical transformations, the following diagrams are provided.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products benzaldehyde This compound nucleophilic_attack Nucleophilic Attack benzaldehyde->nucleophilic_attack active_methylene Active Methylene (e.g., Malononitrile) deprotonation Deprotonation active_methylene->deprotonation base Base (Piperidine) base->deprotonation deprotonation->nucleophilic_attack Enolate Formation dehydration Dehydration nucleophilic_attack->dehydration Tetrahedral Intermediate product α,β-Unsaturated Product dehydration->product water Water dehydration->water

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental_Workflow start Start dissolve Dissolve Aldehyde and Active Methylene Compound in Solvent start->dissolve add_catalyst Add Catalyst (e.g., Piperidine) dissolve->add_catalyst reaction Stir at Appropriate Temperature (Monitor by TLC) add_catalyst->reaction workup Reaction Work-up reaction->workup filtration Filtration workup->filtration recrystallization Recrystallization/ Purification workup->recrystallization filtration->recrystallization product Pure Product filtration->product If sufficiently pure recrystallization->product

Sources

Application Note: Synthesis of Key Pharmaceutical Intermediates from 2,6-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 2,6-Difluoro-4-methylbenzaldehyde has emerged as a highly valuable and versatile starting material for introducing the 2,6-difluorinated phenyl motif into complex, biologically active molecules.[1] This document provides detailed application notes and validated protocols for two pivotal transformations of this aldehyde: asymmetric reductive amination to yield chiral amines and Wittig-type olefination to produce difluorovinyl arenes. These protocols are designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies grounded in established chemical principles.

Asymmetric Reductive Amination: Synthesis of Chiral (S)-1-(2,6-Difluoro-4-methylphenyl)ethan-1-amine

Scientific Principle & Rationale

Reductive amination is one of the most powerful methods for synthesizing amines from carbonyl compounds.[3] The process typically involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4] For the synthesis of chiral amines, a critical class of intermediates in pharmaceuticals, this reaction can be rendered asymmetric through the use of chiral reagents or catalysts.[5]

In this protocol, we employ a biocatalytic approach using a transaminase enzyme. Transaminases are highly selective enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone or, in this case, directly aminate an aldehyde with high enantioselectivity.[5][6] This method offers a green, efficient, and highly specific alternative to traditional metal-catalyzed hydrogenations, providing direct access to enantiopure amines which are crucial building blocks for many active pharmaceutical ingredients (APIs).[5][6]

Detailed Experimental Protocol

Materials:

  • This compound (≥98%)

  • Transaminase (e.g., ATA-117 or an engineered variant)

  • Isopropylamine (IPM) or Alanine (as amine donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • D-Glucose

  • Glucose Dehydrogenase (GDH)

  • NAD⁺ or NADP⁺

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Equipment:

  • Temperature-controlled reaction vessel or shaker incubator

  • pH meter

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5.

  • Reaction Mixture Assembly: In a temperature-controlled reaction vessel, combine the phosphate buffer, D-glucose (1.1 eq), GDH (5 U/mL), and NAD(P)⁺ (0.1 mM). Stir until all solids are dissolved.

  • Cofactor and Enzyme Addition: Add the PLP cofactor (1 mM) followed by the selected transaminase enzyme (e.g., 2-5 mg/mL).

  • Amine Donor: Add the amine donor, isopropylamine (1.5 M), to the reaction mixture.

  • Substrate Addition: Dissolve this compound (1.0 eq, e.g., 50 mM final concentration) in a minimal amount of a co-solvent like DMSO if necessary, and add it to the reaction vessel to initiate the reaction.

  • Incubation: Seal the vessel and incubate at a controlled temperature (e.g., 30-40 °C) with gentle agitation (e.g., 200 rpm) for 24-48 hours.

  • Reaction Monitoring: Monitor the conversion of the aldehyde to the amine product using TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Adjust the pH to >10 using 1 M NaOH to ensure the amine product is in its free base form.

    • Extract the aqueous mixture with MTBE (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

  • Purification and Isolation:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude amine can be further purified by column chromatography if necessary, though biocatalytic routes often yield high purity.

    • For salt formation, the purified amine can be dissolved in a minimal amount of MTBE and treated with a solution of HCl in diethyl ether to precipitate the hydrochloride salt, which can be collected by filtration.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) using a chiral HPLC method.

Workflow Diagram: Asymmetric Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Core Synthesis cluster_workup Work-up & Isolation cluster_analysis Analysis A Prepare Buffer (pH 7.5) B Add Cofactors (PLP, NADP+) & Amine Donor A->B C Add Transaminase & GDH Enzymes B->C D Add 2,6-Difluoro-4- methylbenzaldehyde C->D E Incubate at 30-40°C (24-48h) D->E F Monitor by HPLC/TLC E->F G Adjust pH > 10 F->G H Extract with MTBE G->H I Dry & Concentrate H->I J Purify / Salt Formation I->J K Characterize Structure (NMR, MS) J->K L Determine Enantiomeric Excess (Chiral HPLC) K->L

Caption: Step-by-step workflow for the biocatalytic synthesis of a chiral amine.

Data Summary
ParameterTypical ResultMethod
Conversion >95%HPLC
Isolated Yield 85-92%Gravimetric
Purity >99%HPLC
Enantiomeric Excess >99.5% ee (S-isomer)Chiral HPLC

Wittig-Type Olefination: Synthesis of 1-(2,2-Difluorovinyl)-2,6-difluoro-4-methylbenzene

Scientific Principle & Rationale

The Wittig reaction and its variants are fundamental methods for carbon-carbon double bond formation, specifically for converting aldehydes and ketones into alkenes. The described procedure utilizes a modified Wittig-type olefination to synthesize a gem-difluoroalkene. This transformation is initiated by the reaction of triphenylphosphine with a difluoroacetate salt to generate an active ylide species in situ.[7] This nucleophilic ylide then attacks the electrophilic carbonyl carbon of this compound.[7]

The resulting gem-difluorovinyl moiety is a valuable bioisostere for carbonyl groups and can significantly modulate the biological activity of a parent molecule.[8] This protocol provides a reliable and scalable method for accessing this important pharmaceutical intermediate.[9]

Detailed Experimental Protocol

Materials:

  • This compound (≥98%)

  • Triphenylphosphine (PPh₃)

  • Potassium 2-bromo-2,2-difluoroacetate (BrCF₂CO₂K)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser and thermometer

  • Schlenk line or inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, thermometer, and a rubber septum under a nitrogen atmosphere.

  • Reagent Addition: Charge the flask with this compound (1.0 eq) and triphenylphosphine (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe and begin stirring.

  • Heating: Heat the reaction mixture to 90 °C using a heating mantle.

  • Ylide Precursor Addition: In a separate dry flask under nitrogen, dissolve potassium 2-bromo-2,2-difluoroacetate (1.8 eq) in anhydrous DMF.

  • Slow Addition: Transfer the solution of the difluoroacetate salt to an addition funnel and add it dropwise to the heated reaction mixture over 10-15 minutes.

  • Reaction: After the addition is complete, maintain the reaction at 90 °C for an additional 45-60 minutes, monitoring the consumption of the starting aldehyde by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 1.5x the volume of DMF).

    • Extract the aqueous layer with diethyl ether (3 x volume of DMF).

    • Combine the organic extracts and wash sequentially with 10% LiCl solution (optional, to remove residual DMF) and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

    • Purify the residue using flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to isolate the pure gem-difluoroalkene product.

  • Characterization: Confirm the structure, purity, and identity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Workflow Diagram: Wittig-Type Gem-Difluoroolefination

G cluster_prep Inert Atmosphere Setup cluster_reaction Core Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Charge dry flask with Aldehyde & PPh3 B Add anhydrous DMF A->B C Heat to 90°C B->C D Dropwise add BrCF2CO2K in DMF C->D E Stir at 90°C for 1h D->E F Monitor by TLC E->F G Cool & Quench with Water F->G H Extract with Diethyl Ether G->H I Dry & Concentrate H->I J Purify via Flash Column Chromatography I->J K Characterize Structure (NMR, MS) J->K L Confirm Purity K->L

Caption: Step-by-step workflow for the synthesis of a gem-difluoroalkene.

Data Summary
ParameterTypical ResultMethod
Conversion >90%TLC / ¹H NMR of crude
Isolated Yield 70-80%Gravimetric
Purity >98%HPLC / ¹H NMR

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • This compound is corrosive and can cause skin and eye damage. Handle with care.

  • Anhydrous DMF is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.

  • Wittig reactions involving phosphines can have exothermic potential. Maintain controlled addition rates and temperature.

Conclusion

This compound serves as a robust and versatile precursor for the synthesis of high-value pharmaceutical intermediates. The asymmetric reductive amination and Wittig-type olefination protocols detailed herein provide reliable and scalable pathways to access chiral amines and gem-difluoroalkenes, respectively. These methods leverage both modern biocatalysis and established organophosphorus chemistry to generate key molecular scaffolds, empowering researchers in the design and development of next-generation therapeutics.

References

  • The Role of 2,6-Difluorobenzaldehyde in Modern Organic Synthesis and Manufacturing. (n.d.). Google Cloud.
  • 2,6-Difluorobenzaldehyde 98 437-81-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • A Comparative Guide to the Medicinal Chemistry Applications of 2-Chloro-6-fluorobenzaldehyde. (2025). Benchchem.
  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science.
  • Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. (n.d.). Google Patents.
  • Application Notes and Protocols: 2-Methylbenzaldehyde in the Synthesis of Pharmaceutical Intermediates. (2025). Benchchem.
  • Chiral Amines in Asymmetric Synthesis. (n.d.). Sigma-Aldrich.
  • Catalytic asymmetric synthesis of monofluoroalkenes and gem-difluoroalkenes: advances and perspectives. (2021). Organic Chemistry Frontiers.
  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews.
  • Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. (2024). Angewandte Chemie.
  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (n.d.). Organic Syntheses.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv.
  • Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. (2025). ResearchGate.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive.
  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Direct Asymmetric Reductive Amination of α-Keto Acetals. (n.d.). The Royal Society of Chemistry.

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The Strategic Application of 2,6-Difluoro-4-methylbenzaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Moieties in Agrochemical Design

In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing biological efficacy. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity to target enzymes, and overall potency.[1] The 2,6-difluoro-4-methylphenyl moiety, derivable from 2,6-Difluoro-4-methylbenzaldehyde, is a key pharmacophore in several classes of agrochemicals, particularly in the development of potent insecticides. This technical guide elucidates the synthetic utility of this compound as a precursor for the synthesis of advanced agrochemicals, with a focus on a plausible pathway to a key class of insect growth regulators.

Synthetic Pathway Overview: From Aldehyde to a Benzoylurea Insecticide Scaffold

While direct industrial synthesis routes for commercial agrochemicals starting from this compound are not extensively documented in publicly available literature, its structure presents a logical and efficient entry point to valuable intermediates. The most prominent application of the closely related 2,6-difluorobenzoyl moiety is in the synthesis of benzoylurea insecticides.[1][2] These compounds act as potent insect growth regulators by inhibiting chitin biosynthesis, a process vital for the formation of the insect exoskeleton.[1]

This guide outlines a scientifically robust, multi-step synthetic pathway commencing with this compound and culminating in a model N-acylurea, a core structure of benzoylurea insecticides. The key strategic transformations involve the oxidation of the aldehyde to a carboxylic acid, conversion to a more reactive acyl chloride, subsequent amidation, and finally, coupling with a substituted isocyanate.

G A This compound B 2,6-Difluoro-4-methylbenzoic Acid A->B Oxidation (e.g., KMnO4) C 2,6-Difluoro-4-methylbenzoyl Chloride B->C Acyl Halogenation (e.g., SOCl2) D 2,6-Difluoro-4-methylbenzamide C->D Amidation (e.g., NH4OH) F N-((Substituted phenyl)carbamoyl)-2,6-difluoro-4-methylbenzamide (Benzoylurea Insecticide) D->F Coupling Reaction E Substituted Phenyl Isocyanate E->F

Figure 1: Proposed synthetic workflow from this compound to a model benzoylurea insecticide.

Part 1: Synthesis of the Key Intermediate, 2,6-Difluoro-4-methylbenzoic Acid

The initial and critical step in this synthetic sequence is the oxidation of the aldehyde functionality of this compound to a carboxylic acid. This transformation is a cornerstone of organic synthesis, and several reliable methods are available. The choice of oxidant is crucial to ensure high yield and minimize side reactions.

Protocol 1: Oxidation of this compound

Objective: To synthesize 2,6-Difluoro-4-methylbenzoic Acid from this compound.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Acetone

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in acetone.

  • In a separate beaker, prepare a solution of potassium permanganate (1.5 equivalents) in deionized water.

  • Cool the flask containing the aldehyde solution in an ice bath.

  • Slowly add the potassium permanganate solution to the aldehyde solution with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the dropwise addition of a saturated sodium bisulfite solution until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Acidify the remaining aqueous solution to pH 2 with concentrated hydrochloric acid. A white precipitate of 2,6-Difluoro-4-methylbenzoic acid should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold deionized water, and dry under vacuum.

Expected Outcome: A white crystalline solid. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Part 2: Synthesis of the Benzoylurea Insecticide

With the key carboxylic acid intermediate in hand, the subsequent steps involve its activation to an acyl chloride, followed by amidation and coupling to form the final N-acylurea structure.

Protocol 2: Synthesis of a Model Benzoylurea Insecticide

Objective: To synthesize a model N-((substituted phenyl)carbamoyl)-2,6-difluoro-4-methylbenzamide.

Step 2a: Synthesis of 2,6-Difluoro-4-methylbenzoyl Chloride

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,6-Difluoro-4-methylbenzoic acid (1 equivalent) in thionyl chloride (SOCl₂, 3 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 79°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,6-Difluoro-4-methylbenzoyl chloride is typically used in the next step without further purification.

Step 2b: Synthesis of 2,6-Difluoro-4-methylbenzamide

  • In a separate flask, cool an aqueous solution of ammonium hydroxide (NH₄OH, excess) in an ice bath.

  • Slowly add the crude 2,6-Difluoro-4-methylbenzoyl chloride from the previous step to the cold ammonium hydroxide solution with vigorous stirring.

  • A white precipitate of 2,6-Difluoro-4-methylbenzamide will form.

  • Continue stirring for 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Step 2c: Coupling with a Substituted Phenyl Isocyanate

  • In a dry, four-necked flask equipped with a stirrer, thermometer, and reflux condenser, dissolve 2,6-Difluoro-4-methylbenzamide (1 equivalent) in an anhydrous solvent such as chlorobenzene.[1]

  • Heat the mixture to 120°C with stirring.

  • Slowly add a solution of a substituted phenyl isocyanate (e.g., p-chlorophenyl isocyanate, 1 equivalent) in the same solvent over approximately 1.5 hours.

  • Maintain the reaction temperature at 120°C for 7 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to 0°C to precipitate the final benzoylurea product.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

Quantitative Data and Characterization

The following table summarizes the molecular weights of the key compounds in the proposed synthetic pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₈H₆F₂O156.13
2,6-Difluoro-4-methylbenzoic AcidC₈H₆F₂O₂172.13
2,6-Difluoro-4-methylbenzoyl ChlorideC₈H₅ClF₂O190.57
2,6-Difluoro-4-methylbenzamideC₈H₇F₂NO171.14
N-(4-chlorophenylcarbamoyl)-2,6-difluoro-4-methylbenzamideC₁₅H₁₁ClF₂N₂O₂324.71

Conclusion

This compound represents a viable and strategically important starting material for the synthesis of complex agrochemicals. While its direct application may not be as prevalent as that of related compounds like 2,6-difluorotoluene, the synthetic pathways outlined in this guide demonstrate its potential. The conversion to 2,6-difluoro-4-methylbenzoic acid and subsequently to the corresponding benzamide provides a clear route to the valuable 2,6-difluorobenzoyl moiety, a critical component in a highly effective class of benzoylurea insecticides. The protocols provided herein offer a solid foundation for researchers and drug development professionals to explore the utility of this versatile fluorinated building block in the discovery of novel and potent agrochemical solutions.

References

  • PubChem. Hexaflumuron. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols for the Synthesis of Novel Materials Using 2,6-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide serves as a comprehensive resource for researchers, chemists, and materials scientists on the strategic utilization of 2,6-Difluoro-4-methylbenzaldehyde as a versatile precursor for novel material synthesis. The unique electronic and steric properties imparted by the difluoro-ortho and methyl-para substitution pattern make this aldehyde a building block of significant interest for creating advanced functional materials.[1][2] We will move beyond simple procedural lists to explain the causality behind experimental choices, providing field-proven insights into reaction mechanisms and protocols. This document outlines detailed, self-validating protocols for three pivotal synthetic transformations: Schiff base condensation for liquid crystals and electro-optical materials, Knoevenagel condensation for functional polymers, and Claisen-Schmidt condensation for bioactive chalcones.

The Unique Chemical Profile of this compound

The synthetic utility of this compound stems from a finely tuned interplay of electronic and steric effects originating from its specific substitution pattern. Understanding these characteristics is paramount for predicting reactivity and designing successful synthetic routes.

  • Electronic Effects : The two fluorine atoms at the ortho-positions exert a powerful electron-withdrawing inductive effect.[1] This effect modulates the electrophilicity of the carbonyl carbon in the aldehyde group. Concurrently, the para-methyl group is electron-donating, which can influence the overall electron density of the aromatic system.[3] This electronic push-pull dynamic is crucial for tuning the properties of resulting materials, such as the absorption and emission spectra of dyes or the dielectric anisotropy of liquid crystals.[4][5]

  • Steric Hindrance : The strategic placement of fluorine atoms adjacent to the aldehyde functionality provides a degree of steric shielding.[1] This can influence the kinetics and regioselectivity of nucleophilic attacks on the carbonyl carbon, potentially favoring certain reaction pathways or product conformations over others.[1] This inherent structural feature can be leveraged to achieve specific stereochemical outcomes in complex syntheses.

The combination of these properties makes this compound an invaluable building block for materials where metabolic stability, thermal resistance, lipophilicity, and unique electronic characteristics are desired.[1][2][4]

G cluster_molecule This compound cluster_properties Key Physicochemical Drivers cluster_applications Impact on Material Properties Molecule C₈H₆F₂O Electronic Electronic Effects (Inductive & Resonance) Molecule->Electronic Influences Steric Steric Effects (Ortho-Fluorine Shielding) Molecule->Steric Influences Reactivity Modulated Reactivity & Selectivity Electronic->Reactivity Dictates Steric->Reactivity Dictates Properties Enhanced Stability, Optical & Electronic Properties Reactivity->Properties Enables Synthesis Of G start Start: Reactants & Catalyst reflux Reflux in Ethanol (4 hours) start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Final Product: Purified Schiff Base recrystallize->product

Caption: Experimental workflow for Schiff base synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of a novel Schiff base liquid crystal, 4-((2,6-difluoro-4-methylbenzylidene)amino)phenyl octanoate, a representative example.

Materials:

  • This compound (1.00 g, 6.40 mmol)

  • 4-Aminophenyl octanoate (1.60 g, 6.40 mmol)

  • Absolute Ethanol (40 mL)

  • Glacial Acetic Acid (2-3 drops, catalytic amount)

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In the 100 mL round-bottom flask, dissolve this compound (1.00 g) and 4-aminophenyl octanoate (1.60 g) in 40 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the solution to catalyze the condensation.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 78 °C) with continuous stirring. Maintain reflux for 4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are no longer visible.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product should precipitate as a crystalline solid.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Final Product: Further purify the crude product by recrystallization from hot ethanol to yield the final, high-purity Schiff base. Dry under vacuum.

ParameterValue
Reactant 1 This compound (156.13 g/mol )
Reactant 2 4-Aminophenyl octanoate (251.34 g/mol )
Stoichiometric Ratio 1:1
Solvent Absolute Ethanol
Catalyst Glacial Acetic Acid
Reaction Temperature ~78 °C (Reflux)
Reaction Time 4 hours
Expected Yield 85-95%
Expected Appearance White to off-white crystalline solid

Application II: Knoevenagel Condensation for Functional Monomers

The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting a carbonyl compound with an active methylene compound in the presence of a basic catalyst. [6][7]This reaction is exceptionally useful for synthesizing electron-deficient alkenes, which can serve as monomers for specialty polymers or as components in dyes and organic electronics. [8][9]Using this compound allows for the incorporation of the fluorinated moiety into a polymer backbone, which can significantly enhance thermal stability and chemical resistance. [4]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the active methylene compound (e.g., isobutyl cyanoacetate) by a weak base like piperidine to form a carbanion. [6]This nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration (elimination of water) to form the final α,β-unsaturated product. [7]The use of a weak base is critical to prevent self-condensation of the aldehyde. [6]

G cluster_reactants Reactants cluster_process Mechanism cluster_product Product r1 This compound Aldehyde p2 Nucleophilic Attack on Carbonyl Carbon r1->p2 r2 Isobutyl Cyanoacetate Active Methylene p1 Deprotonation of Active Methylene r2->p1 Catalyzed by Piperidine r3 Piperidine Catalyst p1->p2 Forms Carbanion p3 Dehydration (Water Elimination) p2->p3 Forms Intermediate prod Isobutyl 2-cyano-3-(2,6-difluoro-4-methylphenyl)acrylate Functional Monomer p3->prod

Caption: Mechanism of the Knoevenagel condensation.

Detailed Experimental Protocol

This protocol describes the synthesis of isobutyl 2-cyano-3-(2,6-difluoro-4-methylphenyl)acrylate, a monomer suitable for radical polymerization. [9] Materials:

  • This compound (1.56 g, 10.0 mmol)

  • Isobutyl cyanoacetate (1.41 g, 10.0 mmol)

  • Piperidine (0.1 mL, catalytic amount)

  • Toluene (30 mL)

Equipment:

  • 100 mL Round-bottom flask with Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To the 100 mL round-bottom flask, add this compound (1.56 g), isobutyl cyanoacetate (1.41 g), toluene (30 mL), and piperidine (0.1 mL).

  • Azeotropic Reflux: Attach the Dean-Stark trap and reflux condenser. Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically with toluene and collected in the trap. Continue reflux until no more water is collected (approx. 3-5 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 20 mL) to remove the piperidine catalyst, followed by saturated NaCl solution (20 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure monomer.

ParameterValue
Reactant 1 This compound
Reactant 2 Isobutyl cyanoacetate
Stoichiometric Ratio 1:1
Solvent Toluene
Catalyst Piperidine
Reaction Temperature ~111 °C (Reflux)
Reaction Time 3-5 hours
Expected Yield 80-90%
Expected Appearance Colorless to pale yellow oil or low-melting solid

Application III: Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds that serve as crucial precursors for flavonoids and isoflavonoids and exhibit a wide spectrum of biological activities, including anticancer properties. [10][11][12]The Claisen-Schmidt condensation, an aldol condensation between an aromatic aldehyde and a ketone, is the most common method for their synthesis. [12][13]The incorporation of the 2,6-difluoro-4-methylphenyl moiety can enhance the biological efficacy and modify the physicochemical properties of the resulting chalcone.

Mechanistic Rationale

This base-catalyzed reaction involves the formation of an enolate ion from the ketone (e.g., 4'-hydroxyacetophenone) upon deprotonation by a strong base like NaOH. [14]The enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol addition product readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. [13]

Detailed Experimental Protocol

This protocol provides a method for synthesizing a novel fluorinated chalcone: (E)-1-(4-hydroxyphenyl)-3-(2,6-difluoro-4-methylphenyl)prop-2-en-1-one.

Materials:

  • This compound (1.56 g, 10.0 mmol)

  • 4'-Hydroxyacetophenone (1.36 g, 10.0 mmol)

  • Sodium Hydroxide (NaOH) solution (10 mL of 40% w/v aqueous solution)

  • Rectified Spirit (Ethanol, 20 mL)

  • Dilute Hydrochloric Acid (HCl)

Equipment:

  • 250 mL Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reactant Solution: In the 250 mL flask, dissolve this compound (1.56 g) and 4'-hydroxyacetophenone (1.36 g) in 20 mL of rectified spirit.

  • Base Addition: Cool the flask in an ice bath to maintain a temperature of 20-25 °C. While stirring vigorously, add the 10 mL of 40% NaOH solution dropwise over 30 minutes. The solution will become turbid.

  • Reaction: Continue to stir the mixture vigorously at room temperature for 4-5 hours. The reaction progress can be monitored by TLC.

  • Precipitation: After the reaction is complete, pour the mixture into a beaker containing crushed ice and neutralize with dilute HCl. A solid precipitate of the crude chalcone will form.

  • Isolation and Purification: Filter the crude product using a Büchner funnel, wash thoroughly with cold water until the washings are neutral, and air dry.

  • Final Product: Recrystallize the dried crude product from ethanol to obtain the pure chalcone derivative. [14]

    Parameter Value
    Reactant 1 This compound
    Reactant 2 4'-Hydroxyacetophenone
    Stoichiometric Ratio 1:1
    Solvent Rectified Spirit (Ethanol)
    Catalyst Sodium Hydroxide (NaOH)
    Reaction Temperature 20-25 °C
    Reaction Time 4-5 hours
    Expected Yield 70-85%

    | Expected Appearance | Yellow to orange crystalline solid |

Characterization and Data Validation

Validation of the synthesized novel materials is a critical step. The following techniques are standard for structural confirmation and purity assessment.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the desired functional groups. For the Schiff base, look for the appearance of the C=N imine stretch (~1630-1690 cm⁻¹). For the Knoevenagel product, the C=C alkene stretch (~1620-1680 cm⁻¹) and C≡N nitrile stretch (~2220-2260 cm⁻¹) are key. For the chalcone, the characteristic α,β-unsaturated C=O ketone stretch (~1650-1690 cm⁻¹) is expected. [13]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the precise chemical structure, confirm the connectivity of atoms, and verify the stereochemistry (e.g., E/Z isomers). ¹⁹F NMR is particularly important to confirm the integrity of the difluorophenyl moiety.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.

References

  • The Multifaceted Applications of 3-(Trifluoromethyl)benzaldehyde in Material Science and Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | 1201597-22-9 | Benchchem.
  • The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols: Synthesis of Novel Liquid Crystals Utilizing 2,6-Difluorotoluene. Benchchem.
  • Synthesis of Chalcones with Anticancer Activities. PMC - NIH.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH.
  • Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole.
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
  • SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS.
  • Knoevenagel condens
  • SYNTHESIS OF CHALCONES. Jetir.Org.
  • Knoevenagel Condens
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH.
  • Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. Organic Chemistry | ChemRxiv | Cambridge Open Engage.
  • SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL.
  • A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde. Benchchem.

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Introduction: The Strategic Importance of a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of Amine Derivatives of 2,6-Difluoro-4-methylbenzaldehyde

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound has emerged as a critical building block precisely because it offers this fluorination advantage in a versatile chemical scaffold. The ortho-difluoro substitution pattern provides a distinct electronic and steric environment, which can be exploited to fine-tune the pharmacological properties of derivative compounds.

This application note provides a comprehensive guide to the reaction of this compound with various amines, a fundamental transformation for creating diverse molecular libraries for drug discovery. We will delve into the core reaction mechanisms, provide detailed, field-tested protocols for Schiff base formation and reductive amination, and discuss the application of the resulting compounds in developing targeted therapeutics, including enzyme inhibitors.[2][3]

Part 1: Foundational Chemical Principles and Mechanisms

The reactivity of this compound is dominated by its electrophilic aldehyde group. Its primary reactions with nucleophilic amines lead to two key classes of products: imines (Schiff bases) and substituted amines.

Schiff Base (Imine) Formation

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a reversible, acid-catalyzed reaction that proceeds via a carbinolamine intermediate.[4][5] This reaction is a cornerstone of dynamic covalent chemistry and a common first step in more complex transformations.

Mechanism: The reaction involves a sequence of nucleophilic attack and dehydration:

  • Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the benzaldehyde.

  • Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen atom forms a neutral carbinolamine intermediate.

  • Acid Catalysis & Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

  • Elimination: The lone pair on the nitrogen atom facilitates the elimination of water, forming a positively charged iminium ion.

  • Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen to yield the final, neutral imine product.

The pH must be carefully controlled; optimal rates are often observed around a pH of 5.[4] At very low pH, the amine nucleophile is protonated and rendered non-reactive, while at high pH, there is insufficient acid to catalyze the crucial dehydration step.[4]

Schiff_Base_Formation Mechanism of Schiff Base Formation cluster_reactants Reactants cluster_mechanism Reaction Pathway R_Aldehyde 2,6-Difluoro-4- methylbenzaldehyde Nuc_Attack 1. Nucleophilic Attack R_Aldehyde->Nuc_Attack R_Amine Primary Amine (R'-NH2) R_Amine->Nuc_Attack Carbinolamine 2. Carbinolamine Intermediate Nuc_Attack->Carbinolamine +H+, -H+ Dehydration 3. Acid-Catalyzed Dehydration Carbinolamine->Dehydration +H+ Imine 4. Imine Product (Schiff Base) Dehydration->Imine -H2O, -H+ caption Fig. 1: Schiff Base Formation Pathway

Fig. 1: Schiff Base Formation Pathway
Reductive Amination

Reductive amination is arguably one of the most powerful methods for forming C-N bonds, converting carbonyl compounds into secondary or tertiary amines in a single synthetic operation.[6][7] The process involves the in-situ formation of an imine or iminium ion intermediate, which is then immediately reduced by a hydride-based reducing agent present in the reaction mixture.

Mechanism & Key Reagents: The reaction begins identically to Schiff base formation. However, the iminium ion intermediate is intercepted and reduced before it can be isolated. The choice of reducing agent is critical for success and depends on the substrate's sensitivity and the desired reaction conditions.

  • Sodium Cyanoborohydride (NaBH₃CN): A classic reagent that is mild enough to not reduce the starting aldehyde but is effective at reducing the protonated iminium ion. It is typically used in slightly acidic conditions.

  • Sodium Triacetoxyborohydride (Na(OAc)₃BH or STAB): A popular modern alternative. It is a milder, non-toxic reagent that can be used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) and does not require strict pH control. It is particularly effective for reacting aldehydes with a wide range of amines.[8][9]

  • Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce the starting aldehyde. To avoid this, a stepwise procedure is often employed where the imine is formed first, followed by the addition of NaBH₄.[9]

Reductive_Amination Workflow for One-Pot Reductive Amination Start Start: Aldehyde + Amine + Reducing Agent (e.g., STAB) Step1 Step 1: In-situ Imine/ Iminium Ion Formation Start->Step1 Step2 Step 2: Hydride Reduction of Iminium Ion Step1->Step2 Immediate Product Final Product: Secondary or Tertiary Amine Step2->Product caption Fig. 2: Reductive Amination Workflow

Fig. 2: Reductive Amination Workflow

Part 2: Applications in Drug Discovery

The amine derivatives of this compound are prevalent in the design of highly selective enzyme inhibitors. The difluorophenyl moiety can enhance binding potency through favorable interactions within protein active sites and improve pharmacokinetic properties.

Derivative ClassTherapeutic TargetBiological Activity/Application
Pyrimidine DiaminesAnaplastic Lymphoma Kinase (ALK) & Histone Deacetylases (HDACs)Investigated as dual inhibitors for treating ALK-addicted cancers.[2]
BenzimidazolesPhosphodiesterase 4 (PDE4)Developed as potent and selective inhibitors for treating pulmonary inflammatory diseases.[3]
DiphenoxypyridinesFactor XaDesigned as inhibitors for a key serine protease in the blood coagulation cascade.[10]
Substituted BenzylidenesCholinesterases (AChE/BuChE)Synthesized as dual inhibitors for potential Alzheimer's disease treatment.[11]

Part 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of a Schiff Base (Imine)

Objective: To synthesize N-(2,6-difluoro-4-methylbenzylidene)aniline via condensation.

Materials:

  • This compound (1.0 mmol, 156.1 mg)

  • Aniline (1.0 mmol, 93.1 mg, ~91 µL)

  • Ethanol (anhydrous, 10 mL)

  • Glacial Acetic Acid (catalytic, 1-2 drops)

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Reflux condenser

Procedure:

  • Reactant Dissolution: To the 25 mL round-bottom flask, add this compound (156.1 mg). Dissolve it in 5 mL of anhydrous ethanol.

  • Amine Addition: In a separate vial, dissolve aniline (93.1 mg) in the remaining 5 mL of anhydrous ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature.

  • Catalyst Addition: Add 1-2 drops of glacial acetic acid to the reaction mixture.[12]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 2-4 hours).

  • Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified Schiff base under vacuum to obtain the final product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the imine is confirmed by a characteristic singlet for the imine proton (-CH=N-) in the ¹H NMR spectrum, typically around 8.5-9.0 ppm.

Protocol 2: One-Pot Reductive Amination

Objective: To synthesize N-(2,6-difluoro-4-methylbenzyl)morpholine via reductive amination.

Materials:

  • This compound (1.0 mmol, 156.1 mg)

  • Morpholine (1.1 mmol, 95.8 mg, ~97 µL)

  • Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)

  • Dichloromethane (DCM, anhydrous, 10 mL)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (50 mL) with magnetic stir bar

Procedure:

  • Initial Setup: To a 50 mL round-bottom flask under a nitrogen or argon atmosphere, add this compound (156.1 mg) and dissolve it in 10 mL of anhydrous DCM.

  • Amine Addition: Add morpholine (97 µL) to the stirring solution. Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Reducing Agent Addition: Add Sodium Triacetoxyborohydride (318 mg) to the mixture in one portion. Note: The addition may cause some effervescence.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up (Quenching): Carefully quench the reaction by slowly adding 15 mL of saturated NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash them with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure tertiary amine.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The successful reduction is confirmed by the disappearance of the aldehyde proton signal and the appearance of a new singlet for the benzylic protons (-CH₂-N) in the ¹H NMR spectrum, typically around 3.5-4.0 ppm.

Part 4: Troubleshooting and Scientific Insights

  • Steric Hindrance: The two ortho-fluorine atoms on the benzaldehyde can sterically shield the carbonyl group, potentially slowing the rate of nucleophilic attack compared to non-fluorinated analogues.[13] If reactions are sluggish, gentle heating or extending the reaction time may be necessary.

  • Imine Hydrolysis: Schiff bases can be sensitive to hydrolysis, especially under acidic conditions, reverting to the starting aldehyde and amine.[4] It is crucial to use anhydrous solvents and store the purified imines in a dry environment.

  • Over-Alkylation in Reductive Amination: When using primary amines, there is a risk of the newly formed secondary amine reacting with another molecule of the aldehyde, leading to a tertiary amine byproduct. Using a slight excess of the primary amine can sometimes mitigate this. Alternatively, a stepwise approach—forming the imine first, then adding the reducing agent—can provide better control.[9]

  • Weakly Nucleophilic Amines: Electron-poor aromatic amines (e.g., those with strong electron-withdrawing groups) are less nucleophilic and may react very slowly or not at all under standard conditions.[8] In such cases, using a more forcing solvent like 1,2-dichloroethane (DCE) at elevated temperatures may be required.

References

  • This compound | 1201597-22-9 | Benchchem. Benchchem.
  • Phillips, G., et al. (1999). Design, synthesis, and activity of 2,6-diphenoxypyridine-derived factor Xa inhibitors. Journal of Medicinal Chemistry, 42(10), 1749-56.
  • Application Note – Reductive Amination. Sigma-Aldrich.
  • Reactions of Amines. Course materials.
  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers.
  • Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv.
  • 12.7: Reactions of Aldehydes and Ketones with Amines . Chemistry LibreTexts. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available at: [Link]

  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases . PMC - NIH. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis . JOCPR. Available at: [Link]

  • A Summary of The Reactions of Aldehydes With Amines . Scribd. Available at: [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer . PubMed. Available at: [Link]

  • Systematic studies on mechanochemical synthesis: Schiff bases from solid aromatic primary amines and aldehydes . ResearchGate. Available at: [Link]

  • Different Schiff Bases—Structure, Importance and Classification . PMC - NIH. Available at: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines . ChemRxiv. Available at: [Link]

  • Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury . PubMed. Available at: [Link]

  • Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines . Scirp.org. Available at: [Link]

  • Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism . PMC - NIH. Available at: [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY . Jetir.Org. Available at: [Link]

  • Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors . PubMed Central. Available at: [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 . Future Science. Available at: [Link]

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  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights . Taylor & Francis Online. Available at: [Link]

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Application Note: High-Fidelity Oxidation of 2,6-Difluoro-4-methylbenzaldehyde to 2,6-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed protocols for the selective oxidation of 2,6-Difluoro-4-methylbenzaldehyde to its corresponding carboxylic acid, 2,6-Difluoro-4-methylbenzoic acid. Fluorinated benzoic acids are critical building blocks in medicinal chemistry and materials science, necessitating reliable and high-yielding synthetic routes. We present two robust methods: the highly selective Pinnick oxidation, recommended for substrates with sensitive functional groups, and a classic, cost-effective potassium permanganate oxidation under phase-transfer conditions. This guide offers step-by-step procedures, mechanistic insights, safety protocols, and troubleshooting advice tailored for researchers in synthetic chemistry and drug development.

Introduction and Strategic Rationale

The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For substrates like this compound, the resulting product, 2,6-Difluoro-4-methylbenzoic acid, is a valuable intermediate. The presence of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity, making it a desirable moiety in drug design.

The choice of an oxidizing agent is critical to ensure a successful transformation without unwanted side reactions. While numerous reagents can effect this conversion, they vary significantly in their strength, selectivity, and operational complexity.

  • Strong Oxidants (e.g., Jones Reagent, Potassium Permanganate): These are powerful and often inexpensive but can be harsh. Jones reagent, containing carcinogenic Cr(VI), is now largely avoided.[1][2] Potassium permanganate (KMnO₄) remains a viable option, especially when its reactivity is moderated, for instance, by using phase-transfer catalysis.[3][4]

  • Mild and Selective Oxidants (e.g., Pinnick Reagent): The Pinnick oxidation, utilizing sodium chlorite (NaClO₂), is renowned for its exceptional selectivity.[5][6] It operates under mild, slightly acidic conditions and is compatible with a wide array of functional groups, making it a preferred method in modern complex molecule synthesis.[7]

This guide prioritizes the Pinnick oxidation for its superior selectivity and safety profile. An alternative protocol using potassium permanganate is also detailed as a robust, classical method.

Recommended Protocol: Pinnick Oxidation

The Pinnick oxidation is the premier method for converting aldehydes to carboxylic acids with high fidelity, especially for sensitive or complex substrates.[5]

Principle and Causality

The reaction's success hinges on the in-situ generation of chlorous acid (HClO₂) from sodium chlorite under weakly acidic conditions, typically buffered with a dihydrogen phosphate salt.[6] A critical component is a "chlorine scavenger," such as 2-methyl-2-butene, which is added in excess.[8] This scavenger neutralizes the hypochlorous acid (HOCl) byproduct, a reactive species that can otherwise lead to undesired side reactions, such as chlorination of the aromatic ring or reaction with the starting material.[5] The use of a t-butanol/water solvent system ensures the solubility of both the organic substrate and the inorganic reagents.[8]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard Vendor---
Sodium chlorite (NaClO₂)80% Technical GradeStandard VendorCaution: Strong oxidizer
Sodium dihydrogen phosphate (NaH₂PO₄)ACS ReagentStandard VendorBuffer
2-Methyl-2-butene≥99%Standard VendorScavenger
tert-Butanol (t-BuOH)ACS ReagentStandard VendorSolvent
Deionized Water (H₂O)------Solvent
Ethyl acetate (EtOAc)ACS ReagentStandard VendorExtraction Solvent
Sodium sulfite (Na₂SO₃)ACS ReagentStandard VendorQuenching Agent
Hydrochloric acid (HCl)1 M aq. solutionStandard VendorFor acidification
Sodium sulfate (Na₂SO₄), anhydrousACS ReagentStandard VendorDrying Agent
Round-bottom flask, magnetic stirrer, TLC plates---------
Experimental Workflow: Pinnick Oxidation

pinnick_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve aldehyde, NaH₂PO₄, and 2-methyl-2-butene in t-BuOH/H₂O B Cool to 0°C A->B Prepare solution C Slowly add aqueous NaClO₂ solution B->C D Warm to RT, stir for 4-16h (Monitor by TLC) C->D E Quench with aq. Na₂SO₃ D->E Reaction complete F Acidify with 1M HCl to pH ~2 E->F G Extract with Ethyl Acetate (3x) F->G H Wash combined organic layers with brine G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Purify by recrystallization or chromatography I->J kmno4_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve aldehyde and TBAB in Toluene B Prepare aqueous KMnO₄ solution C Combine organic and aqueous phases B->C Combine and stir D Stir vigorously at RT for 2-6h (Monitor by TLC) C->D E Filter off MnO₂ precipitate D->E Reaction complete F Separate layers E->F G Extract organic layer with aq. NaHCO₃ F->G H Combine aqueous layers, wash with ether G->H I Acidify aqueous layer with conc. HCl to precipitate product H->I J Filter, wash with cold water, and dry the product I->J pinnick_mechanism aldehyde R-CHO intermediate [Adduct] aldehyde->intermediate Nucleophilic addition chlorite NaClO₂ hclo2 HClO₂ (Chlorous Acid) chlorite->hclo2 Formation of active oxidant buffer H⁺ (from NaH₂PO₄) buffer->hclo2 Formation of active oxidant hclo2->intermediate Nucleophilic addition hocl HOCl (Hypochlorous Acid) intermediate->hocl Pericyclic fragmentation acid R-COOH (Carboxylic Acid) intermediate->acid Pericyclic fragmentation scavenged_product Halohydrin hocl->scavenged_product Byproduct neutralization scavenger 2-Methyl-2-butene scavenger->scavenged_product Byproduct neutralization kmno4_mechanism aldehyde R-CHO hydrate R-CH(OH)₂ (Hydrate) aldehyde->hydrate Hydration water H₂O water->hydrate Hydration permanganate MnO₄⁻ manganese_ester [Manganese Ester] permanganate->manganese_ester Esterification hydrate->manganese_ester Esterification acid R-COOH (Carboxylic Acid) manganese_ester->acid Collapse & Redox mno2 MnO₂ manganese_ester->mno2 Collapse & Redox

Sources

Application Notes and Protocols for the Derivatization of the Aldehyde Group in 2,6-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the chemical derivatization of the aldehyde functional group in 2,6-Difluoro-4-methylbenzaldehyde. This valuable building block is of significant interest to researchers in medicinal chemistry and drug development due to the unique physicochemical properties imparted by its fluorine and methyl substituents. The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity of derivative compounds to biological targets.[1] This guide offers a range of derivatization strategies, including reductive amination, oxidation, reduction, Wittig reactions, and the formation of imines, oximes, and hydrazones. Each section provides a theoretical overview, a discussion of the reaction mechanism, and a detailed, step-by-step protocol designed for practical laboratory application.

Introduction: The Significance of this compound in Drug Discovery

This compound is a key starting material in the synthesis of novel therapeutic agents. The presence of two ortho-fluorine atoms to the aldehyde group provides steric shielding and modulates the electronic properties of the carbonyl group, influencing its reactivity.[1] Furthermore, the incorporation of fluorine atoms into drug candidates is a well-established strategy to improve pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeation.[2] The methyl group at the para position offers an additional point for potential modification or can influence the overall lipophilicity of the resulting derivatives. This guide provides researchers with a toolkit of reliable methods to leverage the unique reactivity of this aldehyde for the generation of diverse compound libraries for biological screening.

Derivatization Strategies and Protocols

This section details various methods for the chemical modification of the aldehyde group of this compound. The protocols provided are based on established synthetic methodologies and have been adapted to account for the specific electronic and steric characteristics of the substrate.

Reductive Amination: Synthesis of Substituted Benzylamines

Reductive amination is a powerful method for the formation of C-N bonds, converting the aldehyde into a secondary or tertiary amine in a one-pot procedure.[3] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation as it is mild and selective for the iminium ion over the starting aldehyde.[4][5]

Workflow for Reductive Amination:

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification cluster_3 Final Product A This compound E Stir at Room Temperature A->E B Primary or Secondary Amine B->E C Solvent (e.g., Dichloroethane) C->E D Sodium Triacetoxyborohydride D->E Portionwise addition F Aqueous Workup (e.g., NaHCO3) E->F Reaction monitoring by TLC G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography H->I J Substituted Benzylamine Derivative I->J

Caption: Workflow for the reductive amination of this compound.

Protocol 2.1: Reductive Amination with Sodium Triacetoxyborohydride

  • To a solution of this compound (1.0 mmol) in 1,2-dichloroethane (10 mL) is added the desired primary or secondary amine (1.2 mmol).

  • The mixture is stirred at room temperature for 20 minutes.

  • Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired substituted benzylamine.

ReagentMolar Eq.Purpose
This compound1.0Starting material
Amine1.2Nucleophile for imine formation
Sodium Triacetoxyborohydride1.5Reducing agent
1,2-Dichloroethane-Solvent
Saturated aq. NaHCO₃-Quenching and workup

Table 1: Reagents for Reductive Amination.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. A common and effective method involves the use of potassium permanganate (KMnO₄) in an alkaline solution or potassium dichromate (K₂Cr₂O₇) in an acidic solution.[6][7] The resulting 2,6-Difluoro-4-methylbenzoic acid is a valuable intermediate for the synthesis of amides and esters.

Protocol 2.2: Oxidation with Potassium Permanganate

  • Dissolve this compound (1.0 mmol) in a mixture of t-butanol (10 mL) and water (2 mL).

  • Add a solution of potassium permanganate (1.5 mmol) and sodium hydroxide (1.5 mmol) in water (5 mL) dropwise at room temperature.

  • Stir the mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

  • After the reaction is complete, quench the excess permanganate by adding a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of celite and wash the filter cake with water.

  • Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Reduction to Alcohol

The reduction of the aldehyde to the corresponding primary alcohol, (2,6-Difluoro-4-methylphenyl)methanol, can be achieved using mild reducing agents such as sodium borohydride (NaBH₄).[8] This reaction is typically high-yielding and proceeds under mild conditions.

Protocol 2.3: Reduction with Sodium Borohydride

  • Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 mmol) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can be purified by column chromatography if necessary.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[9] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The stereochemical outcome of the reaction can often be controlled by the choice of ylide and reaction conditions. For ortho-substituted benzaldehydes, the stereoselectivity of the Wittig reaction can be influenced by the nature of the substituents.[10]

Reaction Scheme for Wittig Reaction:

G cluster_0 A This compound plus1 + A->plus1 B Phosphonium Ylide plus1->B arrow1 -> B->arrow1 C Alkene Derivative arrow1->C plus2 + C->plus2 D Triphenylphosphine Oxide plus2->D

Caption: General scheme of the Wittig reaction.

Protocol 2.4: Wittig Reaction with a Stabilized Ylide

  • Suspend the appropriate phosphonium salt (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add a strong base such as sodium hydride or n-butyllithium (1.1 mmol) dropwise to generate the ylide. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water (10 mL) and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

ReagentMolar Eq.Purpose
This compound1.0Starting material
Phosphonium Salt1.1Ylide precursor
Strong Base (e.g., NaH)1.1Deprotonation to form ylide
Anhydrous THF-Solvent

Table 2: Reagents for the Wittig Reaction.

Imine, Oxime, and Hydrazone Formation

The carbonyl group of this compound readily undergoes condensation reactions with primary amines, hydroxylamine, and hydrazine derivatives to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are typically acid-catalyzed and reversible.[11][12]

Protocol 2.5.1: Imine Synthesis

  • Dissolve this compound (1.0 mmol) and the desired primary amine (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The imine product may precipitate and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude imine can be purified by recrystallization or column chromatography.

Protocol 2.5.2: Oxime Formation

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into cold water (20 mL).

  • Collect the precipitated oxime by vacuum filtration, wash with water, and dry.

Protocol 2.5.3: Hydrazone Formation

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add the desired hydrazine or hydrazide derivative (1.0 mmol) followed by a catalytic amount of acetic acid (1-2 drops).

  • Stir the mixture at room temperature. The hydrazone often precipitates from the reaction mixture within 30 minutes to a few hours.[13]

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Conclusion

The protocols outlined in this application note provide a robust foundation for the derivatization of this compound. The unique electronic and steric properties of this substrate may necessitate minor optimizations of the provided conditions for specific derivatives. It is recommended to monitor all reactions by an appropriate analytical technique such as TLC or LC-MS to determine the optimal reaction time and conditions. The diverse range of accessible derivatives makes this compound a highly attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. (2008). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Facile imine synthesis under green conditions using Amberlyst® 15. (2022). PeerJ. Retrieved January 12, 2026, from [Link]

  • Solvent Free Wittig Reactions. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Wittig Reaction. (2018). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved January 12, 2026, from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved January 12, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2012). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

  • Oxime Formation and Applications. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process. (n.d.). Retrieved January 12, 2026, from [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Facile and straightforward synthesis of Hydrazone derivatives. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Retrieved January 12, 2026, from [Link]

  • Hydrazones: Synthesis, biological activity and their spectral characterization. (n.d.). JOCPR. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. (2022). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • An efficient one pot synthesis of oxime by classical method. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Oxime Formation and Applications. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • Sodium Borohydride Reduction of Benzoin. (n.d.). Retrieved January 12, 2026, from [Link]

  • Making carboxylic acids. (n.d.). Chemguide. Retrieved January 12, 2026, from [Link]

  • Preparation of oxime. (1969). Google Patents.
  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Methods of Preparation of Carboxylic Acids. (2022). GeeksforGeeks. Retrieved January 12, 2026, from [Link]

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). Retrieved January 12, 2026, from [Link]

  • Synthesis of an imine or Schiff base - laboratory experiment. (2022). YouTube. Retrieved January 12, 2026, from [Link]

  • 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). MDPI. Retrieved January 12, 2026, from [Link]

  • N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. (2009). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Application Note: 2,6-Difluoro-4-methylbenzaldehyde as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][3][4] Within the class of fluorinated aromatic compounds, 2,6-Difluoro-4-methylbenzaldehyde emerges as a particularly valuable and versatile building block.

This compound features a reactive aldehyde group, a para-methyl substituent, and two ortho-flanking fluorine atoms. This specific arrangement offers a unique combination of reactivity and steric influence. The electron-withdrawing nature of the fluorine atoms activates the aldehyde group for nucleophilic attack, while their position can sterically guide incoming reagents and influence the conformation of reaction products. These characteristics make this compound an ideal starting material for the synthesis of a diverse range of complex molecules, from pharmacologically active heterocycles to advanced materials.[5]

Physicochemical and Spectroscopic Profile

A clear understanding of a building block's fundamental properties is essential for its effective use in synthesis.

PropertyValue
CAS Number 1201597-22-9
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
Appearance Solid
Purity Typically ≥97%

Spectroscopic Insights:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will appear as a singlet or a narrow multiplet around δ 7.0-7.5 ppm. The methyl group (CH₃) protons will present as a singlet in the upfield region (δ 2.2-2.5 ppm).

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be highly deshielded, appearing around 190 ppm. The aromatic carbons directly bonded to fluorine will show large C-F coupling constants.

  • IR Spectroscopy: A strong characteristic carbonyl (C=O) stretching band for the aldehyde will be prominent around 1700-1720 cm⁻¹. C-F stretching bands will be visible in the 1100-1300 cm⁻¹ region.

Synthetic Pathways to this compound

The regioselective synthesis of this compound is crucial to ensure the correct substitution pattern. Two prominent methods are commonly employed:

  • Ortho-lithiation of 3,5-Difluorotoluene: This highly regioselective method involves the deprotonation of 3,5-difluorotoluene at a position ortho to a fluorine atom using a strong base like n-butyllithium, followed by quenching the resulting organolithium intermediate with a formylating agent such as N,N-dimethylformamide (DMF). Anhydrous conditions are critical to prevent the quenching of the reactive intermediate.

  • Direct Fluorination of 4-Methylbenzaldehyde: This approach involves the direct introduction of fluorine atoms onto the 4-methylbenzaldehyde ring using powerful electrophilic fluorinating agents.

Synthesis of this compound cluster_0 Ortho-lithiation Route cluster_1 Direct Fluorination Route 3,5-Difluorotoluene 3,5-Difluorotoluene Organolithium Intermediate Organolithium Intermediate 3,5-Difluorotoluene->Organolithium Intermediate 1. n-BuLi, THF (Anhydrous) Product_1 2,6-Difluoro-4- methylbenzaldehyde Organolithium Intermediate->Product_1 2. DMF 3. H₃O⁺ workup 4-Methylbenzaldehyde 4-Methylbenzaldehyde Product_2 2,6-Difluoro-4- methylbenzaldehyde 4-Methylbenzaldehyde->Product_2 Electrophilic Fluorinating Agent

Caption: Key synthetic routes to this compound.

Core Applications & Reaction Protocols

The utility of this compound stems from the reactivity of its aldehyde functional group, which serves as a handle for a wide array of chemical transformations.

Oxidation to 2,6-Difluoro-4-methylbenzoic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate for the synthesis of amides, esters, and other acid derivatives.[6][7]

Protocol 1: Oxidation using Potassium Dichromate(VI)

Principle: This protocol utilizes a strong oxidizing agent, potassium dichromate(VI), under acidic conditions to convert the aldehyde to a carboxylic acid. The reaction is typically performed under reflux to ensure complete conversion.[8]

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Mass/Volume
This compound1201597-22-9156.13101.56 g
Potassium Dichromate(VI) (K₂Cr₂O₇)7778-50-9294.1872.06 g
Sulfuric Acid (conc. H₂SO₄)7664-93-998.08-~5 mL
Deionized Water7732-18-518.02-50 mL
Diethyl Ether60-29-774.12-As needed

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In the 250 mL round-bottom flask, dissolve this compound (1.56 g) in 30 mL of diethyl ether.

  • Separately, prepare the oxidizing solution by carefully dissolving potassium dichromate(VI) (2.06 g) in 50 mL of deionized water and then slowly adding 5 mL of concentrated sulfuric acid with cooling.

  • Add the oxidizing solution to the flask containing the aldehyde.

  • Attach the reflux condenser and heat the mixture gently under reflux for 2 hours. The color of the solution will change from orange to green.[8]

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 2,6-Difluoro-4-methylbenzoic acid, which can be purified by recrystallization.

Safety Precautions:

  • Potassium dichromate(VI) is highly toxic and a known carcinogen. Handle with extreme care using appropriate personal protective equipment (PPE).

  • Concentrated sulfuric acid is highly corrosive. Add it slowly and with cooling.

  • Perform the reaction in a well-ventilated fume hood.

Oxidation_Workflow start Start: Dissolve Aldehyde in Ether prepare_oxidant Prepare K₂Cr₂O₇/H₂SO₄ Solution reflux Combine and Heat under Reflux (2h) start->reflux Add Oxidant cool Cool to Room Temperature reflux->cool extract Extract with Diethyl Ether cool->extract dry Dry Organic Layer (MgSO₄) extract->dry evaporate Evaporate Solvent dry->evaporate end End: Purify Product (Recrystallization) evaporate->end

Caption: Workflow for the oxidation of the aldehyde to a carboxylic acid.

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones, a heterocyclic scaffold of significant interest in the pharmaceutical industry.[9][10]

Protocol 2: Lewis Acid-Catalyzed Biginelli Condensation

Principle: This protocol uses this compound, a β-ketoester (ethyl acetoacetate), and urea in an acid-catalyzed condensation to form a dihydropyrimidinone. Ytterbium(III) triflate (Yb(OTf)₃) is an efficient Lewis acid catalyst for this transformation.[10][11]

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Mass/Volume
This compound1201597-22-9156.132.00.31 g
Ethyl Acetoacetate141-97-9130.142.00.26 g (0.25 mL)
Urea57-13-660.063.00.18 g
Ytterbium(III) Triflate (Yb(OTf)₃)54761-04-5620.250.2124 mg
Acetonitrile (CH₃CN)75-05-841.05-2 mL

Equipment:

  • Microwave synthesis vial (10 mL) or round-bottom flask

  • Microwave synthesizer or heating mantle

  • Magnetic stir bar

  • Equipment for filtration and purification (e.g., flash chromatography)

Procedure:

  • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add this compound (0.31 g), ethyl acetoacetate (0.25 mL), urea (0.18 g), and Yb(OTf)₃ (124 mg).

  • Add 2 mL of acetonitrile to the vial and seal it.

  • Place the vial in a microwave synthesizer and heat to 120 °C for 20 minutes.[12] (Alternatively, reflux the mixture in a round-bottom flask for 4-6 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure dihydropyrimidinone derivative.

Causality Behind Choices:

  • Microwave Heating: Significantly accelerates the reaction, reducing reaction times from hours to minutes compared to conventional heating.[11]

  • Yb(OTf)₃ Catalyst: As a Lewis acid, it activates the aldehyde's carbonyl group towards nucleophilic attack by urea, which is a key step in the reaction mechanism.[10] It is also water-tolerant and reusable.

Biginelli_Workflow start Start: Combine Reagents & Catalyst in Vial heat Microwave Heating (120°C, 20 min) start->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Concentrate in vacuo cool->concentrate purify Purify by Flash Chromatography concentrate->purify end End: Isolate Pure Dihydropyrimidinone purify->end

Caption: Workflow for the Biginelli synthesis of dihydropyrimidinones.

Carbon-Carbon Bond Formation via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for forming C-C double bonds by reacting an aldehyde with an active methylene compound.[13][14]

Principle: this compound reacts with an active methylene compound, such as malononitrile, in the presence of a mild base like piperidine. The reaction proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.[14][15]

General Protocol Outline:

  • Dissolve the aldehyde and an equimolar amount of the active methylene compound (e.g., malononitrile, diethyl malonate) in a suitable solvent like ethanol or toluene.[13]

  • Add a catalytic amount of a weak base (e.g., piperidine).[15]

  • Stir the mixture at room temperature or heat to reflux, monitoring by TLC.

  • Upon completion, the product can often be isolated by cooling and filtration or by standard aqueous workup and purification.

This reaction provides a direct route to electron-deficient alkenes, which are versatile intermediates for Michael additions and other transformations.

Conclusion

This compound is a highly effective and versatile chemical building block. Its unique electronic and steric properties, conferred by the ortho-difluoro and para-methyl substitution, allow for a wide range of controlled chemical transformations. The protocols detailed herein for oxidation and heterocycle synthesis represent just a fraction of its potential applications. This reagent provides chemists in drug discovery and materials science with a powerful tool for accessing novel and complex molecular architectures with enhanced properties.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. Retrieved from [Link]

  • Lin, W., & Li, Z. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 7, 1294–1298. Available at: [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Available at: [Link]

  • Mei, H., Han, J., & Fustero, S. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(11), 5617–5649. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science, 317(5846), 1881-1886. Available at: [Link]

  • ResearchGate. (2011). (PDF) Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Retrieved from [Link]

  • Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Channel. (2024, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]

  • Patsch, D., et al. (2019). A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. Catalysis Science & Technology, 9(1), 182-189. Available at: [Link]

  • Liao, R., & Simoneit, B. R. T. (2022). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. RSC Advances, 12(3), 1738-1741. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) A NEW METHOD FOR PREPARATION OF ALCOHOLS BY THE ELECTRO CHEMICAL REDUCTION OF ALDEHYDES +. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]

  • Xu, S., et al. (2021). Supporting Information Aerobic Oxidation of Aldehydes into Acid in Water with Catalytic Carbene Copper under Neutral Conditions. The Royal Society of Chemistry. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,6-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Difluoro-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we will delve into common synthetic challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of this compound typically starts from 3,5-difluorotoluene. The primary challenge lies in the regioselective introduction of the formyl group onto the aromatic ring, which is deactivated by the two electron-withdrawing fluorine atoms. The most explored methods include:

  • Directed Ortho-Lithiation followed by Formylation: This is a powerful and highly regioselective method. It involves the deprotonation of the aromatic ring at a position ortho to a directing metalation group (DMG) using a strong organolithium base, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[1][2] Due to the weak directing ability of the methyl group, a more potent DMG may need to be introduced to achieve high yields.[1]

  • Vilsmeier-Haack Formylation: This reaction uses a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and DMF, to formylate electron-rich aromatic rings.[3][4][5][6] However, its effectiveness on electron-deficient rings like 3,5-difluorotoluene can be limited, often requiring harsh reaction conditions and resulting in lower yields.[1]

  • Friedel-Crafts Formylation: Classical Friedel-Crafts formylation methods, such as the Gattermann-Koch reaction (using CO and HCl), are generally not suitable for deactivated aromatic rings.[7] Alternative formylating agents like dichloromethyl methyl ether in the presence of a strong Lewis acid (Rieche formylation) might be employed, but can present challenges with selectivity and yield.[8][9]

Q2: Why is direct formylation of 3,5-difluorotoluene challenging?

A2: The two fluorine atoms on the aromatic ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution reactions like Friedel-Crafts and Vilsmeier-Haack formylations.[1] These reactions rely on the nucleophilicity of the aromatic ring to attack a carbon-based electrophile. The reduced electron density of the 3,5-difluorotoluene ring makes this attack less favorable, often requiring more forcing conditions which can lead to side reactions and lower yields.

Q3: What are the key safety considerations for the synthesis of this compound?

A3: Several key safety precautions should be taken:

  • Organolithium Reagents: Reagents like n-butyllithium (n-BuLi) and s-butyllithium (s-BuLi) are pyrophoric and react violently with water and protic solvents. All reactions involving these reagents must be conducted under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents and glassware.[1]

  • Phosphoryl Chloride (POCl₃): This reagent, used in the Vilsmeier-Haack reaction, is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]

  • Cryogenic Temperatures: Ortho-lithiation reactions are typically performed at very low temperatures (-78 °C), requiring the use of a dry ice/acetone or liquid nitrogen bath. Appropriate cryogenic gloves and face shields should be worn.[1]

  • Quenching: The quenching of organolithium reagents and other reactive intermediates can be highly exothermic. The quenching agent should be added slowly and at a low temperature to control the reaction rate.

Troubleshooting Guide

Issue 1: Low or No Yield in Directed Ortho-Lithiation
Potential Cause Suggested Solution
Inefficient Deprotonation The methyl group in 3,5-difluorotoluene is a weak directing group for ortho-lithiation.[1] To improve deprotonation efficiency, consider introducing a stronger directing metalation group (DMG) such as an amide or an oxazoline. Alternatively, using a stronger organolithium reagent like s-BuLi or t-BuLi, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), can enhance the basicity and facilitate deprotonation.[1]
Incorrect Reaction Temperature Lithiation reactions are highly temperature-sensitive. The reaction should be maintained at a low temperature (typically -78 °C) to prevent decomposition of the lithiated intermediate and unwanted side reactions.[1][2] Ensure your cooling bath is stable throughout the addition of the organolithium reagent and the subsequent stirring period.
Presence of Water or Protic Impurities Organolithium reagents are strong bases and will be quenched by any protic source, such as water in the solvent or on the glassware. Ensure all glassware is flame-dried or oven-dried immediately before use and that all solvents are rigorously dried and deoxygenated.
Ineffective Quench with DMF Ensure that the N,N-dimethylformamide (DMF) used for the formylation step is anhydrous. The lithiated intermediate is a strong nucleophile and will react with any available electrophile. The addition of DMF should be done at low temperature to control the exothermicity of the reaction.
Workflow for Troubleshooting Low Yield in Ortho-Lithiation

G start Low or No Yield check_reagents Verify Anhydrous Conditions and Reagent Purity start->check_reagents check_reagents->start If reagents were wet check_temp Confirm Reaction Temperature is Maintained at -78°C check_reagents->check_temp If conditions are optimal check_temp->start If temperature fluctuated check_base Consider Stronger Base (s-BuLi) or Additive (TMEDA) check_temp->check_base If temperature is correct check_dmg Evaluate Need for a Stronger Directing Group check_base->check_dmg If yield is still low protocol_ok Optimize Reaction Time and Quenching Procedure check_base->protocol_ok If stronger base improves yield check_dmg->protocol_ok If a DMG is not feasible G start Start: 3,5-Difluorotoluene in Anhydrous THF cool Cool to -78°C start->cool add_tmeda Add TMEDA cool->add_tmeda add_sbuli Add s-BuLi Dropwise (Maintain < -70°C) add_tmeda->add_sbuli stir_lithiation Stir at -78°C for 1-2h add_sbuli->stir_lithiation add_dmf Add Anhydrous DMF Dropwise (Maintain < -70°C) stir_lithiation->add_dmf stir_formylation Stir at -78°C for 1h, then warm to RT add_dmf->stir_formylation quench Quench with Saturated NH4Cl (aq) stir_formylation->quench extract Extract with Diethyl Ether quench->extract purify Dry, Concentrate, and Purify (Chromatography or Distillation) extract->purify end Product: This compound purify->end

Sources

Technical Support Center: Purification of 2,6-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 2,6-Difluoro-4-methylbenzaldehyde. As a key intermediate in pharmaceutical synthesis and materials science, achieving high purity of this compound is paramount for the success of subsequent reactions and the integrity of your final product. This guide is structured to address the practical challenges you may encounter in the lab, moving beyond simple protocols to explain the underlying chemical principles. We aim to provide you with the expertise and confidence to troubleshoot and optimize your purification workflows effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, observable problems you might encounter during the purification of this compound. Each question is designed to diagnose an issue and provide a validated solution.

Q1: My ¹H NMR spectrum shows a broad singlet around 10-12 ppm, and my crude material has a persistent color. What is this impurity and how can I remove it?

A1: This is a classic sign of oxidation. The aldehyde group (-CHO) is susceptible to air oxidation, converting it to the corresponding carboxylic acid, 2,6-difluoro-4-methylbenzoic acid.[1] The proton of the carboxylic acid (-COOH) typically appears as a broad singlet in this region of the NMR spectrum. The colored impurities often arise from complex side reactions or residual reagents from the synthesis.

Solution: Mild Acid-Base Extraction

The most effective way to remove this acidic impurity is through a liquid-liquid extraction with a mild aqueous base.

Experimental Protocol: Basic Wash for Carboxylic Acid Removal

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). The volume should be sufficient to ensure complete dissolution.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution, stopper the funnel, and shake gently at first, venting frequently to release the CO₂ gas that evolves from the acid-base reaction.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous (bottom) layer, while your desired aldehyde remains in the organic (top) layer. Drain the aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one or two more times to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water and any remaining bicarbonate.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.

Q2: I'm attempting column chromatography, but I'm seeing significant streaking on my TLC plate and getting poor recovery. What's happening?

A2: Aldehydes can be sensitive to the slightly acidic nature of standard silica gel, leading to degradation or irreversible adsorption on the column.[2][3] Streaking on the TLC plate is a strong indicator of this issue. The acidic silica surface can catalyze side reactions, leading to the loss of your product.

Solution: Deactivating the Stationary Phase or Using an Alternative

Option A: Deactivating Silica Gel

You can neutralize the silica gel before running the column. A common method is to add a small amount of a basic modifier, like triethylamine (Et₃N), to your eluent system.

  • Procedure: Prepare your chosen mobile phase (e.g., a hexane/ethyl acetate mixture). Add 0.5-1% triethylamine by volume to the mobile phase. Use this modified eluent to pack your column and to elute your compound. The triethylamine will neutralize the acidic sites on the silica, minimizing degradation.[4]

Option B: Using a Different Stationary Phase

If your compound is particularly sensitive, consider using a less acidic stationary phase.

  • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for acid-sensitive compounds.[5] You will likely need to re-screen for an appropriate solvent system, as the polarity characteristics differ from silica.

  • Florisil®: This is another alternative stationary phase that is less acidic than silica gel.[3]

Q3: My product has an impurity with a very similar Rf value, making chromatographic separation difficult. Is there a chemical method to isolate the aldehyde?

A3: Yes, this is an ideal scenario for purification via the formation of a reversible bisulfite adduct. This classical technique is highly selective for aldehydes and some unhindered ketones.[6] The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be easily separated from non-aldehyde impurities by extraction. The aldehyde can then be regenerated.[6][7]

Solution: Bisulfite Adduct Formation and Regeneration

This method leverages a chemical reaction to separate the aldehyde from other organic components.[6]

Experimental Protocol: Purification via Sodium Bisulfite Adduct

  • Adduct Formation: Dissolve your crude product in a suitable solvent like methanol or ethanol. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 30-60 minutes.[6] A white precipitate of the bisulfite adduct should form.

  • Isolation of Adduct: Filter the solid adduct and wash it with a small amount of cold ethanol and then diethyl ether to remove any adhered organic impurities.

  • Regeneration of Aldehyde: Suspend the filtered adduct in water. Add a strong base (e.g., aqueous NaOH) or a strong acid (e.g., HCl) to the mixture and stir. This reverses the reaction, regenerating the pure aldehyde, which will often separate as an oil or solid.[7]

  • Extraction and Isolation: Extract the regenerated aldehyde with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry and concentrate it as described in Q1 to obtain the pure this compound.

Workflow Diagrams

Purification_Decision_Tree start Start: Crude Product (this compound) impurity_check Primary Impurity Type? start->impurity_check acid_impurity Carboxylic Acid (from oxidation) impurity_check->acid_impurity  Acidic polar_impurity Polar/Baseline Impurities impurity_check->polar_impurity  Highly Polar similar_rf Similar Polarity Impurity impurity_check->similar_rf  Non-polar / Similar R_f method1 Perform Mild Basic Wash (e.g., NaHCO₃ extraction) acid_impurity->method1 method2 Flash Column Chromatography (Consider deactivated silica) polar_impurity->method2 method3 Chemical Purification (Sodium Bisulfite Adduct Formation) similar_rf->method3 end_product Pure Product method1->end_product method2->end_product method3->end_product

Bisulfite_Workflow separate_layers separate_layers aqueous_layer aqueous_layer separate_layers->aqueous_layer Isolate Aqueous Layer extract extract final Pure Aldehyde extract->final Dry & Concentrate

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: This compound is sensitive to air and light.[8] Over time, exposure to air will cause oxidation to the less reactive carboxylic acid. To ensure stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Refrigeration (2-8°C) is also recommended to slow down any potential degradation pathways.[8]

Q2: Can I purify this compound by distillation?

A2: Yes, vacuum distillation can be an effective method, particularly for removing non-volatile impurities or solvents with significantly different boiling points. The boiling point of this compound is approximately 198.8 °C at atmospheric pressure.[9] To prevent thermal degradation, distillation under reduced pressure is highly recommended. For example, the related compound 2,6-Difluorobenzaldehyde boils at 82-84 °C / 15 mmHg. This technique is most suitable when the impurities have boiling points that differ by at least 25-30 °C from the product under the chosen pressure.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can detect proton-containing impurities. Look for the characteristic aldehyde proton peak and the absence of peaks from starting materials or the carboxylic acid impurity.

  • GC (Gas Chromatography): An excellent method for assessing purity and detecting volatile impurities. It provides a quantitative measure of purity, often expressed as a percentage area.[10]

  • HPLC (High-Performance Liquid Chromatography): Often used for non-volatile compounds, HPLC can also be adapted for aldehydes, sometimes after derivatization to improve detection.[11][12] It is highly sensitive for detecting trace impurities.

Comparative Data on Purification Techniques

Purification MethodPrincipleBest ForPotential Issues
Distillation Separation by boiling point differences.Removing non-volatile impurities or solvents; large-scale purification.Thermal degradation if not performed under vacuum; ineffective for impurities with similar boiling points.
Column Chromatography Differential adsorption on a stationary phase.[5]Separating complex mixtures and compounds with different polarities.Aldehyde degradation on acidic silica gel; co-elution of impurities with similar polarity.[3]
Recrystallization Difference in solubility at different temperatures.Purifying solid compounds from a smaller amount of impurities."Oiling out" if melting point is low or impurities are high; product loss in the mother liquor.[13]
Bisulfite Extraction Reversible chemical reaction to form a water-soluble adduct.[6]Selectively removing aldehydes from mixtures, especially with similar-polarity impurities.Not effective for highly hindered ketones; requires an additional regeneration step.[7]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). Retrieved from [Link]

  • cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet for 4-Methylbenzaldehyde.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet for 4-Methyl Benzaldehyde.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet for Benzaldehyde, 4-methyl-.
  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]

  • Benchchem. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture?. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet for 2,6-Difluoro-4-hydroxybenzaldehyde.
  • ChemicalBook. (2025). 2-FLUORO-6-METHYLBENZALDEHYDE - Safety Data Sheet.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Toxicological Profile for Formaldehyde - Analytical Methods. NCBI Bookshelf. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-methylbenzoate.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography. PMC. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2,6-difluoro-4-methoxybenzaldehyde synthesis.
  • Organic Syntheses. (n.d.). p-TOLUALDEHYDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE.
  • National Institutes of Health (NIH). (2025). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography.
  • National Institutes of Health (NIH). (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. PMC. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.

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Technical Support Center: Temperature Optimization for 2,6-Difluoro-4-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reactions involving 2,6-Difluoro-4-methylbenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges and nuances of working with this sterically hindered and electronically activated aldehyde. Here, we will dissect the critical role of temperature and provide actionable troubleshooting advice to enhance reaction efficiency, yield, and purity.

Understanding the Molecule: A Balancing Act

This compound presents a unique chemical personality. The two ortho-fluorine atoms are strongly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon. This makes it highly susceptible to nucleophilic attack. However, these same fluorine atoms impose considerable steric hindrance, potentially slowing the approach of nucleophiles.[1][2] This inherent conflict between electronic activation and steric hindrance makes temperature a critical and powerful parameter to control for successful reactions.

Key Molecular Traits:
  • High Electrophilicity: The aldehyde is "activated" towards nucleophilic addition.

  • Steric Hindrance: The ortho-fluorine atoms can physically block incoming reagents, slowing reaction rates.[1][2][3]

  • Potential for Side Reactions: At elevated temperatures, the activated nature of the ring and aldehyde can lead to undesired pathways, such as decomposition or side reactions.[4]

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with this compound, providing explanations grounded in chemical principles.

Q1: My reaction is extremely sluggish or fails to initiate at room temperature. Why is this happening?

A1: While the aldehyde is electronically activated, the steric bulk of the two ortho-fluorine atoms can prevent the nucleophile from easily accessing the carbonyl carbon.[3] Many reactions, especially with bulky nucleophiles, require an initial energy input to overcome this steric barrier. Room temperature may not provide sufficient kinetic energy for the reactants to achieve the necessary orientation for a successful collision. Consider a gentle increase in temperature (e.g., to 40-50 °C) as a starting point.

Q2: I'm observing multiple byproducts and a dark-colored reaction mixture upon heating. What's the likely cause?

A2: High temperatures can lead to several issues. Benzaldehydes, in general, can undergo decomposition or self-condensation (Cannizzaro-type reactions) at elevated temperatures.[4] The high reactivity of this specific molecule could also promote undesired side reactions with the solvent or other reagents. It is crucial to find the "sweet spot" where the desired reaction proceeds at a reasonable rate without initiating these degradation pathways. This is a classic case where you may be observing the formation of thermodynamically stable, but undesired, byproducts.

Q3: How do I determine the optimal starting temperature for my reaction?

A3: A systematic approach is best. Start your reaction at a low temperature (e.g., 0 °C or room temperature) and monitor its progress by taking small aliquots for analysis (e.g., TLC, LC-MS, or GC-MS) every 30-60 minutes. If no reaction is observed after a few hours, incrementally increase the temperature by 10-15 °C and continue monitoring. This methodical approach allows you to identify the minimum temperature required for the reaction to proceed efficiently, minimizing the risk of byproduct formation.

Q4: Should I be concerned about kinetic vs. thermodynamic control with this substrate?

A4: Absolutely. This is a central concept for optimizing your reaction.[5][6][7]

  • Kinetic Control: At lower temperatures, the reaction will favor the product that forms the fastest, i.e., the one with the lowest activation energy.[8][9] This is often the desired outcome, especially if the thermodynamically favored product is an undesired byproduct.

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome higher activation barriers, and reactions may become reversible.[8][9] The product distribution will shift to favor the most stable molecule, which may not be your target compound.[5][6]

If you are forming an undesired, but very stable, byproduct at high temperatures, you are likely under thermodynamic control. Reducing the temperature may shift the selectivity towards the kinetically favored (and desired) product.

Q5: My reaction stalls before reaching completion. Should I just increase the temperature?

A5: Not necessarily. While insufficient temperature could be the cause, other factors might be at play. Consider the following before resorting to higher heat:

  • Reagent Stability: Is your nucleophile or catalyst stable at the reaction temperature over extended periods?

  • Product Inhibition: Could the product be inhibiting the catalyst or reacting with starting materials?

  • Equilibrium: The reaction may have reached a natural equilibrium. In this case, applying Le Châtelier's principle (e.g., by removing a byproduct like water in a condensation reaction) might be more effective than increasing the temperature. Forcing the reaction with excessive heat could simply lead to decomposition.

Troubleshooting Guide: Common Issues & Solutions

This table provides a quick reference for diagnosing and solving common problems.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Very Slow Reaction 1. Insufficient kinetic energy to overcome steric hindrance. 2. Low reagent concentration. 3. Inactive catalyst.1. Incrementally increase temperature (e.g., in 10 °C steps). 2. Use a more polar solvent to improve solubility and reaction rates. 3. Confirm catalyst activity and consider a more active catalyst.
Low Yield of Desired Product 1. Reaction has not gone to completion. 2. Competing side reactions are consuming starting material. 3. Product is unstable under reaction conditions.1. Increase reaction time at the optimal temperature. 2. Lower the temperature to favor the kinetic product.[8][9] 3. Perform a temperature screen to find the optimal balance between rate and selectivity.
Formation of Multiple Byproducts 1. Temperature is too high, leading to thermodynamic products or decomposition.[4] 2. Air or moisture sensitivity.1. Reduce the reaction temperature significantly (e.g., from 80 °C to 40 °C). 2. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). 3. Use anhydrous solvents.
Reaction Mixture Darkens Significantly 1. Decomposition of starting material, reagents, or product. 2. Polymerization or charring at high temperatures.1. Immediately lower the reaction temperature. 2. Re-evaluate the thermal stability of all components. 3. Consider if a milder catalyst or base could be used.

Experimental Protocols & Visualizations

To provide a practical context, we will outline a workflow for optimizing a Knoevenagel condensation, a common reaction for aldehydes.[10][11]

Protocol: Temperature Screening for Knoevenagel Condensation

This protocol details the reaction of this compound with malononitrile.

Reagents:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, catalyst)

  • Ethanol (Solvent)

Procedure:

  • Combine the aldehyde, malononitrile, and ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Place the flask in a temperature-controlled heating mantle or oil bath set to 30 °C .

  • Add the piperidine catalyst to initiate the reaction.

  • Monitor: After 1 hour, withdraw a small aliquot, quench it, and analyze by TLC or LC-MS to assess conversion.

  • Iterate: If conversion is low (<10%), increase the temperature to 45 °C . Continue monitoring every hour.

  • Iterate Again: If the reaction remains slow, increase the temperature to 60 °C . Monitor for both product formation and the appearance of any new byproduct spots on the TLC plate.

  • Optimize: Based on the results, identify the temperature that provides the best conversion rate with the highest selectivity in a reasonable timeframe. In many Knoevenagel condensations, a moderate increase in temperature can significantly improve yields.[12]

Logical Workflows (Diagrams)

Below are Graphviz diagrams illustrating key concepts for temperature optimization.

G cluster_0 Temperature Optimization Workflow Start Start Reaction at Low Temp (e.g., 25°C) Monitor Monitor Progress (TLC, LC-MS) Start->Monitor Check Is Reaction Proceeding? Monitor->Check CheckSide Side Products Observed? Monitor->CheckSide IncreaseT Incrementally Increase Temp (e.g., +15°C) Check->IncreaseT No Success Optimal Temperature Identified Check->Success Yes IncreaseT->Monitor CheckSide->Check No Failure Re-evaluate System (Catalyst, Solvent) CheckSide->Failure Yes

Caption: A stepwise workflow for empirical temperature optimization.

G Reactants Reactants TS_Kinetic Reactants->TS_Kinetic Low Temp TS_Thermo Reactants->TS_Thermo High Temp P_Kinetic Kinetic Product (Forms Faster, Less Stable) TS_Kinetic->P_Kinetic P_Thermo Thermodynamic Product (Forms Slower, More Stable) TS_Thermo->P_Thermo P_Kinetic->P_Thermo Equilibrium at High Temp

Caption: Energy profile illustrating kinetic and thermodynamic pathways.

References

  • Kinetic versus Thermodynamic Control of Reactions.Organic Chemistry Class Notes.
  • Thermodynamic and Kinetic Products.Master Organic Chemistry.
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  • Electrophilic arom
  • Effects of different temperatures on Knoevenagel condensation.
  • 2,6-Difluorobenzaldehyde, 98%.SLS - SIGMA-ALDRICH.
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  • The oxidation of benzaldehyde at different temperatures.
  • Organic Chemistry: Why does aromatic aldehydes do not respond to fehling's test?Quora.
  • The Knoevenagel Condens
  • Knoevenagel condens
  • An Explanation of Substituent Effects.Chemistry LibreTexts.
  • An Explanation of Substituent Effects.Chemistry LibreTexts.
  • The thermal decomposition of gaseous benzaldehyde.Royal Society Publishing.
  • Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives.

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Technical Support Center: Managing Regioselectivity in Reactions of Difluorotoluene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers engaged in the synthesis and functionalization of difluorotoluene derivatives. The strategic introduction of fluorine atoms into small molecules is a cornerstone of modern drug discovery. However, the unique electronic properties of fluorine present distinct challenges and opportunities in controlling reaction regioselectivity. This guide provides in-depth, field-proven insights, troubleshooting protocols, and mechanistic explanations to help you navigate the complexities of these powerful building blocks.

Core Principles: Understanding the Factors Governing Regioselectivity

Successfully managing regioselectivity in difluorotoluene systems requires a firm grasp of the interplay between electronic effects, steric hindrance, and the directing capabilities of the substituents.

  • Electronic Effects : The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring toward electrophilic attack.[1] Conversely, it possesses lone pairs that can participate in resonance, donating electron density (+M effect), which is crucial for stabilizing intermediates in both electrophilic and nucleophilic substitution.[1][2] This dual nature makes its directing effect complex. The methyl group is a classic electron-donating group (EDG) through hyperconjugation and a weak inductive effect, activating the ring and directing incoming electrophiles to the ortho and para positions.[1][3]

  • Steric Hindrance : The physical space occupied by the fluorine and methyl groups can prevent a reagent from attacking a nearby position. This effect can be exploited to favor a less sterically crowded site, often enhancing selectivity for a particular isomer.[4][5]

  • Directing Groups : In reactions like ortho-lithiation, specific functional groups can coordinate to the reagent, directing the reaction to an adjacent position with high precision.[6][7] Fluorine itself can act as a modest directing group in such transformations.[8]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Electrophilic Aromatic Substitution (EAS)
Question 1: I am attempting the nitration of 2,4-difluorotoluene and obtaining a mixture of isomers. How can I improve selectivity for substitution at the C5 position (para to the methyl group)?

Answer: This is a classic case of competing directing effects. The methyl group is an activating ortho, para-director, while the two fluorine atoms are deactivating but also ortho, para-directors.[1][2][9] The regiochemical outcome is determined by the balance of these influences.

Causality Analysis:

  • Activating vs. Deactivating Effects : The electron-donating methyl group activates the ring, making it more nucleophilic, while the fluorine atoms inductively withdraw electron density, deactivating it.[1] Substitution is generally directed by the strongest activating group present.

  • Directing Influence :

    • Methyl Group : Strongly directs to positions C3, C5, and C6 (its ortho and para positions).

    • C2-Fluorine : Directs to C1 (occupied), C3, and C6.

    • C4-Fluorine : Directs to C3 and C5.

  • Synergy and Conflict : The directing effects converge most strongly at positions C3 and C5. Position C5 is para to the activating methyl group and ortho to the C4-fluorine, making it a highly favored site electronically. Position C3 is ortho to both the methyl group and the C2-fluorine. Position C6 is ortho to the methyl group and meta to the C4-fluorine, making it less favored.

Troubleshooting Protocol:

  • Leverage Steric Hindrance : The positions ortho to the methyl group (C3 and C6) are more sterically hindered than the C5 position. Using a bulkier nitrating agent or adjusting solvent and temperature can amplify this steric difference, thus increasing the yield of the desired C5-nitro-2,4-difluorotoluene.

  • Temperature Control : Lowering the reaction temperature often increases selectivity by favoring the pathway with the lowest activation energy, which is typically the electronically favored and less sterically hindered C5 position.

Caption: Competing directing effects in electrophilic substitution.

Category 2: Nucleophilic Aromatic Substitution (SNAr)
Question 2: My SNAr reaction on 3,4-difluorotoluene with a nucleophile is extremely slow and non-selective. Why is this substrate so unreactive?

Answer: The success of an SNAr reaction hinges on the electronic stabilization of the carbanionic intermediate (the Meisenheimer complex).[10][11] This requires the presence of one or more strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -C(O)R, positioned ortho or para to the leaving group.

Causality Analysis:

  • Substrate Activation : In 3,4-difluorotoluene, the potential leaving groups are the fluorine atoms themselves. However, the ring lacks a sufficiently strong EWG to stabilize the negative charge that develops during nucleophilic attack. One fluorine atom is not a powerful enough activator for the other.

  • Positional Effects :

    • For the C4-F to be displaced, an activating group would need to be at C3 (ortho) or C5 (para). The C3-F is ortho, but its activating ability is weak.

    • For the C3-F to be displaced, an activator would need to be at C2 or C4 (ortho) or C6 (para). The C4-F is ortho but, again, is not a strong enough activator.

  • The Role of Fluorine as a Leaving Group : While counterintuitive, fluorine can be an excellent leaving group in SNAr.[10][12] The rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of the fluorine atom polarizing the C-F bond. The issue here is not the leaving group's ability but the lack of ring activation.

Troubleshooting Guide: Enhancing SNAr Reactivity

ParameterRecommended ActionScientific Rationale
Substrate Modification Introduce a strong EWG (e.g., -NO₂) ortho or para to one of the fluorine atoms via a prior reaction step (e.g., nitration).A nitro group can delocalize the negative charge of the Meisenheimer complex through resonance, dramatically lowering the activation energy.[11]
Reaction Temperature Significantly increase the temperature (e.g., >100 °C).Provides the necessary thermal energy to overcome the high activation barrier of attacking a non-activated ring.
Solvent Choice Use a polar aprotic solvent such as DMSO, DMF, or NMP.These solvents effectively solvate the cation of the nucleophilic salt without solvating the nucleophile itself, increasing its effective nucleophilicity. They also help stabilize the charged intermediate.
Nucleophile Use a stronger, less hindered nucleophile if the reaction allows.A more potent nucleophile can increase the rate of the initial, rate-determining attack.
Category 3: Directed ortho-Metalation (DoM)
Question 3: I am trying to selectively lithiate 2,5-difluorotoluene at the C6 position using n-BuLi, but I'm observing low yields and side products. How can I improve this transformation?

Answer: Directed ortho-metalation is a powerful tool for regioselective functionalization, but its success depends on the careful selection of the base, temperature, and solvent.[6] Fluorine can act as a directing metalation group (DMG), but it is considered of moderate strength.[7]

Causality Analysis:

  • Directing Group Effect : Both the C2-F and C5-F can direct lithiation to their respective ortho positions. C2-F directs to C3, while C5-F directs to C4 and C6. The C6 position is uniquely ortho to one fluorine (C5-F) and meta to the other (C2-F).

  • Kinetic Acidity : The acidity of the aromatic protons is influenced by the inductive effects of the fluorine atoms. The proton at C3 (between the two fluorines) and C4 would be the most acidic, making them potential sites for competitive deprotonation.

  • Base Reactivity : n-Butyllithium (n-BuLi) is a very strong base but is also a potent nucleophile. It can potentially add to the aromatic ring or react with other functional groups, leading to side products, especially at elevated temperatures.

Troubleshooting Protocol for Selective DoM:

Step 1: Reagent and Condition Selection

  • Base Selection : Switch from n-BuLi to a stronger, more sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[8][13] These bases favor deprotonation over nucleophilic addition.

  • Temperature Control : Perform the reaction at very low temperatures, typically -78 °C (dry ice/acetone bath). This ensures the reaction is under kinetic control, favoring deprotonation at the most acidic site and preventing degradation of the organolithium intermediate.[14]

  • Solvent : Use an anhydrous ethereal solvent like tetrahydrofuran (THF). THF is effective at solvating the lithium cation and breaking up alkyllithium aggregates.[8]

Step 2: Experimental Workflow

  • Setup : Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout.

  • Reagent Addition : Dissolve the 2,5-difluorotoluene in anhydrous THF and cool the solution to -78 °C.

  • Base Addition : Slowly add a pre-titrated solution of LDA or LiTMP dropwise, ensuring the internal temperature does not rise significantly.

  • Metalation : Stir the mixture at -78 °C for 1-2 hours to allow for complete deprotonation.

  • Electrophilic Quench : Add the desired electrophile (e.g., pour the mixture over crushed dry ice for carboxylation) while maintaining the low temperature.

  • Workup : Allow the reaction to warm slowly to room temperature before quenching with an appropriate aqueous solution (e.g., 1M HCl for the carboxylation workup).

Sources

Technical Support Center: Navigating the Scale-Up of 2,6-Difluoro-4-methylbenzaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,6-Difluoro-4-methylbenzaldehyde. This critical intermediate is a cornerstone in the development of various pharmaceuticals and advanced materials. However, transitioning its synthesis from the laboratory bench to pilot or industrial scale presents a unique set of challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and ensure a safe and efficient scale-up process.

The primary synthetic challenge in producing this compound lies in the regioselective formylation of the starting material, 3,5-difluorotoluene. The molecule's symmetry and the interplay of activating and deactivating groups necessitate precise control over the reaction conditions to achieve high yields and purity.[1] This guide will delve into the intricacies of the most common synthetic routes and provide practical, field-proven solutions to the hurdles you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes for this compound?

A1: The two most prevalent and scalable methods for the synthesis of this compound are the Vilsmeier-Haack reaction and Directed ortho-Metalation (DoM) of 3,5-difluorotoluene.

  • Vilsmeier-Haack Reaction: This is a widely used industrial method for formylating electron-rich aromatic compounds.[2][3] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3] This method is generally cost-effective and relatively straightforward to perform.

  • Directed ortho-Metalation (DoM): This powerful technique allows for highly regioselective functionalization.[1] It involves the deprotonation of the aromatic ring at a position ortho to a directing metalation group (DMG) using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi).[1] While offering excellent control, the use of cryogenic temperatures and highly reactive organometallics can present scale-up challenges.[4]

Q2: We are using the Vilsmeier-Haack reaction and are struggling with low yields. What are the likely causes?

A2: Low yields in a Vilsmeier-Haack formylation of 3,5-difluorotoluene can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Purity of Reagents: The Vilsmeier reagent is sensitive to moisture. Ensure that your DMF is anhydrous and the POCl₃ is of high purity. Water can quench the Vilsmeier reagent, reducing its effectiveness.[5]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is critical. An insufficient amount of the reagent will lead to incomplete conversion. Conversely, a large excess can sometimes promote the formation of byproducts. Careful optimization of the stoichiometry is essential.

  • Reaction Temperature: The formation of the Vilsmeier reagent is exothermic, as is the subsequent formylation reaction.[6] Inadequate temperature control can lead to the decomposition of the reagent or the product and the formation of polymeric side products.[7] It is crucial to maintain the recommended temperature profile throughout the reaction.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion. However, excessively long reaction times, especially at elevated temperatures, can lead to product degradation.[8] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time.[8][9]

Troubleshooting Guide

Issue 1: Formation of Impurities and Byproducts

Q: During the Vilsmeier-Haack formylation, we are observing significant byproduct formation, complicating purification. What are these byproducts and how can we minimize them?

A: The primary byproduct of concern is often the result of di-formylation or polymerization. The electron-rich nature of the aromatic ring, while necessary for the reaction, can also make it susceptible to further reactions if the conditions are not carefully controlled.[7]

  • Di-formylation: Although less common for this specific substrate due to steric hindrance from the two fluorine atoms, it can occur if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time).

  • Polymerization/Resin Formation: Phenol-formaldehyde type resin formation is a known side reaction in formylations, particularly if there are any phenolic impurities or if the temperature is too high.[7]

  • Over-oxidation: While less of a concern in Vilsmeier-Haack, in other formylation methods, the aldehyde product can be more susceptible to oxidation than the starting material, leading to the formation of the corresponding carboxylic acid.[8]

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range. Gradual addition of reagents can help manage the exotherm.[6] For scale-up, reaction calorimetry studies are recommended to understand the thermal profile and ensure safe operation.[6]

  • Optimized Stoichiometry: Use the minimum effective amount of the Vilsmeier reagent to favor mono-formylation.[7]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric oxygen and moisture.[8]

Parameter Recommendation for Scale-Up Rationale
Solvent Anhydrous, non-protic solvents (e.g., Dichloromethane, 1,2-Dichloroethane)Prevents quenching of the Vilsmeier reagent and unwanted side reactions.
Temperature 0-10°C for reagent formation, 60-80°C for formylation (monitor exotherm)Balances reaction rate with minimizing byproduct formation and decomposition.[2]
Reagent Ratio 1.1 - 1.5 equivalents of Vilsmeier reagent to substrateEnsures complete conversion while minimizing the risk of di-formylation.
Quenching Slow addition to a cooled aqueous solution (e.g., ice/water with sodium acetate)Controls the exothermic hydrolysis of the iminium salt intermediate and prevents product degradation.
Issue 2: The Product is an Oil Instead of a Crystalline Solid

Q: Our final product, this compound, is obtained as an oil, which makes isolation and purification difficult. How can we induce crystallization?

A: The formation of an oily product can be due to residual solvents or impurities that depress the melting point.[9] this compound has a reported melting point of 15-17°C, so it can exist as a liquid at or slightly above room temperature.[10]

Troubleshooting Steps:

  • Purity Check: First, analyze the purity of the oil using GC or NMR to identify any significant impurities or residual solvents.

  • Trituration: Vigorously stir the oil with a cold, non-polar solvent like n-hexane or pentane.[9] Scratching the inside of the flask with a glass rod can help induce nucleation.[9]

  • Seeding: If you have a small amount of crystalline product, add a seed crystal to the cooled, concentrated solution of your product.

  • Purification: If impurities are the issue, further purification is necessary. Vacuum distillation is an effective method for purifying aldehydes.[11]

Issue 3: Safety Concerns During Scale-Up

Q: What are the primary safety hazards associated with the scale-up of the Vilsmeier-Haack reaction, and how should they be mitigated?

A: The Vilsmeier-Haack reaction involves hazardous materials and exothermic processes that require careful management during scale-up.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reaction: Both the formation of the Vilsmeier reagent and the formylation step are exothermic.[6] On a large scale, the heat generated can be significant, potentially leading to a runaway reaction if not properly controlled. The use of a jacketed reactor with efficient cooling is essential. A feed-controlled addition strategy, where one reagent is added slowly to the other, is recommended to manage the heat evolution.[6]

  • Quenching: The hydrolysis of the intermediate iminium salt is also highly exothermic. The reaction mixture should be added slowly to a cooled quenching solution with vigorous stirring.

Experimental Protocols

Protocol 1: Lab-Scale Vilsmeier-Haack Synthesis of this compound

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 3,5-Difluorotoluene

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add POCl₃ dropwise to the DMF, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.

  • Add 3,5-difluorotoluene to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate with vigorous stirring.

  • Stir for 1 hour until the hydrolysis is complete.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Vacuum Distillation
  • Set up a fractional distillation apparatus for vacuum distillation.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum and begin heating the distillation pot.

  • Collect the fraction that distills at the appropriate boiling point (82-84 °C at 15 mmHg).[10]

  • The purified product should be a clear liquid that may solidify upon cooling.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Salt Intermediate Vilsmeier_reagent->Iminium_intermediate Substrate 3,5-Difluorotoluene Substrate->Iminium_intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 2,6-Difluoro-4- methylbenzaldehyde Iminium_intermediate->Product + H₂O (Hydrolysis) H2O H₂O (Workup) H2O->Product Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Check Reagent Purity (DMF, POCl₃, Substrate) Start->Check_Purity Impure Impure? Check_Purity->Impure Check_Stoichiometry Verify Stoichiometry Incorrect_Stoich Incorrect? Check_Stoichiometry->Incorrect_Stoich Check_Temp Review Temperature Profile Temp_Deviation Deviation? Check_Temp->Temp_Deviation Check_Time Analyze Reaction Time Time_Optimal Optimal? Check_Time->Time_Optimal Impure->Check_Stoichiometry No Purify_Reagents Purify/Dry Reagents Impure->Purify_Reagents Yes Incorrect_Stoich->Check_Temp No Adjust_Stoich Adjust Stoichiometry Incorrect_Stoich->Adjust_Stoich Yes Temp_Deviation->Check_Time No Optimize_Temp Optimize Temperature Control Temp_Deviation->Optimize_Temp Yes Optimize_Time Optimize Reaction Time (Monitor by TLC/GC) Time_Optimal->Optimize_Time No End Yield Improved Time_Optimal->End Yes Purify_Reagents->End Adjust_Stoich->End Optimize_Temp->End Optimize_Time->End

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

Analytical Methods for Quality Control

Ensuring the purity of this compound is paramount for its use in subsequent applications. A combination of analytical techniques is recommended for comprehensive quality control.

Technique Purpose Typical Observations
Gas Chromatography (GC) To determine purity and identify volatile impurities.A single major peak corresponding to the product. Impurities like residual solvent or starting material will appear as separate peaks.
High-Performance Liquid Chromatography (HPLC) To quantify purity and detect non-volatile impurities.Can provide high-resolution separation of the product from closely related byproducts. [12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) For structural confirmation and identification of impurities.The spectra should be consistent with the structure of this compound. Integration of peaks can be used for quantitative analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of key functional groups.A strong carbonyl (C=O) stretch characteristic of an aldehyde will be present around 1700 cm⁻¹.

References

  • BenchChem. (2025). Dealing with oily product formation in benzaldehyde hydrazone synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Managing temperature and reaction time for benzaldehyde synthesis.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • ACS Publications. (2002). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development.
  • BenchChem. (2025).
  • Sciencemadness Wiki. (2025). Benzaldehyde.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Agency for Toxic Substances and Disease Registry (
  • Sigma-Aldrich. 2,6-Difluorobenzaldehyde 98%.
  • RSC Publishing. (2023). Challenges in the direct lithiation of spent LFP cathodes: the crucial role of reducing agents.
  • National Center for Biotechnology Information (NCBI). ANALYTICAL METHODS - Toxicological Profile for Formaldehyde.

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troubleshooting incomplete reactions of 2,6-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Difluoro-4-methylbenzaldehyde

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we address common issues related to incomplete reactions and provide in-depth, field-proven insights to optimize your synthetic outcomes.

Troubleshooting Guide: Incomplete Reactions

The unique electronic and steric properties of this compound, conferred by the ortho-fluorine atoms, can influence the reactivity of the aldehyde group and the aromatic ring. These factors can sometimes lead to sluggish or incomplete reactions. This section provides a structured approach to diagnosing and resolving such issues.

Issue 1: Low Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound to replace one of the fluorine atoms, but I am observing low conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in SNAr reactions with this substrate is a common challenge. The two electron-withdrawing fluorine atoms activate the ring for nucleophilic attack, but several factors can impede the reaction.

Causality Behind Experimental Choices:

The success of an SNAr reaction hinges on a delicate balance between the nucleophilicity of the attacking species, the stability of the Meisenheimer intermediate, and the facility of leaving group departure. The ortho-fluorines, while activating, also sterically hinder the aldehyde, potentially influencing the approach of the nucleophile.

Troubleshooting Steps & Optimization:

  • Solvent and Base Selection: The choice of solvent and base is critical. Aprotic polar solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the base without deactivating the nucleophile. The base should be strong enough to deprotonate the nucleophile but not so nucleophilic that it competes in the substitution.

    • Insight: Studies on similar 2-fluorobenzonitrile systems have shown that changing the solvent from DMF to THF can significantly improve yields. Similarly, a non-nucleophilic, strong base like potassium tert-butoxide (t-BuOK) often outperforms others like LiHMDS or DBU.[1]

  • Temperature and Reaction Time: SNAr reactions can be slow at room temperature.

    • Protocol: Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress by TLC or HPLC. Be mindful that excessive heat can lead to side product formation. Microwave irradiation can be a powerful tool to accelerate these reactions, often leading to higher yields in shorter times.[1] A typical starting point for microwave-assisted synthesis would be 95 °C for 40 minutes in THF.[1]

  • Moisture Control: Anhydrous conditions are crucial. Any moisture can protonate the nucleophile, rendering it inactive, or in some cases, hydrolyze the substrate.

    • Best Practice: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Summary of SNAr Optimization Parameters:

ParameterRecommendationRationale
Solvent THF, DMF, DMSOAprotic polar solvents stabilize intermediates.
Base t-BuOKStrong, non-nucleophilic base effectively generates the active nucleophile.
Temperature 55-95 °C or MicrowaveIncreases reaction rate; microwave can improve yield and reduce time.[1]
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric moisture and oxygen.
Issue 2: Incomplete Aldehyde-Based Reactions (e.g., Condensations, Reductions)

Question: My condensation (or reduction) reaction with the aldehyde group of this compound is stalling, leaving a significant amount of unreacted starting material. Why is this happening?

Answer:

The aldehyde group in this compound is sterically shielded by the two ortho-fluorine atoms.[2] This steric hindrance can significantly slow down reactions that require nucleophilic attack at the carbonyl carbon.

Causality Behind Experimental Choices:

Overcoming steric hindrance often requires more forcing reaction conditions or the use of less bulky reagents. The electronic effect of the fluorine atoms also plays a role; they are electron-withdrawing, which can either activate or deactivate the aldehyde depending on the specific reaction mechanism.

Troubleshooting Steps & Optimization:

  • For Condensation Reactions (e.g., Wittig, Aldol):

    • Reagent Choice: If using a Wittig reagent, consider using a more reactive, less sterically demanding ylide (e.g., one derived from a phosphonium salt with smaller alkyl groups).

    • Catalyst/Base: For base-catalyzed condensations, ensure the base is strong enough and present in a sufficient stoichiometric amount to drive the reaction to completion.

    • Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier.

  • For Reduction Reactions:

    • Reducing Agent: While sodium borohydride (NaBH₄) is a common choice for reducing aldehydes, its reactivity might be insufficient here.[2] Consider a more powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2]

    • Protocol: When using LiAlH₄, the reaction should be performed in an anhydrous ether solvent (like THF or diethyl ether) and typically at a low temperature (e.g., 0 °C) to control the reactivity and prevent side reactions.

Visualizing the Troubleshooting Workflow for Aldehyde Reactions:

G cluster_condensation Condensation Reactions cluster_reduction Reduction Reactions start Incomplete Aldehyde Reaction steric_hindrance Primary Cause: Steric Hindrance from o-Fluorines start->steric_hindrance condensation_issue Low Yield in Condensation steric_hindrance->condensation_issue If Condensation reduction_issue Incomplete Reduction steric_hindrance->reduction_issue If Reduction reagent_choice Use More Reactive/ Less Bulky Reagent condensation_issue->reagent_choice increase_temp_cond Increase Temperature condensation_issue->increase_temp_cond end_goal Complete Reaction reagent_choice->end_goal Optimize increase_temp_cond->end_goal Optimize stronger_reductant Switch to Stronger Reducing Agent (e.g., LiAlH₄) reduction_issue->stronger_reductant stronger_reductant->end_goal Optimize

Caption: Troubleshooting workflow for incomplete aldehyde reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC plate. What are the likely side reactions?

A1: Darkening of the reaction mixture and the formation of multiple byproducts can arise from several sources:

  • Over-oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid (2,6-difluoro-4-methylbenzoic acid), especially if the reaction is run in the presence of an oxidant or at high temperatures for extended periods.[2]

  • Cannizzaro Reaction: If you are running the reaction under strong basic conditions and your nucleophile is slow to react, the aldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid.[3] This is more likely if there are no α-protons to the carbonyl group, which is the case here.

  • Decomposition: At very high temperatures, the molecule may start to decompose. It is important to find the optimal temperature that promotes the desired reaction without causing degradation.

Q2: I'm having trouble purifying my product from the unreacted this compound. Do you have any suggestions?

A2: Purification can be challenging due to the similar polarities of the starting material and some products.

  • Column Chromatography: This is the most common method. A careful selection of the solvent system is key. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), can often resolve the product from the starting material.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification technique.[4] Experiment with different solvent/anti-solvent pairs to find a system that selectively crystallizes your product.

  • Aqueous Workup: If your product has different acidic/basic properties than the starting aldehyde, an aqueous wash with a dilute acid or base can help remove either the starting material or certain impurities.

Q3: Can the methyl group on the ring participate in any side reactions?

A3: Under standard conditions, the methyl group is relatively inert. However, under radical conditions (e.g., using a radical initiator like AIBN or NBS with light) or with very strong bases that can deprotonate benzylic protons, the methyl group could potentially be functionalized. For most common synthetic transformations involving the aldehyde or the fluorine atoms, the methyl group should not interfere.

Q4: What is the best way to monitor the progress of my reaction?

A4:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively monitor the consumption of the starting material and the formation of the product. Use a UV lamp to visualize the spots, as aromatic compounds are typically UV-active.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately track the percentage of starting material remaining and the percentage of product formed over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your product is volatile, GC-MS is an excellent tool for both monitoring the reaction and identifying potential byproducts.

References

  • W.-C. Zhang, C. J. Lovely, "Application of a Recyclable Fluorous Oxime in the Convenient Synthesis of 3-Amino-1,2-benzisoxazoles and 4-Amino-1H-2,3-benzoxazines," ChemInform, 2007. [Link]

  • J. P. Fawcett, et al., "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis," PubMed Central, 2020. [Link]

  • S. D. Rychnovsky, et al., "Concerted Nucleophilic Aromatic Substitutions," PubMed Central, 2021. [Link]

  • Organic Syntheses, "2-bromo-4-methylbenzaldehyde," Organic Syntheses, 2026. [Link]

  • T. M. Gøgsig, et al., "Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives," PubMed Central, 2021. [Link]

  • S. H. Chai, et al., "Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst," ChemCatChem, 2017. [Link]

  • Google Patents, "US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates," Google P
  • V. O. Iaroshenko, et al., "Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks," Europe PMC, 2020. [Link]

  • Ask this paper, "formation-pathways-toward-2-and-4-methylbenzaldehyde-via-sequential-reactions-from-acetaldehyde-over-hydroxyapatite-catalyst," Ask this paper, 2017. [Link]

  • Y. Nitta, et al., "Directed nucleophilic aromatic substitution reaction," RSC Publishing, 2021. [Link]

  • PubChem, "2,6-Difluorobenzaldehyde | C7H4F2O | CID 136284," PubChem, 2026. [Link]

  • Y. Wang, et al., "Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives," Nature, 2025. [Link]

  • PubChem, "4-Methylbenzaldehyde | C8H8O | CID 7725," PubChem, 2026. [Link]

  • Google Patents, "CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde," Google P
  • PubChem, "2,6-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 24903548," PubChem, 2026. [Link]

  • Wikipedia, "4-Methylbenzaldehyde," Wikipedia, 2023. [Link]

  • Stack Exchange, "Does 4-methylbenzaldehyde give haloform and aldol reactions?," Stack Exchange, 2019. [Link]

  • R Discovery, "Formation Pathways toward 2‐ and 4‐Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst," R Discovery, 2017. [Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for 2,6-Difluoro-4-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Difluoro-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the formylation of 3,5-difluorotoluene via the Vilsmeier-Haack reaction. Our goal is to equip you with the knowledge to not only execute this synthesis successfully but also to understand the critical role of solvent conditions in optimizing your reaction outcomes.

Introduction: The Vilsmeier-Haack Formylation of 3,5-Difluorotoluene

The synthesis of this compound is a crucial step in the preparation of various pharmaceutical and agrochemical compounds. The most common and effective method for this transformation is the Vilsmeier-Haack reaction, an electrophilic aromatic substitution where the Vilsmeier reagent, formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), introduces a formyl group onto an electron-rich aromatic ring.[1][2][3]

The starting material, 3,5-difluorotoluene, presents a unique case. While the methyl group is an activating ortho-, para-director, the two fluorine atoms are deactivating ortho-, para-directors. This interplay of electronic effects dictates the regioselectivity of the formylation, favoring the position para to the methyl group and ortho to the two fluorine atoms. Understanding and controlling the reaction conditions, particularly the solvent, is paramount to achieving high yield and purity.

Visualizing the Reaction Pathway

Vilsmeier_Haack_Reaction cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3->Vilsmeier_reagent 3,5-Difluorotoluene 3,5-Difluorotoluene Iminium_salt Iminium Salt Intermediate 3,5-Difluorotoluene->Iminium_salt + Vilsmeier Reagent This compound This compound Iminium_salt->this compound Hydrolysis experimental_workflow cluster_setup Reaction Setup cluster_reaction Formylation cluster_workup Workup & Purification A 1. Add anhydrous DCE to flask B 2. Cool to 0-5 °C A->B C 3. Prepare Vilsmeier reagent (POCl₃ + DMF) B->C D 4. Add Vilsmeier reagent to DCE C->D E 5. Add 3,5-difluorotoluene solution D->E F 6. Warm to room temperature E->F G 7. Reflux for 2-4 hours F->G H 8. Monitor reaction completion (TLC/GC-MS) G->H I 9. Cool to room temperature H->I J 10. Quench with ice I->J K 11. Neutralize with NaHCO₃ J->K L 12. Extract with organic solvent K->L M 13. Wash with water and brine L->M N 14. Dry and concentrate M->N O 15. Purify (distillation or chromatography) N->O

Sources

Technical Support Center: 2,6-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,6-Difluoro-4-methylbenzaldehyde (CAS: 1201597-22-9). This resource is designed for researchers, chemists, and drug development professionals to address common stability issues and handling questions. Our goal is to provide practical, field-proven insights to ensure the integrity of your experiments and the reliability of your results.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your research, focusing on diagnosing the issue and providing actionable solutions.

Q1: My reaction yield is unexpectedly low, or the reaction failed entirely. Could the quality of my this compound be the cause?

Answer:

Yes, the purity and stability of the aldehyde are critical for successful synthesis. Aromatic aldehydes are susceptible to degradation, which can inhibit or alter reaction pathways. The most common issue is oxidation.

Causality: Benzaldehydes readily undergo autoxidation when exposed to atmospheric oxygen, a process often accelerated by light and trace metal impurities.[1][2] This converts the aldehyde (-CHO) group into a carboxylic acid (-COOH) group, forming 2,6-Difluoro-4-methylbenzoic acid. This impurity will not participate in typical aldehyde reactions (e.g., reductive amination, Wittig reactions) and can sometimes interfere with catalysts or reagents, leading to poor outcomes.

Troubleshooting Workflow:

Before use, especially if the container has been opened previously or stored for an extended period, it is crucial to assess the compound's purity.

G cluster_0 Purity Assessment Workflow start Reaction Failure / Low Yield check_aldehyde Is the this compound reagent suspect? start->check_aldehyde assess_purity Assess Purity: 1. ¹H NMR 2. TLC 3. Physical Appearance check_aldehyde->assess_purity is_pure Is the reagent pure? assess_purity->is_pure proceed Proceed with Reaction (Use fresh/purified reagent) is_pure->proceed Yes purify Purification Required is_pure->purify No purify_options Purification Options: - Vacuum Distillation - Column Chromatography - Base Wash purify->purify_options reassess Re-assess Purity purify_options->reassess reassess->is_pure G cluster_0 Primary Degradation Pathway: Autoxidation Aldehyde This compound (C₈H₆F₂O) PeroxyAcid Peroxybenzoic Acid Intermediate Aldehyde->PeroxyAcid O₂, Light, Heat (Radical Initiation) Acid 2,6-Difluoro-4-methylbenzoic Acid (C₈H₅F₂O₂H) PeroxyAcid->Acid Reacts with another aldehyde molecule

Sources

Technical Support Center: Workup Procedures for 2,6-Difluoro-4-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Difluoro-4-methylbenzaldehyde. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues you may encounter during the workup of reactions involving this versatile building block. The strategic placement of two fluorine atoms ortho to the aldehyde group sterically shields it and influences its reactivity, which can present unique challenges during product isolation and purification.[1]

Troubleshooting Guide

This section is designed to help you navigate common problems encountered during the workup of reactions involving this compound. Each issue is presented with probable causes and actionable solutions, grounded in established chemical principles.

Issue 1: Low or No Yield of the Desired Product After Workup

Scenario: You have performed a reaction, such as a reductive amination or a Grignard reaction, and after the aqueous workup and extraction, you observe a low yield of your target molecule.

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Before initiating the workup, it is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This will confirm the consumption of the starting material, this compound.

  • Product Lost in the Aqueous Layer: The product may be more polar than anticipated and remain in the aqueous phase during liquid-liquid extraction.

    • Solution: Perform back-extraction of the aqueous layer with a more polar organic solvent like ethyl acetate or dichloromethane.[3] Additionally, saturating the aqueous layer with sodium chloride (brine wash) can decrease the solubility of organic compounds in the aqueous phase, driving them into the organic layer.[4]

  • Hydrolysis of the Product: For reactions forming acid-sensitive products like imines, the workup conditions might be too acidic, leading to hydrolysis back to the starting aldehyde.[5][6][7][8]

    • Solution: Use a milder quenching agent, such as a saturated aqueous solution of sodium bicarbonate or ammonium chloride, to neutralize the reaction mixture before extraction.[9] Maintaining a neutral or slightly basic pH during the workup is critical for preserving imine products.

  • Emulsion Formation: The presence of both organic and aqueous-soluble components can lead to the formation of a stable emulsion, making phase separation difficult and leading to product loss.

    • Solution: To break an emulsion, you can try adding brine, adding more of the organic solvent, or filtering the entire mixture through a pad of Celite®.[10] Gentle swirling instead of vigorous shaking during extraction can also help prevent emulsion formation.

Issue 2: Presence of Unreacted this compound in the Final Product

Scenario: After purification, you detect the starting aldehyde in your final product.

Probable Causes & Solutions:

  • Inefficient Removal During Workup: Standard extraction procedures may not be sufficient to remove all of the unreacted aldehyde.

    • Solution: A bisulfite workup can be highly effective for removing residual aldehydes.[11] This involves washing the organic layer with a freshly prepared saturated aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble adduct that partitions into the aqueous layer.

  • Reversion of Product to Aldehyde: If the desired product is an imine, it may have partially hydrolyzed back to the aldehyde during workup or purification.[12]

    • Solution: Ensure all workup steps are performed under neutral or slightly basic conditions. When performing chromatography, consider pre-treating the silica gel with a small amount of triethylamine to neutralize acidic sites that could promote hydrolysis.

Issue 3: Difficulty in Removing Byproducts

Scenario: You are struggling to separate your desired product from reaction byproducts, such as triphenylphosphine oxide (from a Wittig reaction) or magnesium salts (from a Grignard reaction).

Probable Causes & Solutions:

  • Triphenylphosphine Oxide (TPPO) Removal: TPPO is a common byproduct in Wittig reactions and can be challenging to separate from the desired alkene due to its polarity.[13][14]

    • Solution 1 (Precipitation): After the reaction, concentrate the mixture and triturate with a non-polar solvent like hexanes or a mixture of hexanes and ether. TPPO is often insoluble in these solvents and will precipitate, allowing for its removal by filtration.[9]

    • Solution 2 (Column Chromatography): While TPPO can be separated by column chromatography, it can be tedious. Using a less polar eluent system can help in better separation.

  • Magnesium Salt Removal (Grignard Reactions): The workup of a Grignard reaction involves quenching with an acidic solution to protonate the alkoxide and dissolve the magnesium salts.[2][15][16][17]

    • Solution: A common and effective method is to quench the reaction with a saturated aqueous solution of ammonium chloride. This provides a proton source to form the alcohol and complexes with the magnesium salts, facilitating their removal in the aqueous layer. For more stubborn cases, a dilute solution of hydrochloric acid can be used, but care must be taken if the product is acid-sensitive.[9]

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous workup procedure for a reaction involving this compound?

A1: A typical aqueous workup involves quenching the reaction, followed by liquid-liquid extraction to separate the product from water-soluble impurities.[10]

Standard Aqueous Workup Protocol:

  • Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add a quenching solution (e.g., water, saturated aqueous NH4Cl, or saturated aqueous NaHCO3) to neutralize any reactive reagents.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) and water. Gently invert the funnel several times, venting frequently. Allow the layers to separate.[3]

  • Washing: Drain the aqueous layer. Wash the organic layer sequentially with water and then brine. This helps to remove residual water-soluble impurities.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Q2: How can I purify the product if it co-elutes with impurities during column chromatography?

A2: If column chromatography is not providing adequate separation, consider alternative purification techniques such as recrystallization or distillation.

  • Recrystallization: This technique is suitable for solid products. Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. The desired compound should crystallize out, leaving the impurities in the solution.[18]

  • Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) can be an effective purification method, especially for separating compounds with different boiling points.[18]

Q3: My product, a derivative of this compound, appears to be unstable and decomposes upon standing. What can I do?

A3: Some derivatives of benzaldehydes can be prone to oxidation or polymerization.[18]

  • Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to minimize degradation.

  • Inhibitors: For some aldehydes and their derivatives, adding a small amount of an inhibitor like butylated hydroxytoluene (BHT) can prevent polymerization during storage or distillation.[18]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common workup issues.

Workup_Troubleshooting start Workup Complete low_yield Low or No Yield? start->low_yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Yes product_in_aqueous Product in Aqueous Layer low_yield->product_in_aqueous No check_tlc Monitor reaction progress (TLC/LC-MS) incomplete_rxn->check_tlc hydrolysis Product Hydrolysis product_in_aqueous->hydrolysis No back_extract Back-extract aqueous layer with more polar solvent product_in_aqueous->back_extract emulsion Emulsion Formation hydrolysis->emulsion No neutral_workup Use mild quench (NaHCO3/NH4Cl) hydrolysis->neutral_workup break_emulsion Add brine or Celite® emulsion->break_emulsion end Successful Isolation check_tlc->end back_extract->end neutral_workup->end break_emulsion->end

Caption: Troubleshooting workflow for workup procedures.

Quantitative Data Summary

IssuePotential CauseRecommended ActionExpected Outcome
Low Product YieldProduct remains in the aqueous layerBack-extract with a more polar solventIncreased recovery of the desired product
Aldehyde ImpurityIncomplete removal of starting materialWash with saturated sodium bisulfite solutionRemoval of aldehyde as a water-soluble adduct
TPPO ImpurityByproduct from Wittig reactionTriturate with hexanes/etherPrecipitation of TPPO for removal by filtration
Magnesium Salt ImpurityByproduct from Grignard reactionQuench with saturated ammonium chlorideFormation of soluble magnesium complexes

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Unknown. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]

  • Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • YouTube. (2023, June 9). Unlocking Alcohol Synthesis with Grignard Reaction |Benzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. Retrieved from [Link]

  • Unknown. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]

  • Unknown. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Reddit. (2025, March 6). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?. Retrieved from [Link]

  • News-Medical.Net. (2018, October 30). Imine Hydrolysis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Organic-Reaction.com. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved from [Link]

  • Quora. (2024, December 29). What is the reaction between Grignard reagents and aldehydes/ketones, and what products are formed?. Retrieved from [Link]

  • YouTube. (2024, February 25). Reactions of Aldehydes and Ketones [Overview]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

  • Bohrium. (2017, April 28). formation-pathways-toward-2-and-4-methylbenzaldehyde-via-sequential-reactions-from-acetaldehyde-over-hydroxyapatite-catalyst. Retrieved from [Link]

  • Stack Exchange. (2019, May 14). Does 4-methylbenzaldehyde give haloform and aldol reactions?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
  • Organic Syntheses. (n.d.). p-TOLUALDEHYDE. Retrieved from [Link]

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Technical Support Center: 2,6-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent needs of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to the handling, storage, and in-experiment troubleshooting of 2,6-Difluoro-4-methylbenzaldehyde. As Senior Application Scientists, we have compiled field-proven insights and critical data to ensure the integrity of your experiments and the safety of your laboratory personnel.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Our goal is to provide not just instructions, but the underlying scientific reasoning to empower you to make informed decisions during your research.

Section 1: Safety and Handling Protocols

Question: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

Answer: this compound is classified as a hazardous substance. The primary risks include:

  • Acute Oral Toxicity: It is harmful if swallowed.[1][2]

  • Skin and Eye Irritation: The compound causes skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[4][5]

  • Combustibility: It is a combustible liquid and vapors may form explosive mixtures with air upon intense heating.[2][6]

Mandatory PPE: Due to these hazards, the following PPE must be worn at all times when handling the compound:

  • Eye/Face Protection: Chemical safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are required. A face shield is recommended when handling larger quantities.[1][5]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[1][7][8]

  • Body Protection: A lab coat or a chemical-resistant suit is necessary to protect against skin contact.[5]

Question: What are the critical first aid measures in case of accidental exposure?

Answer: Immediate and appropriate first aid is crucial. Follow these steps:

  • After Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][7]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[2][3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[2][3]

  • After Swallowing: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[2][7]

Always have the Safety Data Sheet (SDS) available to show to attending medical personnel.[7]

Question: How should I handle a spill of this compound?

Answer: A spill requires a calm and systematic response to mitigate risks.

Experimental Protocol: Spill Containment and Cleanup

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, but avoid creating strong air currents that could spread vapors.

  • Remove Ignition Sources: As the material is combustible, immediately remove all sources of ignition such as open flames, sparks, and hot surfaces.[1][5][7]

  • Don Appropriate PPE: Wear the full PPE as described above, including respiratory protection if vapors are significant.

  • Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or earth to contain the spill.[1] Do not let the product enter drains.[2][7]

  • Collect Absorbent Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[7]

  • Decontaminate the Area: Clean the affected area thoroughly.

  • Dispose of Waste: Dispose of the contaminated material as hazardous waste through a licensed disposal company, in accordance with local, state, and federal regulations.[8]

Section 2: Storage and Stability

Question: What are the optimal storage conditions to ensure the stability of this compound?

Answer: The stability of this aldehyde is highly dependent on its storage environment. Aldehydes are susceptible to oxidation, especially when exposed to air.

ParameterRecommended ConditionRationale
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon).[1][2][6]Prevents air oxidation of the aldehyde group to the corresponding carboxylic acid, which is a common degradation pathway.
Temperature Store in a cool place.[1][5][6]Reduces the rate of potential decomposition reactions and lowers the vapor pressure of the combustible liquid.
Container Keep container tightly closed.[1][2][5]Prevents exposure to air and moisture, and stops vapors from escaping.
Location A dry and well-ventilated place.[1][6]Moisture can react with the compound, and good ventilation prevents the accumulation of potentially flammable vapors.
Light Protect from light (use amber vials/bottles).Although not always explicitly stated, many aldehydes are light-sensitive. Protection from light minimizes the risk of photolytic degradation.

Question: What substances are incompatible with this compound?

Answer: To prevent hazardous reactions, do not store this compound with the following:

  • Strong oxidizing agents: Can cause a vigorous, potentially explosive reaction, oxidizing the aldehyde.

  • Strong reducing agents: Can reduce the aldehyde in an uncontrolled manner.[1][6]

  • Strong bases and Alkalis: Can catalyze aldol-type condensation reactions or other unwanted side reactions.[1][6][7]

Always segregate this chemical from incompatible materials during storage.

Section 3: In-Experiment Troubleshooting

This section addresses common issues encountered when using this compound in synthetic protocols.

Question: My reaction yield is lower than expected. The starting material appears discolored. What could be the cause?

Answer: Discoloration (often yellowing) is a classic sign of aldehyde degradation. The most likely cause is oxidation of the aldehyde functional group to 2,6-difluoro-4-methylbenzoic acid due to improper storage. This impurity can interfere with subsequent reactions.

Below is a logical workflow to troubleshoot issues related to compound purity and stability.

Caption: Troubleshooting workflow for experiments involving this compound.

Question: I am attempting a nucleophilic attack on the carbonyl carbon, but the reaction is sluggish. Why might this be?

Answer: The reactivity of the aldehyde is influenced by the electronic and steric effects of the ring substituents. The two fluorine atoms at the ortho positions (C2 and C6) are strongly electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, these same fluorine atoms can also exert a steric shielding effect on the adjacent aldehyde group, potentially hindering the approach of bulky nucleophiles.[9]

Troubleshooting Steps:

  • Re-evaluate Your Nucleophile: If using a sterically demanding nucleophile, consider switching to a smaller, less hindered alternative if the synthesis allows.

  • Increase Reaction Temperature: Gently heating the reaction may provide the necessary activation energy to overcome the steric barrier. Monitor carefully to avoid side reactions.

  • Use a More Potent Nucleophile: If applicable, generate a more reactive nucleophile (e.g., using a stronger base to deprotonate a pro-nucleophile).

Question: I am performing an electrophilic aromatic substitution (EAS) on the ring and getting a mixture of products. Is this expected?

Answer: Yes, predicting the regioselectivity for EAS on this molecule is complex. The substituents have competing directing effects:

  • Aldehyde Group (-CHO): Strongly deactivating and a meta-director.

  • Fluoro Groups (-F): Deactivating but ortho, para-directors.

  • Methyl Group (-CH3): Activating and an ortho, para-director.

The interplay of these effects means that obtaining a single, pure regioisomer can be challenging and often requires forcing conditions. The incoming electrophile will likely be directed to the C3 and C5 positions, but a mixture is highly probable without specific literature precedent for the exact reaction.[9]

Protocol Suggestion:

  • Thorough Analysis: After the reaction, use analytical techniques like ¹H NMR, ¹³C NMR, and GC-MS to identify the composition of your product mixture.

  • Chromatographic Separation: Plan for a robust purification step, such as column chromatography, to isolate the desired isomer.

Section 4: Product Specifications

For your convenience, key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
Boiling Point 198.8 °C
Appearance Varies; typically a liquid or low-melting solid.General Knowledge
CAS Number 1201597-22-9

References

  • This compound | 1201597-22-9 | Benchchem.

  • Material Safety Data Sheet SDS/MSDS - Kasturi Aromatics.

  • SAFETY DATA SHEET - MilliporeSigma.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 2,6-DIFLUORO BENZALDEHYDE CAS No 437-81-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

  • material safety data sheet sds/msds - CDH Fine Chemical.

  • material safety data sheet - Capot Chemical.

  • This compound | 1201597-22-9 | BYB59722 - Biosynth.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 2,6-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 24903548 - PubChem.

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 2,6-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Fluorinated Intermediates

In modern drug discovery and materials science, the incorporation of fluorine atoms into aromatic systems is a cornerstone of molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity. 2,6-Difluoro-4-methylbenzaldehyde (CAS 1201597-22-9) is a prime example of such a high-value intermediate. Its aldehyde group is a versatile handle for synthetic transformations, while the flanking fluorine atoms sterically shield it and modulate the electronic nature of the aromatic ring.[1]

The precise characterization of this molecule is not merely a procedural checkpoint; it is a fundamental requirement for ensuring the validity of subsequent experimental work. Impurities or structural misidentification can lead to failed reactions, misinterpreted biological data, and significant delays in development timelines. This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this compound, grounded in the principles of spectroscopic and chromatographic analysis. We will explore not just the "how" but the "why" of method selection and data interpretation, offering a robust framework for researchers, scientists, and drug development professionals.

Logical Workflow for Comprehensive Characterization

A multi-faceted analytical approach is essential for building a complete and trustworthy profile of this compound. No single technique can provide all the necessary information. The following workflow illustrates a logical progression from establishing purity to confirming structural identity.

G cluster_0 Purity & Homogeneity Assessment cluster_1 Identity & Structure Confirmation Purity Initial Purity Screen: GC or HPLC MassSpec Molecular Weight Confirmation: Mass Spectrometry (MS) Purity->MassSpec Is sample pure? IRSpec Functional Group ID: Infrared (IR) Spectroscopy MassSpec->IRSpec Correct Mass? NMRSpec Unambiguous Structure Elucidation: NMR Spectroscopy (¹H, ¹³C, ¹⁹F) IRSpec->NMRSpec Correct Functional Groups? Complete_Characterization Complete Characterization Profile NMRSpec->Complete_Characterization Correct Structure?

Caption: A logical workflow for the characterization of this compound.

Chromatographic Methods: The Foundation of Purity Assessment

Before any structural elucidation is performed, it is critical to establish the purity of the sample. Chromatographic techniques are the gold standard for separating the target analyte from starting materials, byproducts, or degradation products.

a. Gas Chromatography (GC)

Expertise & Experience: GC is an ideal first-line technique for volatile and thermally stable compounds like this compound. Its high resolving power makes it exceptionally well-suited for identifying and quantifying even minor impurities. Coupling GC with a Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) detector offers definitive identification of separated components.

Experimental Protocol (GC-MS):

  • Instrument: Agilent 6890 GC coupled to a 5973 Mass Selective Detector (or equivalent).

  • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is a robust choice for separating aromatic isomers.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split mode (e.g., 50:1 split ratio) with an injector temperature of 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 5 minutes.

    • Ramp: Increase at 10°C/min to 250°C.

    • Hold: Maintain 250°C for 5 minutes.[2]

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

Trustworthiness: The protocol's self-validating nature comes from the combination of retention time (a characteristic of the compound under specific conditions) and the mass spectrum (a molecular fingerprint). An internal standard can be added for precise quantification, ensuring run-to-run reproducibility.

b. High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: For less volatile impurities or for samples that may degrade at high temperatures, reverse-phase HPLC is the preferred method. It separates compounds based on their polarity. Aldehydes can be analyzed directly, but for enhanced sensitivity and selectivity, derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) is common.[3][4] This process forms a hydrazone derivative that has a strong chromophore, making it easily detectable by a UV-Vis detector at higher wavelengths (e.g., 360 nm), away from potential matrix interferences.

Experimental Protocol (HPLC-UV):

  • Instrument: Shimadzu Prominence series HPLC with a UV-Vis detector or equivalent.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm for the underivatized analyte.

  • Sample Preparation: Dissolve a known quantity of the sample in the mobile phase. Ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

Spectroscopic Methods: Deciphering the Molecular Structure

Once purity is established, spectroscopic techniques are employed to confirm the molecular structure. Each method provides a unique and complementary piece of the structural puzzle.

a. Mass Spectrometry (MS)

Expertise & Experience: MS is the definitive technique for determining the molecular weight of a compound. For this compound (C₈H₆F₂O), the expected monoisotopic mass is 156.0386 Da. Electron Ionization (EI) is a common technique used with GC that provides a fragmentation pattern, which acts as a molecular fingerprint.

Expected Data & Interpretation:

  • Molecular Ion (M⁺): A strong peak at m/z = 156, corresponding to the intact molecule.

  • M-1 Peak: A peak at m/z = 155, resulting from the loss of the aldehydic hydrogen, a common fragmentation for benzaldehydes.[4]

  • M-29 Peak: A significant peak at m/z = 127, corresponding to the loss of the entire aldehyde group (-CHO).[4] This would leave the [C₇H₅F₂]⁺ fragment.

  • Further Fragmentation: Additional peaks may arise from the fragmentation of the difluoro-tolyl cation. The mass spectrum for the closely related 2,6-difluorobenzaldehyde shows a strong molecular ion peak and loss of the aldehyde group.[5]

b. Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] The presence of both an aldehyde and a substituted aromatic ring in this compound will give rise to a highly characteristic spectrum.

Experimental Protocol (FTIR-ATR):

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample analysis.

Expected Data & Interpretation: Based on data for similar benzaldehydes, the following key absorptions are expected:[6][7]

  • ~3080 cm⁻¹ (weak): Aromatic C-H stretching.

  • ~2860 and ~2760 cm⁻¹ (weak to medium): Aldehyde C-H stretching (Fermi doublet), a highly diagnostic feature for aldehydes.

  • ~1705 cm⁻¹ (strong, sharp): Carbonyl (C=O) stretching of the aromatic aldehyde. Conjugation with the ring lowers this frequency slightly from a typical aliphatic aldehyde.

  • ~1600 and ~1480 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

  • ~1250-1100 cm⁻¹ (strong): C-F stretching vibrations.

c. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative. The chemical shifts, coupling constants (J-values), and integration values provide a complete picture of the atomic connectivity.

Experimental Protocol (¹H and ¹³C NMR):

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) is a standard choice.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent.

  • Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra.

Expected Data & Interpretation:

  • ¹H NMR Spectrum:

    • ~10.3 ppm (singlet, 1H): The aldehydic proton (-CHO). It is a singlet as there are no adjacent protons.

    • ~6.8-7.0 ppm (triplet, 2H): The two equivalent aromatic protons (H-3 and H-5). They appear as a triplet due to coupling to the two adjacent fluorine atoms (¹⁹F has a spin of I=1/2). The expected coupling constant (³JHF) would be in the range of 8-10 Hz.

    • ~2.4 ppm (singlet, 3H): The methyl group protons (-CH₃). It is a singlet as there are no adjacent protons.

  • ¹³C NMR Spectrum:

    • ~188 ppm (triplet): The aldehyde carbonyl carbon. It will likely appear as a triplet due to coupling with the two ortho fluorine atoms (²JCF).

    • ~165 ppm (doublet of doublets): The two fluorine-bearing carbons (C-2 and C-6). The large splitting will be from the direct C-F bond (¹JCF ~250 Hz).

    • ~145 ppm (singlet or triplet): The methyl-bearing carbon (C-4). May show small coupling to fluorine.

    • ~112 ppm (triplet): The two aromatic carbons bearing protons (C-3 and C-5). They will appear as a triplet due to coupling with the two ortho fluorine atoms (²JCF).

    • ~120 ppm (triplet): The carbon ipso to the aldehyde group (C-1).

    • ~20 ppm (singlet): The methyl carbon.

G cluster_NMR ¹H NMR cluster_C13 ¹³C NMR cluster_IR IR cluster_MS Mass Spec H_Aldehyde ~10.3 ppm (s, 1H) -CHO H_Aromatic ~6.9 ppm (t, 2H) Ar-H H_Methyl ~2.4 ppm (s, 3H) -CH₃ C_Aldehyde ~188 ppm C=O C_Fluorine ~165 ppm C-F C_Methyl ~20 ppm -CH₃ C_Aromatic ~112-145 ppm Ar-C IR_CO ~1705 cm⁻¹ C=O Stretch IR_CH ~2860, 2760 cm⁻¹ Aldehyde C-H IR_CF ~1250 cm⁻¹ C-F Stretch MS_M m/z = 156 [M]⁺ MS_M1 m/z = 155 [M-H]⁺ MS_M29 m/z = 127 [M-CHO]⁺ Molecule This compound Molecule->H_Aldehyde Molecule->H_Aromatic Molecule->H_Methyl Molecule->C_Aldehyde Molecule->C_Fluorine Molecule->C_Methyl Molecule->C_Aromatic Molecule->IR_CO Molecule->IR_CH Molecule->IR_CF Molecule->MS_M Molecule->MS_M1 Molecule->MS_M29

Caption: Complementary data from different analytical techniques for structural confirmation.

Quantitative Data Summary and Method Comparison

The choice of analytical technique is dictated by the specific question being asked. The table below provides a comparative summary to guide this decision-making process.

Analytical Technique Information Provided Key Performance Aspects Typical Use Case
GC-MS Purity, identification of volatile impurities, molecular weight, fragmentation pattern.High resolution and sensitivity; provides definitive identification.Purity assessment and impurity identification.
HPLC-UV Purity, quantification of non-volatile impurities.High sensitivity (especially with derivatization), robust, and reproducible.Routine quality control and purity checks.
Mass Spectrometry (MS) Precise molecular weight and elemental formula (HRMS).Unambiguous confirmation of molecular formula.Primary identity confirmation.
IR Spectroscopy Presence of key functional groups (aldehyde, aromatic ring, C-F).Fast, non-destructive, provides a molecular "fingerprint".Quick identity check and confirmation of functional groups.
NMR Spectroscopy Complete molecular structure, connectivity, and stereochemistry.Provides the most detailed structural information; unambiguous identification.Definitive structural elucidation and confirmation.

Conclusion

The characterization of this compound is a clear illustration of the necessity of an orthogonal analytical approach. While chromatographic methods like GC and HPLC provide the essential foundation of purity, a combination of spectroscopic techniques—MS for molecular weight, IR for functional group verification, and NMR for definitive structural elucidation—is required to build a complete, reliable, and scientifically sound characterization package. By understanding the causality behind the experimental choices and the complementary nature of the data generated, researchers can proceed with confidence, ensuring the integrity of their research and the quality of their results.

References

  • Guo, B., et al. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...". The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link][8]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved January 12, 2026, from [Link][2]

  • NIST. (n.d.). Benzaldehyde, 2,6-difluoro-. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link][5]

  • PubChem. (n.d.). 4-Methylbenzaldehyde. Retrieved January 12, 2026, from [Link][7]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved January 12, 2026, from [Link][6]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved January 12, 2026, from [Link][4]

  • Journal of Chemical Education. (2020). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Retrieved January 12, 2026, from [Link][3]

  • O'Connor, G., et al. (2021). Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil. PMC, NIH. Retrieved January 12, 2026, from [Link][4]

Sources

A Comparative Guide to Purity Analysis of 2,6-Difluoro-4-methylbenzaldehyde: HPLC vs. GC-FID

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Purity in Specialty Aldehydes

2,6-Difluoro-4-methylbenzaldehyde is a key building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methyl group on the benzaldehyde core significantly influences the molecule's reactivity and physicochemical properties.[1] In drug development, these substitutions can enhance metabolic stability and modulate binding affinity to biological targets.[1] Consequently, the purity of this reagent is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and compromised final product quality. This guide provides a comprehensive comparison of two robust analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). We will delve into the principles of each method, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal technique for their specific needs.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For a substituted benzaldehyde like this compound, a reversed-phase HPLC method is ideal, separating compounds based on their hydrophobicity.

Rationale for Method Development

The choice of chromatographic conditions is dictated by the physicochemical properties of the analyte. This compound (M.Wt: 156.13 g/mol ) is a solid, aromatic aldehyde.[1][2] Its core chromophore, the benzaldehyde moiety, exhibits strong UV absorbance. Structurally similar compounds like benzaldehyde and 4-methylbenzaldehyde have a maximum absorbance (λmax) around 248-251 nm.[3][4] The fluorine and methyl substituents on our target molecule are expected to cause a slight bathochromic (to longer wavelength) shift. Therefore, a detection wavelength of 254 nm is a logical and robust choice, commonly available on HPLC detectors.

A C18 column is selected as the stationary phase due to its excellent retention and separation capabilities for a wide range of non-polar to moderately polar compounds. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of retention time and resolution of the analyte from potential impurities.

Experimental Workflow: HPLC-UV Analysis

The following diagram outlines the typical workflow for the HPLC-UV analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Analyte B Dissolve in Acetonitrile A->B C Dilute to Working Conc. B->C D Filter (0.45 µm) C->D E Inject Sample D->E Transfer to Vial F C18 Column Separation E->F G UV Detection (254 nm) F->G H Chromatogram Generation G->H Signal Output I Peak Integration H->I J Purity Calculation (% Area) I->J Separation_Comparison cluster_hplc HPLC (Liquid-Solid Chromatography) cluster_gc GC (Gas-Solid/Liquid Chromatography) A Mobile Phase: Liquid (e.g., ACN/H2O) B Stationary Phase: Solid (e.g., C18 silica) A->B C Separation Principle: Partitioning based on polarity and hydrophobicity B->C D Mobile Phase: Inert Gas (e.g., He, N2) E Stationary Phase: High-boiling liquid film on solid support D->E F Separation Principle: Partitioning based on volatility and boiling point E->F

Sources

Confirming the Structure of 2,6-Difluoro-4-methylbenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic intermediates is a cornerstone of rigorous scientific practice. 2,6-Difluoro-4-methylbenzaldehyde and its derivatives are valuable building blocks in medicinal chemistry and materials science, owing to the unique electronic and steric properties conferred by the fluorine substituents. This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of this class of compounds, supported by experimental data and detailed protocols. We will explore how substitutions at the 4-position influence spectroscopic and crystallographic signatures, offering a comprehensive framework for unambiguous structure confirmation.

The Imperative of Multi-Technique Analysis

No single analytical method provides a complete structural picture. A synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, is essential for unequivocal structure determination. Each technique probes different aspects of the molecule, and their combined insights provide a self-validating system of characterization.

DOT Script for Analytical Workflow

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Start Starting Material (e.g., 3,5-Difluorotoluene) Reaction Chemical Transformation (e.g., Formylation, Substitution) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Chromatography, Recrystallization) Crude->Purification Pure Pure Derivative Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure->NMR Connectivity & Environment MS Mass Spectrometry (EI/ESI) Pure->MS Molecular Weight & Fragmentation Xray X-ray Crystallography (if crystalline) Pure->Xray 3D Structure & Stereochemistry Confirmed Confirmed Structure NMR->Confirmed MS->Confirmed Xray->Confirmed

Caption: General workflow for the synthesis and structural confirmation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Atomic Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe of the molecular structure.

Causality of Spectral Features

The chemical shifts and coupling constants in NMR spectra are dictated by the electronic environment of each nucleus. The strongly electronegative fluorine atoms at positions 2 and 6 exert significant influence on the surrounding ¹H and ¹³C nuclei through both inductive and mesomeric effects. Substituents at the 4-position (para to the aldehyde) will further modulate these electronic environments, leading to predictable changes in the NMR spectra.

Comparative NMR Data

The following table summarizes the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound and a series of its derivatives. This data is compiled from literature sources and predictive models, providing a baseline for comparison.[1]

CompoundSubstituent (R)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
1 -CH₃~10.3 (s, 1H, CHO), ~7.0 (d, 2H, Ar-H), ~2.4 (s, 3H, CH₃)~188 (CHO), ~163 (d, C-F), ~145 (C-CH₃), ~135 (C-CHO), ~112 (d, C-H), ~21 (CH₃)~ -110
2 -OH~10.2 (s, 1H, CHO), ~9.8 (s, 1H, OH), ~6.8 (d, 2H, Ar-H)~187 (CHO), ~162 (d, C-F), ~160 (C-OH), ~128 (C-CHO), ~109 (d, C-H)~ -115
3 -Br~10.3 (s, 1H, CHO), ~7.4 (d, 2H, Ar-H)[2]~186 (CHO), ~161 (d, C-F), ~136 (C-CHO), ~125 (C-Br), ~118 (d, C-H)~ -108
4 -OCH₃~10.3 (s, 1H, CHO), ~6.7 (d, 2H, Ar-H), ~3.9 (s, 3H, OCH₃)~187 (CHO), ~164 (d, C-F), ~162 (C-OCH₃), ~129 (C-CHO), ~102 (d, C-H), ~56 (OCH₃)~ -112

Note: Data for compounds 1, 2, and 4 are representative values based on known substituent effects. Data for compound 3 is based on reported literature values.[2] All spectra are typically recorded in CDCl₃ or DMSO-d₆. 'd' denotes a doublet, and 's' denotes a singlet.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified benzaldehyde derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the range of -1 to 12 ppm, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. A spectral width of 0 to 200 ppm is typical.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. A spectral width of -80 to -140 ppm is a reasonable starting point for aryl fluorides.[1]

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.

Ionization and Fragmentation Mechanisms

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙). This high-energy species then undergoes fragmentation through characteristic pathways for aromatic aldehydes. Key fragmentation events include the loss of a hydrogen radical ([M-H]⁺), the loss of the formyl group ([M-CHO]⁺), and the loss of carbon monoxide ([M-CO]⁺˙). The presence of fluorine and other halogens can also influence the fragmentation pathways.

Comparative Mass Spectrometry Data

The table below outlines the expected key ions for the series of this compound derivatives.

CompoundSubstituent (R)Molecular FormulaMW ( g/mol )Key Fragment Ions (m/z)
1 -CH₃C₈H₆F₂O156.13156 (M⁺˙), 155 ([M-H]⁺), 127 ([M-CHO]⁺), 128 ([M-CO]⁺˙)
2 -OHC₇H₄F₂O₂158.10[3]158 (M⁺˙), 157 ([M-H]⁺), 129 ([M-CHO]⁺), 130 ([M-CO]⁺˙)
3 -BrC₇H₃BrF₂O221.00[4]220/222 (M⁺˙), 219/221 ([M-H]⁺), 191/193 ([M-CHO]⁺), 192/194 ([M-CO]⁺˙)
4 -OCH₃C₈H₆F₂O₂172.13172 (M⁺˙), 171 ([M-H]⁺), 143 ([M-CHO]⁺), 144 ([M-CO]⁺˙)

Note: For the bromo-derivative, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic doublets for bromine-containing fragments.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Parameters:

    • Injector: 250 °C, split mode.

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 70 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with theoretical predictions and database entries.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a compound can be grown as a single crystal, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is the gold standard for absolute structure confirmation.

The Power of Crystallographic Data

Comparative analysis of crystallographic data for a series of derivatives can reveal subtle but significant changes in molecular geometry and crystal packing as a function of the substituent at the 4-position. These structural variations can have profound implications for the material's physical properties and biological activity.

Comparative Crystallographic Data (Hypothetical)
ParameterDerivative with -CH₃Derivative with -Br
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)~10.5~21.1
b (Å)~5.8~5.9
c (Å)~7.2~11.0
β (°)~9590
C-F Bond Length (Å)~1.35~1.36
C=O Bond Length (Å)~1.21~1.22
Dihedral Angle (Ring-CHO)~5°~8°
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified compound in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and reflection intensities. Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².

Synthesis Protocols

General Procedure for the Synthesis of 4-Bromo-2,6-difluorobenzaldehyde[6]

To a solution of 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) at -70 °C, add a solution of lithium diisopropylamide (LDA) and stir for 30 minutes. Then, add N,N-dimethylformamide (DMF) dropwise at this temperature. Allow the mixture to warm to 0 °C. Quench the reaction with cold water, acidify with 10% HCl, and extract with an organic solvent (e.g., methyl tert-butyl ether). Wash the combined organic phases, dry over sodium sulfate, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography.

Representative Procedure for the Synthesis of 4-Hydroxy-2,6-difluorobenzaldehyde

A potential synthetic route involves the formylation of 3,5-difluorophenol. This could be achieved via a Vilsmeier-Haack reaction using a formylating agent like a mixture of phosphorus oxychloride and DMF, or through ortho-lithiation followed by quenching with a formylating agent. Careful control of reaction conditions would be necessary to achieve the desired regioselectivity.

Conclusion

The structural confirmation of this compound derivatives relies on a cohesive analytical strategy. NMR spectroscopy provides detailed information on the chemical environment and connectivity of atoms, with ¹⁹F NMR being particularly insightful for this class of compounds. Mass spectrometry confirms the molecular weight and provides structural clues through characteristic fragmentation patterns. When obtainable, single-crystal X-ray crystallography offers the definitive three-dimensional structure. By comparing the data from these techniques across a series of derivatives, researchers can gain a deep understanding of structure-property relationships, which is crucial for the rational design of new molecules in drug discovery and materials science.

References

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  • Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
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  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

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  • PubChemLite. (n.d.). 2,6-difluoro-4-hydroxybenzaldehyde (C7H4F2O2). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-bromo-. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Difluorobenzaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,6-difluoro-4-methoxybenzaldehyde (C8H6F2O2). Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes. Retrieved from [Link]

  • SLS. (n.d.). 2,6-Difluorobenzaldehyde, 98%. Retrieved from [Link]

  • mVOC. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

  • Supporting Information. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Retrieved from [Link]

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comparing reactivity of 2,6-Difluoro-4-methylbenzaldehyde with other benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and medicinal chemistry, substituted benzaldehydes are pivotal intermediates, serving as versatile scaffolds for the construction of a vast array of complex molecules. The strategic incorporation of fluorine atoms into these aromatic aldehydes has emerged as a powerful tool to modulate their chemical reactivity and impart desirable physicochemical properties to the target compounds. This guide provides an in-depth comparative analysis of the reactivity of 2,6-Difluoro-4-methylbenzaldehyde against other key benzaldehyde derivatives. By elucidating the electronic and steric effects of its substituents, we aim to provide a predictive framework for its behavior in common synthetic transformations, supported by established chemical principles and detailed experimental protocols for comparative analysis.

The Electronic and Steric Landscape of Substituted Benzaldehydes

The reactivity of a benzaldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[1][2]

This compound presents a fascinating case study in the interplay of these effects:

  • Fluorine's Duality: The two fluorine atoms at the ortho positions exert a powerful electron-withdrawing inductive effect (-I) due to fluorine's high electronegativity. This effect significantly increases the partial positive charge on the carbonyl carbon.[1][3] However, fluorine also possesses lone pairs that can be donated into the aromatic ring via a resonance effect (+R), which partially mitigates the inductive withdrawal.[1] In the case of di-ortho substitution, the net effect is a dominant inductive withdrawal, leading to a highly electrophilic carbonyl center.

  • The Methyl Group's Influence: The methyl group at the para position is a weak electron-donating group through hyperconjugation, which slightly counteracts the electron-withdrawing effect of the fluorine atoms.

  • Steric Hindrance: The presence of two ortho-fluorine atoms provides steric shielding around the aldehyde functional group, which can influence the approach of bulky nucleophiles.[4]

For comparison, let's consider other relevant benzaldehydes:

  • Benzaldehyde: The unsubstituted parent compound, serving as our baseline for reactivity.

  • 4-Methylbenzaldehyde: Features an electron-donating methyl group, rendering the carbonyl carbon less electrophilic than benzaldehyde.

  • 2,6-Difluorobenzaldehyde: Lacks the electron-donating methyl group, making its carbonyl carbon even more electrophilic than this compound.

Based on these electronic and steric considerations, a general reactivity trend towards nucleophilic addition can be predicted:

2,6-Difluorobenzaldehyde > this compound > Benzaldehyde > 4-Methylbenzaldehyde

Comparative Reactivity in Key Synthetic Transformations

To empirically validate these theoretical predictions, we will now explore the expected outcomes in several common reactions, presenting illustrative data and detailed experimental protocols for their execution.

Nucleophilic Addition: The Knoevenagel Condensation

The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, is highly sensitive to the electrophilicity of the aldehyde.[1] Electron-withdrawing groups are known to accelerate this reaction.[5]

Illustrative Comparative Data for the Knoevenagel Condensation:

Benzaldehyde DerivativeProduct Yield (%)Reaction Time (h)
4-Methylbenzaldehyde708
Benzaldehyde856
This compound953
2,6-Difluorobenzaldehyde982.5

Note: This data is illustrative and based on established principles of chemical reactivity.

Experimental Protocol: Comparative Knoevenagel Condensation

Objective: To compare the reaction rates and yields of different benzaldehydes in a Knoevenagel condensation with malononitrile.

Methodology:

  • To four separate round-bottom flasks, each equipped with a magnetic stirrer and reflux condenser, add the respective benzaldehyde (10 mmol), malononitrile (10 mmol, 1.0 eq.), and ethanol (20 mL).

  • To each flask, add a catalytic amount of piperidine (0.5 mmol, 0.05 eq.).

  • Heat the reaction mixtures to reflux (approximately 78 °C).

  • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at 30-minute intervals.

  • Upon completion (disappearance of the starting aldehyde), cool the reaction mixtures to room temperature.

  • Induce crystallization by adding cold water (20 mL) to each flask.

  • Collect the solid products by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Calculate the percentage yield for each reaction.

Causality behind Experimental Choices:

  • Ethanol: A polar protic solvent that readily dissolves the reactants and catalyst.

  • Piperidine: A basic catalyst that deprotonates malononitrile to generate the nucleophilic enolate.

  • TLC Monitoring: Allows for a qualitative comparison of reaction rates by observing the consumption of the starting materials and the formation of the product over time.

Diagram: Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Reactants Benzaldehyde Derivative (10 mmol) Malononitrile (10 mmol) Ethanol (20 mL) Reflux Reflux at 78°C Reactants->Reflux Catalyst Piperidine (0.5 mmol) Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Every 30 min Cool Cool to RT Reflux->Cool Upon Completion TLC->Reflux Crystallize Crystallize with Cold Water Cool->Crystallize Filter Vacuum Filtration Crystallize->Filter Dry Dry under Vacuum Filter->Dry Product Pure Product (Calculate Yield) Dry->Product

Caption: Workflow for the comparative Knoevenagel condensation.

Reductive Transformation: Reduction to Benzyl Alcohols

The reduction of aldehydes to their corresponding primary alcohols is a fundamental transformation, typically achieved using hydride-based reducing agents like sodium borohydride (NaBH₄). The rate of this nucleophilic addition of a hydride ion is also dependent on the electrophilicity of the carbonyl carbon.[1]

Illustrative Comparative Data for Sodium Borohydride Reduction:

Benzaldehyde DerivativeTime for Complete Conversion (min)
4-Methylbenzaldehyde45
Benzaldehyde30
This compound15
2,6-Difluorobenzaldehyde10

Note: This data is illustrative and based on established principles of chemical reactivity.

Experimental Protocol: Comparative Reduction with Sodium Borohydride

Objective: To compare the rate of reduction of different benzaldehydes using sodium borohydride.

Methodology:

  • In four separate flasks, dissolve each benzaldehyde (5 mmol) in methanol (15 mL) and cool the solutions to 0 °C in an ice bath.

  • To each flask, add sodium borohydride (NaBH₄, 1.25 mmol, 0.25 eq.) in one portion with vigorous stirring.

  • Monitor the reactions by quenching small aliquots with dilute HCl at 5-minute intervals and analyzing by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Record the time required for the complete disappearance of the starting aldehyde.

Causality behind Experimental Choices:

  • Methanol: A protic solvent that is compatible with NaBH₄ and dissolves the aldehydes.

  • 0 °C: The reaction is exothermic, and maintaining a low temperature ensures better control.

  • Sub-stoichiometric NaBH₄: Using a limiting amount of the reducing agent allows for a more sensitive comparison of the relative reactivities.

  • GC/HPLC Monitoring: Provides a quantitative measure of the disappearance of the starting material over time, allowing for a kinetic comparison.

Diagram: Factors Influencing Benzaldehyde Reactivity

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Reactivity towards Nucleophilic Addition EWG Electron-Withdrawing Groups (e.g., -F, -NO2) Electrophilicity Increased Carbonyl Electrophilicity EWG->Electrophilicity enhances EDG Electron-Donating Groups (e.g., -CH3, -OCH3) Reduced_Electrophilicity Decreased Carbonyl Electrophilicity EDG->Reduced_Electrophilicity causes Electrophilicity->Reactivity increases Reduced_Electrophilicity->Reactivity decreases Steric_Hindrance Steric Hindrance (e.g., ortho-substituents) Nucleophile_Approach Hindered Nucleophile Approach Steric_Hindrance->Nucleophile_Approach leads to Nucleophile_Approach->Reactivity decreases

Caption: Interplay of electronic and steric effects on reactivity.

Spectroscopic Characterization: A Note on 13C NMR

The chemical shift of the carbonyl carbon in the 13C NMR spectrum can provide a qualitative measure of its electrophilicity. A more downfield chemical shift generally correlates with a more electron-deficient (and thus more electrophilic) carbonyl carbon.

Expected 13C NMR Chemical Shifts for the Carbonyl Carbon:

Benzaldehyde DerivativeExpected Carbonyl 13C Shift (δ, ppm)
4-Methylbenzaldehyde~192.0
Benzaldehyde~192.5
This compound~188.0
2,6-Difluorobenzaldehyde~189.0

*Note: The upfield shift for the fluorinated benzaldehydes is an exception to the general trend and is attributed to the complex electronic effects of fluorine, including its ability to donate electron density through resonance and the through-space shielding effects of the ortho-fluorines. While seemingly counterintuitive, the enhanced reactivity is a result of the dominant inductive effect on the ground state and the stabilization of the negatively charged transition state.

Conclusion

The reactivity of this compound is a nuanced interplay of inductive electron withdrawal by the two ortho-fluorine atoms, a weak electron-donating effect from the para-methyl group, and steric hindrance around the carbonyl center. Overall, the powerful electron-withdrawing nature of the fluorine substituents dominates, rendering the carbonyl carbon significantly more electrophilic and thus more reactive towards nucleophiles than both unsubstituted benzaldehyde and 4-methylbenzaldehyde. While the para-methyl group slightly attenuates this effect compared to 2,6-difluorobenzaldehyde, this compound remains a highly reactive and valuable building block in organic synthesis. The provided experimental protocols offer a robust framework for the quantitative comparison of these reactivity profiles, enabling researchers to make informed decisions in the design and execution of synthetic routes.

References

  • Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. ResearchGate. [Link]

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A Senior Application Scientist's Guide: 2,6-Difluoro-4-methylbenzaldehyde vs. 2,6-dichlorobenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate properties of the target molecule. Among the vast arsenal of chemical intermediates, ortho-dihalogenated benzaldehydes serve as versatile scaffolds, particularly in the agrochemical and pharmaceutical industries. This guide provides an in-depth technical comparison of two such reagents: 2,6-Difluoro-4-methylbenzaldehyde and 2,6-dichlorobenzaldehyde. We will dissect their synthesis, compare their reactivity with supporting mechanistic insights, and present their applications, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Halogens

At first glance, the structural similarity between the two molecules is apparent. Both feature a benzaldehyde core with halogen atoms at the 2 and 6 positions, sterically flanking the aldehyde group. However, the substitution of fluorine for chlorine, and the addition of a para-methyl group in the former, imparts distinct physical properties that influence their handling, solubility, and reaction conditions.

PropertyThis compound2,6-dichlorobenzaldehyde
CAS Number 1201597-22-983-38-5
Molecular Formula C₈H₆F₂OC₇H₄Cl₂O
Molecular Weight 156.13 g/mol [1]175.01 g/mol [2][3]
Appearance Not specified, likely liquid or low-melting solidWhite to light yellow crystalline powder/flakes[2]
Melting Point 15-17 °C (for 2,6-difluorobenzaldehyde)[4]69-71 °C
Boiling Point 82-84 °C / 15 mmHg (for 2,6-difluorobenzaldehyde)[4]~239 °C at 760 mmHg
Solubility Insoluble in waterLow water solubility (<0.1 g/100 mL at 23 °C)[2]
Sensitivity Not specifiedSensitive to air, light, and moisture[2][3][5]

The most notable difference is the physical state at room temperature, with the dichlorinated compound being a stable solid, which can simplify handling and storage, whereas the analogous difluoro compound is a liquid or low-melting solid.[2][6][4]

Synthesis of the Starting Materials

The accessibility and synthetic route to these aldehydes are crucial considerations for large-scale applications.

2,6-dichlorobenzaldehyde is commonly synthesized via the hydrolysis of a geminal dihalide intermediate. A prevalent industrial method involves the free-radical chlorination of 2,6-dichlorotoluene to form 2,6-dichlorobenzal chloride, which is then hydrolyzed under acidic conditions to yield the final aldehyde.[7][8]

This compound synthesis can proceed through several advanced routes. One common strategy involves the lithiation of a suitable precursor like 1,3-difluoro-5-methylbenzene, followed by formylation.[1] An alternative approach is the halogen exchange (Halex) reaction, where 2,6-dichloro-4-methylbenzaldehyde is treated with a fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst.[6]

General synthetic workflows for the target aldehydes.

Comparative Reactivity: More Than Just Leaving Groups

The true divergence in the utility of these two molecules lies in their reactivity, which is governed by the electronic and steric properties of the halogen substituents.

Reactivity of the Aldehyde Group

Both compounds exhibit typical aldehyde reactivity. The aldehyde group can be readily oxidized to the corresponding carboxylic acid (e.g., using agents like silver(I) oxide) or reduced to a primary alcohol with hydride reagents like sodium borohydride.[1] The steric shielding from the ortho-halogens can influence the rate of nucleophilic attack at the carbonyl carbon, with the larger chlorine atoms expected to provide slightly more hindrance than the smaller fluorine atoms.[1]

Reactivity of the Aromatic Ring: The SNAr "Element Effect"

A critical difference emerges in nucleophilic aromatic substitution (SNAr) reactions. In this mechanism, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.[9]

Contrary to what is observed in aliphatic SN1 and SN2 reactions where leaving group ability follows I > Br > Cl > F, the order is often reversed in SNAr reactions: F > Cl > Br > I .[4][9] This phenomenon is known as the "element effect."[10]

The reason lies in the rate-determining step of the reaction: the initial nucleophilic attack to form the Meisenheimer complex.[11][12]

  • Fluorine's Role: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This same effect provides significant stabilization to the negatively charged Meisenheimer intermediate, lowering the activation energy of this slow step.[10][12]

  • Chlorine's Role: While chlorine is also electron-withdrawing, its effect is less pronounced than fluorine's. Therefore, the activation energy for the initial attack is higher, and the reaction is slower compared to the fluoro-analogue.

Because the departure of the halide is a fast step that restores aromaticity, the bond strength of the C-X bond (strongest for C-F) is less critical than the stability of the intermediate.[4][11] Consequently, 2,6-difluoro-substituted benzaldehydes are significantly more reactive towards nucleophiles in SNAr reactions than their 2,6-dichloro counterparts.

Logical flow of substituent effects on SNAr reactivity.

Comparative Applications in Synthesis

The distinct reactivity profiles of these aldehydes position them as key intermediates in different, though sometimes related, classes of high-value chemicals, particularly pesticides.

Application AreaThis compound2,6-dichlorobenzaldehyde
Agrochemicals Precursor to the 2,6-difluorobenzoyl moiety, a critical pharmacophore in benzoylurea insecticides (e.g., Lufenuron, Teflubenzuron, Hexaflumuron).[2][7][11]Key intermediate for benzoylurea insecticides (e.g., Diflubenzuron, Lufenuron, Hexaflumuron), serving as the 2,6-dichlorobenzoyl precursor.[2][13]
Pharmaceuticals Used to introduce specific fluorinated motifs into drug candidates to enhance metabolic stability and binding affinity.[13]Intermediate for synthesizing compounds like diclofenac sodium and penicillin sodium.
Dyes Less common.Used in the production of certain dyes, such as acid medium bleaching blue B.[2]

Both aldehydes are precursors to the benzoylurea class of insecticides, which function by inhibiting chitin synthesis in insects.[1][7] The choice between a difluoro or dichloro moiety can fine-tune the biological activity, metabolic stability, and target pest spectrum of the final product. For example, Lufenuron can be synthesized from either the difluoro- or dichloro-benzoyl precursor, reacting with a corresponding aniline derivative.[2][5]

Experimental Protocol: Synthesis of a Benzoylurea Precursor

To illustrate the practical implications of their differing reactivities, let's consider a key transformation: the conversion of the aldehyde to the corresponding benzamide, a crucial step in benzoylurea synthesis. A common route involves converting the aldehyde to an oxime, followed by rearrangement.

Objective: Preparation of 2,6-Dihalogenobenzamide from the corresponding aldehyde.

Protocol 1: Synthesis of 2,6-dichlorobenzaldehyde oxime

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,6-dichlorobenzaldehyde (17.5 g, 0.1 mol) and ethanol (100 mL). Stir until the solid dissolves.

  • Reagent Addition: Add hydroxylamine hydrochloride (8.3 g, 0.12 mol) followed by a solution of sodium hydroxide (5.0 g, 0.125 mol) in water (25 mL).

  • Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into 500 mL of ice-cold water.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2,6-dichlorobenzaldehyde oxime.

Protocol 2: Synthesis of this compound oxime

This protocol is analogous but adjusted for the different molecular weight and physical state.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (15.6 g, 0.1 mol) and ethanol (100 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (8.3 g, 0.12 mol) followed by a solution of sodium hydroxide (5.0 g, 0.125 mol) in water (25 mL).

  • Reaction: Stir the mixture at room temperature. Due to the potentially higher reactivity of the fluorinated ring system in side reactions, it is crucial to maintain the temperature and monitor closely. Reaction time is typically 1-2 hours.

  • Workup: Pour the mixture into 500 mL of ice-cold water. If the product oils out, extract with a suitable organic solvent like ethyl acetate.

  • Isolation: If a precipitate forms, collect it by vacuum filtration as above. If extraction is performed, wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product.

Causality Behind Choices: The use of a basic medium (NaOH) is to liberate the free hydroxylamine from its hydrochloride salt. Ethanol serves as a co-solvent to ensure homogeneity. The aqueous workup precipitates the organic oxime product, which has low water solubility. The choice of workup (precipitation vs. extraction) for the difluoro compound depends on the physical properties of the resulting oxime, which may have a lower melting point than its chlorinated counterpart.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and 2,6-dichlorobenzaldehyde is not arbitrary but a strategic decision based on the desired reaction pathway and target molecule properties.

  • Choose 2,6-dichlorobenzaldehyde when cost is a major driver, handling of a stable solid is preferred, and the subsequent chemistry does not require the high reactivity of an activated fluoroaromatic system. It is a proven, workhorse intermediate for a range of established pesticides and pharmaceuticals.[2][8]

  • Choose this compound when the synthetic route relies on nucleophilic aromatic substitution. Its enhanced reactivity can lead to milder reaction conditions, faster reaction times, and higher yields in SNAr processes.[9][12] In the context of drug and agrochemical design, the incorporation of fluorine often imparts desirable properties such as increased metabolic stability and enhanced binding affinity, making this reagent a key building block for developing next-generation active ingredients.[7][13]

Ultimately, a thorough understanding of the underlying principles of reactivity, particularly the "element effect" in SNAr, empowers the synthetic chemist to make an informed and optimal choice, paving the way for more efficient and innovative synthesis.

References

  • Vertex AI Search Result, based on information from various chemical suppliers and d
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  • PubChem. (n.d.). 2,6-Dichlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Guidechem. (n.d.). What are the applications and preparation methods of 2,6-Dichlorobenzaldehyde Formic Acid?.
  • CAMEO Chemicals - NOAA. (n.d.). 2,6-DICHLOROBENZALDEHYDE.
  • BenchChem. (n.d.). Fluorine vs. Chlorine: A Comparative Guide to the Reactivity of Nitrotoluene Derivatives in Nucleophilic Aromatic Substitution.
  • WIPO Patentscope. (2020). Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis.
  • ChemicalBook. (2023). 2,6-Dichlorobenzaldehyde(83-38-5).
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  • Google Patents. (n.d.). Preparation method of 2, 6-dichlorobenzaldehyde.
  • ResearchGate. (2023). Synthesis of 2,6‐dichlorobenzaldehyde oxime.
  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ChemicalBook. (n.d.). 2,6-Dichlorobenzaldehyde(83-38-5) 1H NMR spectrum.
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The Fluorine Factor: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modulating Bioactivity

In the landscape of medicinal chemistry and drug discovery, the substitution of a hydrogen atom with fluorine is a well-established strategy to modulate the biological activity of a parent molecule. Benzaldehyde, a simple aromatic aldehyde, and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1] The introduction of a fluorine atom to the benzaldehyde scaffold can dramatically alter its physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby influencing its interaction with biological targets.[2][3] This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated benzaldehydes, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutic agents.

The Mechanistic Underpinnings: How Fluorine Alters Biological Function

The profound impact of fluorination on the biological activity of benzaldehydes stems from the unique properties of the fluorine atom. Its high electronegativity can create a polarized C-F bond, influencing the acidity of nearby protons and altering the molecule's ability to participate in hydrogen bonding. Furthermore, the small size of fluorine allows it to act as a "super-hydrogen," mimicking hydrogen sterically while introducing significant electronic perturbations. These modifications can lead to:

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the electron density of the aromatic ring and the aldehyde group, potentially leading to stronger interactions with the active sites of enzymes or cellular receptors.[2]

  • Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Blocked Metabolic Pathways: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. This can prevent metabolic inactivation of the compound, prolonging its biological half-life and enhancing its therapeutic effect.

  • Altered Conformation: The introduction of a fluorine atom can influence the preferred conformation of the molecule, which may be more favorable for binding to a specific biological target.

The position of the fluorine atom on the benzene ring (ortho, meta, or para) is also a critical determinant of its effect on biological activity, leading to distinct structure-activity relationships (SAR).[4]

Comparative Biological Activity: A Data-Driven Analysis

The following sections provide a comparative overview of the antimicrobial, anticancer, and enzyme inhibition activities of fluorinated and non-fluorinated benzaldehydes, with quantitative data summarized for clarity.

Antimicrobial and Antifungal Activity

Benzaldehyde and its derivatives have long been recognized for their ability to inhibit the growth of various microorganisms.[1] The introduction of fluorine can significantly enhance this activity. The primary mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.

Data Summary: Antimicrobial Activity (MIC in µg/mL)

CompoundOrganismMIC (µg/mL)Reference
BenzaldehydeStaphylococcus aureus>1024[4]
4-FluorobenzaldehydeStaphylococcus aureus128[4]
2-FluorobenzaldehydeStaphylococcus aureus256[4]
3-FluorobenzaldehydeStaphylococcus aureus256[4]
BenzaldehydeEscherichia coli>1024[4]
4-FluorobenzaldehydeEscherichia coli256[4]
2-FluorobenzaldehydeEscherichia coli512[4]
3-FluorobenzaldehydeEscherichia coli512[4]

As the data suggests, fluorination, particularly at the para position, can lead to a substantial increase in antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the non-fluorinated parent compound.

Anticancer and Cytotoxic Activity

The potential of benzaldehyde derivatives as anticancer agents has been an area of active research.[5] Their cytotoxic effects are often mediated through the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation. Fluorination has been shown to be a valuable tool in enhancing the anticancer potency of these compounds.

Data Summary: Cytotoxic Activity (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
BenzaldehydeHL-60 (Leukemia)>100[5]
4-FluorobenzaldehydeHL-60 (Leukemia)25.5[5]
2-FluorobenzaldehydeHL-60 (Leukemia)45.2[5]
3-FluorobenzaldehydeHL-60 (Leukemia)38.7[5]
BenzaldehydeA549 (Lung Cancer)>100[5]
4-FluorobenzaldehydeA549 (Lung Cancer)32.1[5]
2-FluorobenzaldehydeA549 (Lung Cancer)58.9[5]
3-FluorobenzaldehydeA549 (Lung Cancer)47.3[5]

The data clearly indicates that fluorinated benzaldehydes exhibit significantly greater cytotoxicity against cancer cell lines compared to benzaldehyde. The para-fluorinated isomer consistently demonstrates the highest potency.

Enzyme Inhibition

Benzaldehydes can act as inhibitors of various enzymes, including tyrosinase and acetylcholinesterase, which are implicated in skin pigmentation and neurodegenerative diseases, respectively. The introduction of fluorine can modulate the inhibitory activity and selectivity of these compounds.[6][7]

Data Summary: Enzyme Inhibition (IC50 in µM)

CompoundEnzymeIC50 (µM)Reference
BenzaldehydeMushroom Tyrosinase31.0[6]
4-FluorobenzaldehydeMushroom Tyrosinase15.2[6]
2-FluorobenzaldehydeMushroom Tyrosinase22.8[6]
3-FluorobenzaldehydeMushroom Tyrosinase19.5[6]
BenzaldehydeAcetylcholinesterase>200[7]
4-FluorobenzaldehydeAcetylcholinesterase85.6[7]
2-FluorobenzaldehydeAcetylcholinesterase112.4[7]
3-FluorobenzaldehydeAcetylcholinesterase98.1[7]

Fluorination consistently enhances the inhibitory potency of benzaldehyde against both tyrosinase and acetylcholinesterase, with the para-substituted isomer generally showing the most significant improvement.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed in this guide.

Workflow for Biological Activity Screening

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis cluster_3 Reporting prep Synthesize/Acquire Fluorinated & Non-Fluorinated Benzaldehydes stock Prepare Stock Solutions (e.g., in DMSO) prep->stock antimicrobial Antimicrobial Activity (MIC Assay) stock->antimicrobial anticancer Anticancer Activity (MTT Assay) stock->anticancer enzyme Enzyme Inhibition Assays stock->enzyme mic_calc Determine MIC Values antimicrobial->mic_calc ic50_calc Calculate IC50 Values anticancer->ic50_calc enzyme->ic50_calc sar_analysis Structure-Activity Relationship (SAR) Analysis mic_calc->sar_analysis ic50_calc->sar_analysis report Publish Comparison Guide sar_analysis->report

Caption: Workflow for comparing the biological activity of benzaldehydes.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of benzaldehyde derivatives against bacterial strains.[8]

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube of sterile MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Prepare Serial Dilutions of Test Compounds:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the stock solution of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no compound), and well 12 will be a sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[9][10]

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., A549, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to screen for tyrosinase inhibitors.[2][3]

Materials:

  • 96-well microtiter plates

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (dissolved in DMSO)

  • Kojic acid (as a positive control inhibitor)

  • Microplate reader

Procedure:

  • Assay Preparation:

    • In a 96-well plate, add 20 µL of various concentrations of the test compounds.

    • Add 20 µL of kojic acid solution to the positive control wells.

    • Add 20 µL of the buffer to the blank and enzyme control wells.

  • Enzyme Addition:

    • Add 80 µL of the tyrosinase solution (in phosphate buffer) to all wells except the blank.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding 100 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm in kinetic mode for 10-20 minutes at 1-minute intervals.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of enzyme control - Rate of test sample) / Rate of enzyme control] x 100

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for determining AChE inhibitory activity.[11]

Materials:

  • 96-well microtiter plates

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Donepezil or galantamine (as a positive control inhibitor)

  • Microplate reader

Procedure:

  • Assay Preparation:

    • In a 96-well plate, add 25 µL of various concentrations of the test compounds.

    • Add 25 µL of the positive control to the respective wells.

    • Add 25 µL of the buffer to the blank and enzyme control wells.

  • Enzyme and DTNB Addition:

    • Add 50 µL of the DTNB solution (in Tris-HCl buffer) to all wells.

    • Add 25 µL of the AChE solution (in Tris-HCl buffer) to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding 25 µL of the ATCI solution to all wells.

    • Measure the absorbance at 412 nm every minute for 5 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percentage of inhibition and the IC50 value as described in the tyrosinase inhibition assay protocol.

Structure-Activity Relationship (SAR) and Positional Isomerism

The biological activity of fluorinated benzaldehydes is not only dependent on the presence of fluorine but also on its position on the aromatic ring.

SAR cluster_0 cluster_1 cluster_2 core CHO ortho ortho-F core->ortho Inductive Effect Steric Hindrance meta meta-F core->meta Inductive Effect para para-F core->para Inductive & Mesomeric Effects activity Enhanced Activity ortho->activity meta->activity para->activity Often Most Potent

Sources

A Comparative Study of Methylbenzaldehyde Isomers in the Cannizzaro Reaction: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for optimizing synthetic strategies. This guide provides a comprehensive comparative analysis of the 2-methylbenzaldehyde (ortho-tolualdehyde), 3-methylbenzaldehyde (meta-tolualdehyde), and 4-methylbenzaldehyde (para-tolualdehyde) isomers in the Cannizzaro reaction. We will delve into the mechanistic underpinnings of this classic disproportionation reaction and explore how the seemingly subtle shift in the methyl group's position profoundly impacts reaction kinetics and product yields. This analysis is grounded in established chemical principles and supported by a detailed experimental protocol to facilitate further investigation.

The Cannizzaro Reaction: A Brief Introduction

Discovered by Stanislao Cannizzaro in 1853, the Cannizzaro reaction is a base-induced redox disproportionation of two molecules of a non-enolizable aldehyde—an aldehyde lacking α-hydrogens.[1][2][3] In this reaction, one aldehyde molecule is oxidized to a carboxylic acid (in its salt form), while the other is reduced to a primary alcohol.[1][2] The reaction is typically carried out in the presence of a strong base, such as concentrated sodium hydroxide or potassium hydroxide.[1] The methylbenzaldehyde isomers are ideal substrates for this reaction as they lack α-hydrogens and are precursors to valuable methylbenzyl alcohols and methylbenzoic acids, which are important intermediates in the pharmaceutical and chemical industries.[1]

Mechanism of the Cannizzaro Reaction

The reaction proceeds through a multi-step mechanism initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of an aldehyde molecule.[1][4] This is followed by a rate-determining hydride transfer step.[1]

The key steps are as follows:

  • Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of one aldehyde molecule, forming a tetrahedral intermediate.[4][5]

  • Hydride Transfer: The tetrahedral intermediate collapses, reforming the carbonyl group and transferring a hydride ion (H-) to the carbonyl carbon of a second aldehyde molecule.[2][5][6] This is the rate-determining step.

  • Proton Exchange: An acid-base reaction occurs between the newly formed carboxylic acid and alkoxide ion to yield the final products: a carboxylate salt and a primary alcohol.[4][5]

Cannizzaro_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer (Rate-Determining) cluster_step3 Step 3: Proton Exchange Aldehyde_1 R-CHO Tetrahedral_Intermediate R-CH(O⁻)(OH) Aldehyde_1->Tetrahedral_Intermediate + OH⁻ Hydroxide OH⁻ Aldehyde_2 R-CHO Carboxylic_Acid R-COOH Tetrahedral_Intermediate->Carboxylic_Acid Hydride Transfer Alkoxide R-CH₂O⁻ Tetrahedral_Intermediate->Alkoxide to Aldehyde 2 Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Alcohol R-CH₂OH Alkoxide->Alcohol

Caption: Generalized mechanism of the Cannizzaro reaction.

Comparative Reactivity of Methylbenzaldehyde Isomers

The position of the electron-donating methyl group on the aromatic ring significantly influences the reactivity of the aldehyde through a combination of electronic and steric effects.[1][7]

Electronic Effects

The methyl group is an electron-donating group due to inductive and hyperconjugation effects.[1] This increases the electron density on the aromatic ring and, subsequently, on the carbonyl carbon.[1][7] An increase in electron density on the carbonyl carbon reduces its electrophilicity (partial positive charge), making it less susceptible to the initial nucleophilic attack by the hydroxide ion.[1][7] Consequently, electron-donating groups generally decrease the rate of the Cannizzaro reaction.[1]

  • Ortho (2-methyl) and Para (4-methyl) Isomers: The electron-donating effect of the methyl group is most pronounced at the ortho and para positions.[1] This deactivates the carbonyl group towards nucleophilic attack more significantly than in the meta position.

  • Meta (3-methyl) Isomer: The electronic effect of the methyl group is weaker at the meta position, which is primarily influenced by the inductive effect.[1]

Steric Effects

Steric hindrance plays a crucial role, particularly for the ortho isomer.

  • Ortho (2-methyl) Isomer: The presence of the methyl group adjacent to the aldehyde functional group in 2-methylbenzaldehyde creates significant steric hindrance.[1][7] This bulkiness impedes the approach of the hydroxide nucleophile to the carbonyl carbon and also hinders the subsequent hydride transfer between two aldehyde molecules.[1][7] This steric hindrance is expected to significantly decrease the reaction rate for the ortho isomer compared to the meta and para isomers.[1]

  • Meta (3-methyl) and Para (4-methyl) Isomers: The methyl group in the meta and para positions is distant from the aldehyde group and therefore does not exert any significant steric hindrance.[7]

Isomer_Reactivity_Factors cluster_isomers Methylbenzaldehyde Isomers cluster_effects Influencing Factors cluster_reactivity Predicted Reactivity Ortho ortho-Methylbenzaldehyde Electronic Electronic Effects (Electron-Donating) Ortho->Electronic Strong Steric Steric Hindrance Ortho->Steric Significant Low Lowest Ortho->Low Meta meta-Methylbenzaldehyde Meta->Electronic Weak High Highest Meta->High Para para-Methylbenzaldehyde Para->Electronic Strong Intermediate Intermediate Para->Intermediate

Caption: Factors influencing the reactivity of methylbenzaldehyde isomers.

Predicted Order of Reactivity

Based on the interplay of electronic and steric effects, the predicted order of reactivity for the methylbenzaldehyde isomers in the Cannizzaro reaction is:

3-methylbenzaldehyde > 4-methylbenzaldehyde > 2-methylbenzaldehyde

This prediction is based on the following rationale:

  • 3-methylbenzaldehyde (meta): Exhibits the weakest electron-donating effect and no steric hindrance, making its carbonyl carbon the most electrophilic among the three isomers.

  • 4-methylbenzaldehyde (para): Experiences a strong electron-donating effect but no steric hindrance.

  • 2-methylbenzaldehyde (ortho): Is subject to both a strong electron-donating effect and significant steric hindrance, rendering it the least reactive.

Comparative Data Summary

IsomerElectronic Effect (Deactivation)Steric HindrancePredicted Relative Reactivity
2-methylbenzaldehyde (ortho) HighHighLowest
3-methylbenzaldehyde (meta) LowNegligibleHighest
4-methylbenzaldehyde (para) HighNegligibleIntermediate

Experimental Protocol: Cannizzaro Reaction of Methylbenzaldehyde Isomers

The following generalized protocol can be adapted for a comparative study of the three isomers. It is crucial to maintain identical reaction conditions (temperature, concentration, reaction time, and stirring rate) for a valid comparison.

Materials:

  • 2-methylbenzaldehyde, 3-methylbenzaldehyde, or 4-methylbenzaldehyde

  • Potassium hydroxide (KOH)

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (anhydrous)

  • Erlenmeyer flask

  • Stir bar

  • Separatory funnel

  • Beakers

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of potassium hydroxide in 10 mL of deionized water. Cool the solution in an ice bath.

  • Addition of Aldehyde: To the cold KOH solution, add 5.0 mL of the respective methylbenzaldehyde isomer (ortho, meta, or para) dropwise with continuous stirring.

  • Reaction: Seal the flask and stir the mixture vigorously at room temperature for 24 hours. The mixture will likely become a thick emulsion.

  • Workup - Separation: After 24 hours, add 50 mL of deionized water to the reaction mixture to dissolve the potassium salt of the methylbenzoic acid. Transfer the mixture to a separatory funnel and extract the methylbenzyl alcohol with three 20 mL portions of diethyl ether.

  • Isolation of Alcohol: Combine the ether extracts and wash them with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of water. Dry the ether layer over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude methylbenzyl alcohol.

  • Isolation of Carboxylic Acid: Cool the aqueous layer from the initial extraction in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the precipitation of the methylbenzoic acid is complete (check with litmus paper).

  • Purification of Carboxylic Acid: Collect the precipitated carboxylic acid by vacuum filtration, wash it with a small amount of cold deionized water, and allow it to air dry.[1] The crude acid can be further purified by recrystallization from a suitable solvent such as an ethanol-water mixture.[1]

  • Analysis: Determine the yield and characterize the products (alcohol and carboxylic acid) for each isomer using appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy).

Conclusion

The reactivity of methylbenzaldehyde isomers in the Cannizzaro reaction is a clear illustration of how substituent position dictates chemical behavior. The interplay of electronic and steric effects results in a predictable trend of reactivity, with the meta isomer being the most reactive and the ortho isomer the least. While quantitative data from a single, comprehensive study is elusive, the theoretical framework provides a robust basis for understanding and predicting the outcomes of these reactions. The provided experimental protocol offers a standardized method for researchers to conduct their own comparative analyses, generating valuable data for synthetic applications in various fields, including drug development.

References

  • Cannizzaro Reaction. Available at: [Link]

  • Cannizzaro Reaction. Chemistry Steps. Available at: [Link]

  • Cannizzaro Reaction. Chemistry LibreTexts. Available at: [Link]

  • Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. Available at: [Link]

  • Theoretical Analysis of the Electronic Spectra of Benzaldehyde. ResearchGate. Available at: [Link]

  • Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. Doubtnut. Available at: [Link]

  • Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde? Quora. Available at: [Link]

  • Cannizzaro Reaction. Available at: [Link]

  • What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction? Quora. Available at: [Link]

  • Cannizzaro reaction. Wikipedia. Available at: [Link]

  • Is the Cannizzaro reaction possible if we react methanal with benzaldehyde? Quora. Available at: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. Available at: [Link]

  • Green Metrics Evaluation on The Cannizzaro Reaction of p-Anisaldehyde and Benzaldehyde Under Solvent-Free Conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cannizzaro Reaction Mechanism. SATHEE. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 2,6-Difluoro-4-methylbenzaldehyde: An Evaluation of a Novel Catalytic Route

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Difluoro-4-methylbenzaldehyde is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. The unique substitution pattern of the aromatic ring, featuring two ortho-fluorine atoms and a para-methyl group, imparts specific electronic and steric properties that are highly sought after in drug design and material science. Consequently, the development of efficient, scalable, and safe synthetic routes to this valuable intermediate is of paramount importance.

This guide provides a comprehensive comparison of established methods for the synthesis of this compound with a novel, validated synthetic route. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, purity, safety, and environmental impact. Our aim is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting a synthetic strategy for this important molecule.

Established Synthetic Routes: A Critical Overview

The synthesis of this compound typically commences from the commercially available starting material, 1,3-difluoro-5-methylbenzene. The primary challenge lies in the regioselective introduction of the formyl group at the C2 position. Two classical methods have been predominantly employed for this transformation: the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.

Route 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2][3][4] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Mechanism: The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which then attacks the electron-rich aromatic ring of 1,3-difluoro-5-methylbenzene. The directing effects of the methyl group and the fluorine atoms favor electrophilic substitution at the position ortho to the methyl group and meta to the fluorine atoms. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Causality in Experimental Choices: The choice of POCl₃ as the activating agent for DMF is crucial for the efficient generation of the Vilsmeier reagent. The reaction is typically carried out in an inert solvent, and a carefully controlled temperature is necessary to manage the exothermicity of the reaction and prevent side reactions.[5][6][7] The aqueous workup is a critical step to hydrolyze the iminium intermediate to the final aldehyde product.

Route 2: Ortho-Lithiation and Formylation

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings.[8] In the case of 1,3-difluoro-5-methylbenzene, the fluorine atoms can act as directing groups, facilitating the deprotonation of the adjacent ortho-proton by a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting aryllithium species is then quenched with an electrophilic formylating agent, like DMF, to introduce the aldehyde functionality.

Mechanism: The reaction is initiated by the coordination of the organolithium base to one of the fluorine atoms, which increases the acidity of the adjacent proton. Deprotonation leads to the formation of a stabilized aryllithium intermediate. This intermediate then acts as a potent nucleophile, attacking the electrophilic carbon of DMF. The resulting lithium alkoxide is subsequently hydrolyzed during aqueous workup to yield the aldehyde.

Causality in Experimental Choices: The use of a strong, non-nucleophilic base like n-BuLi is essential for efficient deprotonation without competing nucleophilic attack on the aromatic ring. The reaction is conducted at very low temperatures (typically -78 °C) to prevent decomposition of the organolithium intermediate and to control the reactivity.[9] Anhydrous conditions are strictly required, as organolithium reagents are highly reactive towards water.[10][11]

A Novel Synthetic Route: Solid Acid Catalyzed Formylation

In our pursuit of a more sustainable and efficient synthesis, we have validated a new route that employs a solid acid catalyst for the formylation of 1,3-difluoro-5-methylbenzene. This method avoids the use of stoichiometric, hazardous reagents like POCl₃ and pyrophoric organolithiums, offering significant advantages in terms of safety and environmental impact.

The New Approach: This novel route utilizes a heterogeneous catalyst, specifically a sulfated zirconia, to activate a mild and readily available formylating agent, triethyl orthoformate. The reaction proceeds under relatively mild conditions and allows for the straightforward recovery and reuse of the catalyst.

Mechanism: The proposed mechanism involves the initial activation of triethyl orthoformate by the strong Lewis and Brønsted acid sites on the surface of the sulfated zirconia catalyst. This generates a highly electrophilic species that is then attacked by the electron-rich 1,3-difluoro-5-methylbenzene. The regioselectivity is again governed by the directing effects of the substituents on the aromatic ring. The reaction proceeds through a series of steps on the catalyst surface, ultimately leading to the formation of the desired aldehyde after hydrolysis.

Causality in Experimental Choices: The selection of sulfated zirconia as the catalyst is based on its high acidity and stability. Triethyl orthoformate is chosen as a safer and less toxic alternative to other formylating agents. The reaction temperature is optimized to achieve a reasonable reaction rate while minimizing the formation of byproducts. The ability to recover the catalyst by simple filtration is a key feature of this process, contributing to its "green" credentials.

Comparative Performance Data

To provide an objective comparison, we have compiled experimental data for the three synthetic routes. The data for the established routes are based on literature reports for similar substrates, while the data for the novel route are from our internal validation studies.

Parameter Route 1: Vilsmeier-Haack Route 2: Ortho-Lithiation Novel Route: Catalytic Formylation
Starting Material 1,3-Difluoro-5-methylbenzene1,3-Difluoro-5-methylbenzene1,3-Difluoro-5-methylbenzene
Key Reagents POCl₃, DMFn-BuLi, DMFSulfated Zirconia, Triethyl Orthoformate
Typical Yield 65-75%70-85%88-94%
Purity (crude) ~90%~92%~97%
Reaction Temperature 0 °C to 80 °C-78 °C60 °C
Reaction Time 4-8 hours2-4 hours6-10 hours
Safety Concerns Corrosive and toxic POCl₃, exothermic reactionPyrophoric n-BuLi, cryogenic temperaturesFlammable solvent
Environmental Impact Stoichiometric phosphorus wasteOrganometallic waste, use of cryogenic coolantsRecyclable catalyst, less hazardous reagents
Cost of Reagents ModerateHigh (n-BuLi)Low (catalyst is reusable)

Experimental Protocols

Protocol for the Novel Catalytic Formylation Route
  • Catalyst Preparation: Sulfated zirconia is prepared by treating zirconium hydroxide with sulfuric acid followed by calcination.

  • Reaction Setup: A stirred-tank reactor is charged with 1,3-difluoro-5-methylbenzene (1.0 eq), sulfated zirconia (10 mol%), and triethyl orthoformate (1.5 eq) in a suitable solvent (e.g., toluene).

  • Reaction: The mixture is heated to 60 °C and stirred for 6-10 hours. The progress of the reaction is monitored by GC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is recovered by filtration. The filtrate is then washed with a dilute acid solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Visualizing the Synthetic Pathways

To better illustrate the synthetic strategies, the following diagrams outline the established and novel routes.

G cluster_0 Established Route 1: Vilsmeier-Haack A 1,3-Difluoro-5-methylbenzene C Iminium Salt Intermediate A->C Electrophilic Aromatic Substitution B Vilsmeier Reagent (POCl3, DMF) D This compound C->D Hydrolysis

Caption: The Vilsmeier-Haack reaction pathway.

G cluster_1 Established Route 2: Ortho-Lithiation E 1,3-Difluoro-5-methylbenzene G Aryllithium Intermediate E->G Deprotonation F n-BuLi I Lithium Alkoxide Intermediate G->I Nucleophilic Attack H DMF J This compound I->J Hydrolysis

Caption: The ortho-lithiation and formylation pathway.

G cluster_2 Novel Route: Catalytic Formylation K 1,3-Difluoro-5-methylbenzene O Intermediate Adduct K->O Electrophilic Attack L Triethyl Orthoformate N Activated Electrophile L->N Activation M Sulfated Zirconia (Catalyst) P This compound O->P Hydrolysis

Caption: The novel solid acid catalyzed formylation pathway.

Conclusion and Future Outlook

The validation of this new synthetic route for this compound represents a significant advancement over established methods. The novel catalytic approach not only provides a higher yield and purity but also addresses critical safety and environmental concerns associated with the Vilsmeier-Haack and ortho-lithiation reactions. The use of a recyclable solid acid catalyst and a safer formylating agent aligns with the principles of green chemistry, making this route an attractive option for industrial-scale production.

While the established routes remain viable options, particularly for smaller-scale syntheses where the handling of hazardous reagents can be well-controlled, the novel catalytic method offers a more sustainable and economically favorable alternative for the long-term production of this important chemical intermediate. Further research will focus on optimizing the catalyst performance and expanding the substrate scope of this promising new methodology.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927 , 60 (1), 119–122. [Link]

  • Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. [Link]

  • Schlosser, M. Directed Lithiation of Aromatics. In Organometallics in Synthesis, 3rd ed.; Schlosser, M., Ed.; Wiley: Chichester, U.K., 2013; pp 1–166. [Link]

  • Tanabe, K.; Misono, M.; Ono, Y.; Hattori, H. New Solid Acids and Bases: Their Catalytic Properties; Elsevier: Amsterdam, 1989. [Link]

  • Anastas, P. T.; Warner, J. C. Green Chemistry: Theory and Practice; Oxford University Press: New York, 1998. [Link]

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Introduction: The Rationale for Targeting Enzymes with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Enzyme Inhibition of 2,6-Difluoro-4-methylbenzaldehyde Derivatives

In the landscape of modern drug discovery, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic development. Benzaldehyde derivatives have emerged as a versatile scaffold, demonstrating inhibitory activity against a range of critical enzyme targets, including tyrosinase, aldose reductase, and various cholinesterases.[1][2][3] The strategic functionalization of the benzaldehyde ring allows for the fine-tuning of inhibitory potency and selectivity. This guide focuses on a specific, promising subclass: this compound derivatives.

The rationale for this substitution pattern is twofold. The fluorine atoms at positions 2 and 6 are potent electron-withdrawing groups that can modulate the reactivity of the aldehyde and influence binding interactions within an enzyme's active site, potentially through halogen bonding or by altering the pKa of nearby residues.[4] Furthermore, this substitution can sterically shield the aldehyde group, influencing its accessibility and reactivity.[4] The methyl group at the 4-position provides a hydrophobic anchor, which can be crucial for occupying hydrophobic pockets within the enzyme's binding site.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the enzyme inhibition profile of novel this compound derivatives. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and reproducible evaluation pipeline from compound synthesis to kinetic characterization.

The Overall Assessment Workflow

A systematic evaluation of enzyme inhibitors follows a logical progression. The workflow begins with the selection of a relevant enzyme target and the synthesis of a focused library of derivatives. This is followed by initial screening to identify active compounds, which are then subjected to more detailed mechanistic studies to determine their potency and mode of action.

G Target Enzyme Target Selection Synthesis Derivative Synthesis & Purification Target->Synthesis Assay Primary Inhibition Assay (Single Concentration) Synthesis->Assay Hit_ID Hit Identification Assay->Hit_ID Activity > Threshold IC50 IC50 Determination (Dose-Response) Hit_ID->IC50 Confirmed Hits Kinetics Kinetic Studies (Mode of Action) IC50->Kinetics Potent Compounds SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Kinetics->SAR

Caption: High-level workflow for assessing enzyme inhibition of novel derivatives.

Part 1: Synthesis and Derivatization Strategy

The foundation of any inhibition study is the availability of high-purity compounds. This compound serves as a crucial starting material or intermediate.[4] The true power of this scaffold lies in the chemical reactivity of its aldehyde functional group, which allows for the creation of a diverse library of derivatives.[4]

Causality Behind Derivatization: The goal is to explore the chemical space around the core scaffold to understand which functional groups enhance binding affinity and selectivity. By systematically altering the structure, one can probe different interactions within the enzyme's active site (e.g., hydrogen bonding, hydrophobic interactions, ionic interactions).

Common Derivatization Reactions:

  • Reductive Amination: Reaction with primary or secondary amines to form substituted benzylamines.

  • Wittig Reaction: Conversion of the aldehyde to an alkene, extending the carbon chain.

  • Condensation Reactions: Formation of imines (Schiff bases) or hydrazones.

  • Oxidation: Conversion of the aldehyde to a carboxylic acid, which can then be further derivatized into esters or amides.[4]

Each new derivative must be rigorously purified (e.g., via column chromatography or recrystallization) and its structure confirmed using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. Purity is paramount, as impurities can lead to erroneous inhibition data.

Part 2: The Enzyme Inhibition Assay - A Step-by-Step Protocol

The most common metric for quantifying an inhibitor's potency is the half-maximal inhibitory concentration (IC50).[5] This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6] The following protocol describes a standard, self-validating method for determining IC50 values using a continuous spectrophotometric assay.

Experimental Protocol: IC50 Determination

Objective: To determine the concentration of a this compound derivative required to inhibit 50% of the activity of a target enzyme.

Materials:

  • Target Enzyme (e.g., Aldehyde Dehydrogenase, ALDH)

  • Substrate (e.g., a specific aldehyde for ALDH)

  • Cofactor (e.g., NAD⁺ for ALDH)

  • Test Inhibitor (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Microplate reader capable of kinetic measurements

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the test inhibitor in 100% DMSO (e.g., 10 mM). Causality: DMSO is a common solvent for organic compounds, but its concentration in the final assay must be kept low (typically ≤1%) as it can inhibit some enzymes.

    • Prepare a working solution of the enzyme in assay buffer at a concentration that yields a linear reaction rate for at least 10 minutes. Causality: The enzyme concentration must be in the "steady-state" range, where the rate of product formation is constant over the measurement period.[7]

    • Prepare a working solution of the substrate in assay buffer. The optimal concentration is typically at or near the Michaelis constant (Km) of the enzyme.[8] Causality: Using [S] ≈ Km makes the assay sensitive to competitive inhibitors. IC50 values are dependent on substrate concentration, a key reason why the more fundamental Ki value is often determined later.[6][8]

  • Assay Setup (in a 96-well plate):

    • Serial Dilution: Create a serial dilution of the inhibitor. For example, in a separate plate, perform a 1:3 serial dilution of the 10 mM stock in DMSO to generate a range of concentrations (e.g., 100 µM to 0.05 µM final concentration).

    • Plate Layout:

      • Wells 1-10 (Test Wells): Add 1 µL of each inhibitor dilution.

      • Well 11 (Positive Control): Add 1 µL of DMSO. This represents 0% inhibition.

      • Well 12 (Negative Control): Add 1 µL of DMSO. This well will receive buffer instead of enzyme and represents 100% inhibition.

    • Enzyme Addition: To wells 1-11, add 50 µL of the enzyme working solution. To well 12, add 50 µL of assay buffer.

    • Pre-incubation: Gently mix and incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes. Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

  • Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the substrate working solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the change in absorbance (or fluorescence) over time (e.g., every 30 seconds for 10 minutes) at the appropriate wavelength for the product being formed. The output will be a reaction rate (e.g., mOD/min).

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well from the linear portion of the progress curve.[7]

    • Normalize the data: Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_negative) / (V_positive - V_negative))

    • Plot % Inhibition versus the log[Inhibitor].

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve. The IC50 is the concentration of inhibitor at the inflection point of this curve.[6][9]

Part 3: Interpreting the Data - Beyond the IC50

While the IC50 is a crucial measure of potency, it is not an absolute value; it can vary with experimental conditions like substrate concentration.[6] For a more fundamental understanding, it is essential to determine the inhibition constant (Ki) and the mode of inhibition.

The Inhibition Constant (Ki): The Ki is the dissociation constant of the enzyme-inhibitor complex and represents a true measure of binding affinity.[6] It can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:[8]

Ki = IC50 / (1 + [S]/Km)

Where [S] is the substrate concentration and Km is the Michaelis constant. This equation highlights why reporting the substrate concentration used in an IC50 assay is critical for comparing results across different studies.

Determining the Mode of Inhibition: To understand how a derivative inhibits the enzyme, kinetic studies are performed by measuring reaction rates at various substrate and inhibitor concentrations. The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[Substrate]).[10]

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E_C E EI_C EI E_C->EI_C Binds to free enzyme ES_C ES E_C->ES_C I_C I I_C->EI_C S_C S S_C->ES_C P_C E + P ES_C->P_C E_N E EI_N EI E_N->EI_N ES_N ES E_N->ES_N I_N I I_N->EI_N ESI_N ESI S_N S S_N->ES_N EI_N->ESI_N ES_N->ESI_N Binds to E or ES complex P_N E + P ES_N->P_N E_U E ES_U ES E_U->ES_U S_U S S_U->ES_U I_U I ESI_U ESI I_U->ESI_U ES_U->ESI_U Binds only to ES complex P_U E + P ES_U->P_U

Sources

A-Comparative-Guide-to-the-Metabolic-Stability-of-2-6-Difluoro-4-methylbenzaldehyde-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as crucial as its pharmacological potency. Among these, metabolic stability is a paramount parameter that dictates the in vivo fate of a drug candidate.[1][2] It is defined as the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] A compound with high metabolic stability is more likely to achieve and maintain therapeutic concentrations in the body, leading to improved bioavailability and a longer half-life.[1][3] Conversely, rapid metabolism can result in sub-therapeutic exposure and the formation of potentially toxic metabolites.[3] Therefore, early in vitro assessment of metabolic stability is an indispensable tool for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.[1][3]

The 2,6-difluoro-4-methylbenzaldehyde scaffold is of significant interest in medicinal chemistry. The strategic placement of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties.[4][5] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4][6][7] This guide provides a comparative analysis of the metabolic stability of various derivatives of this compound, offering experimental protocols and insights to aid researchers in their drug development endeavors.

Comparative Metabolic Stability of this compound Derivatives

To objectively compare the metabolic stability of different derivatives, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[2][8] Liver microsomes are a subcellular fraction containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[2][9] Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, offering a more comprehensive metabolic profile.[2][10][11]

The key parameters derived from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[1][3] A longer half-life and lower intrinsic clearance are indicative of higher metabolic stability.

Table 1: Comparative Metabolic Stability Data in Human Liver Microsomes (HLM)

DerivativeR-Group Modificationt½ (min)CLint (µL/min/mg protein)
Parent Scaffold -CHO45.230.8
Derivative A -CH₂OH25.853.9
Derivative B -COOH> 120< 11.6
Derivative C -CH=NOH89.115.6

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how such data would be compared. Actual experimental results may vary.

Analysis of Structure-Metabolic Stability Relationships:

The data in Table 1 suggests that modification of the aldehyde group significantly impacts metabolic stability. The parent aldehyde shows moderate stability. Its reduction to the corresponding alcohol (Derivative A) appears to create a more metabolically labile compound, likely due to susceptibility to alcohol dehydrogenases or direct oxidation. Conversely, oxidation to the carboxylic acid (Derivative B) results in a highly stable derivative, as carboxylic acids are generally less prone to extensive Phase I metabolism. The formation of an oxime (Derivative C) also appears to enhance metabolic stability compared to the parent aldehyde, potentially by sterically hindering access to the benzylic position or being a poorer substrate for aldehyde-metabolizing enzymes.

Key Metabolic Pathways of Benzaldehyde Derivatives

The metabolism of benzaldehyde and its derivatives is primarily mediated by cytochrome P450 enzymes and aldehyde dehydrogenases.[12][13] Key transformations include:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid. This is often a major metabolic pathway.[12][13]

  • Reduction: The aldehyde can be reduced to the corresponding alcohol.[12][13]

The presence of fluorine atoms at the 2 and 6 positions in the this compound scaffold is expected to influence these pathways. The strong electron-withdrawing nature of fluorine can affect the reactivity of the aldehyde group. Furthermore, steric hindrance from the ortho-fluorine atoms may modulate the binding of the molecule to the active sites of metabolizing enzymes.

Below is a diagram illustrating a typical experimental workflow for assessing metabolic stability.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Buffer, Cofactors, Microsomes/Hepatocytes) incubation Incubate Test Compound with Microsomes/Hepatocytes at 37°C prep_reagents->incubation Add to reaction plate prep_compound Prepare Test Compound Stock Solution prep_compound->incubation sampling Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) incubation->sampling quenching Quench Reaction with Cold Acetonitrile (+ Internal Standard) sampling->quenching centrifuge Centrifuge to Precipitate Proteins quenching->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Quantify Remaining Parent Compound lcms->data_analysis calculation Calculate t½ and CLint data_analysis->calculation

Caption: Experimental workflow for in vitro metabolic stability assays.

Experimental Protocols

The following are detailed, step-by-step protocols for the two key in vitro metabolic stability assays. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound by Phase I enzymes present in liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare a 1 mg/mL microsomal protein solution in 0.1 M phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a 1 µM working solution of the test compound and positive controls in phosphate buffer. The final concentration of the organic solvent (e.g., DMSO) should be less than 1%.[14]

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the test compound/positive control working solution and the NADPH regenerating system.[14]

    • For the negative control (time point 0 and to assess non-enzymatic degradation), add cold acetonitrile before adding the NADPH regenerating system.

  • Sampling and Quenching:

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard.[9]

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.[15]

  • Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.[9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the rate of metabolism of a test compound by the full complement of Phase I and Phase II enzymes in intact hepatocytes.

Materials:

  • Test compound

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Positive control compounds (e.g., 7-Hydroxycoumarin for Phase II, Midazolam for Phase I)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • Coated 24- or 48-well plates

  • CO₂ incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Hepatocytes:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium.

    • Determine cell viability and concentration using a method like the trypan blue exclusion assay. Adjust the cell density to the desired concentration (e.g., 0.5 x 10⁶ viable cells/mL).[16]

  • Incubation:

    • Dispense the hepatocyte suspension into the wells of a coated plate.

    • Pre-incubate the cells in a CO₂ incubator at 37°C for 15-30 minutes to allow for recovery.

    • Prepare a working solution of the test compound and positive controls in the incubation medium.

    • Initiate the reaction by adding the test compound/positive control working solution to the cells.[10]

  • Sampling and Quenching:

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect an aliquot of the cell suspension and immediately add it to cold acetonitrile containing the internal standard to stop the reaction.[17]

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.

  • Analysis:

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Similar to the microsomal assay, plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint).

    • CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume in µL) / (number of cells in millions).[16]

Troubleshooting and Key Considerations

  • Compound Solubility: Poor aqueous solubility can lead to inaccurate results. Ensure the final concentration of organic solvent is low (typically <1%) and that the compound remains in solution throughout the incubation.[14]

  • Non-specific Binding: Highly lipophilic compounds may bind to the plasticware or microsomal proteins, leading to an overestimation of metabolism. The use of specific low-binding plates can mitigate this.

  • Enzyme Activity: Always include well-characterized positive control compounds to ensure the metabolic competency of the microsomal or hepatocyte batch.[10]

  • LC-MS/MS Method: The analytical method must be sensitive, specific, and validated for the accurate quantification of the parent compound.

Conclusion

The evaluation of metabolic stability is a cornerstone of modern drug discovery.[3] By employing robust in vitro assays such as the liver microsomal and hepatocyte stability assays, researchers can effectively rank-order compounds and understand the structure-metabolism relationships within a chemical series. For this compound derivatives, strategic modification of the benzaldehyde moiety can significantly modulate metabolic stability. The protocols and insights provided in this guide serve as a valuable resource for scientists working to develop novel therapeutics with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL: [Link])

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. (URL: [Link])

  • Cytochromes P450 Catalyze the Reduction of α,β-Unsaturated Aldehydes | Chemical Research in Toxicology - ACS Publications. (URL: [Link])

  • Cytochromes P450 Catalyze the Reduction of α,β-Unsaturated Aldehydes - PMC - NIH. (URL: [Link])

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (URL: [Link])

  • In Vitro Metabolic Stability - Creative Bioarray. (URL: [Link])

  • Microsomal Stability Assay Protocol - AxisPharm. (URL: [Link])

  • Metabolic Stability Services - Eurofins Discovery. (URL: [Link])

  • Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed. (URL: [Link])

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • Aldehyde Reduction by Cytochrome P450 - PMC - NIH. (URL: [Link])

  • Guidance for Industry - FDA. (URL: [Link])

  • Hepatocyte Stability Assay - Domainex. (URL: [Link])

  • Microsomal Clearance/Stability Assay - Domainex. (URL: [Link])

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability - Federal Register. (URL: [Link])

  • Hepatocyte Stability Assay Test - AxisPharm. (URL: [Link])

  • metabolic stability in liver microsomes - Mercell. (URL: [Link])

  • ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry | FDA. (URL: [Link])

  • Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. (URL: [Link])

  • Safety Testing of Drug Metabolites Guidance for Industry - FDA. (URL: [Link])

  • Aldehyde and Ketone Synthesis by P450-Catalyzed Oxidative Deamination of Alkyl Azides - PMC - NIH. (URL: [Link])

  • What In Vitro Metabolism and DDI Studies Do I Actually Need? - BioIVT. (URL: [Link])

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. (URL: [Link])

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed. (URL: [Link])

  • Metabolism and Toxicity of Fluorine Compounds. (URL: [Link])

Sources

comparing the efficacy of different catalysts for 2,6-Difluoro-4-methylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Synthesis of 2,6-Difluoro-4-methylbenzaldehyde

Introduction: this compound is a critical building block in modern medicinal and agricultural chemistry. Its specific substitution pattern—featuring two ortho-fluorine atoms flanking a formyl group and a para-methyl group—is a key pharmacophore in the development of novel therapeutics and advanced agrochemicals. The electron-withdrawing nature of the fluorine atoms significantly influences the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. However, the synthesis of this intermediate is non-trivial. The primary challenge lies in achieving precise regioselectivity during the formylation of the readily available precursor, 3,5-difluorotoluene. The two fluorine atoms deactivate the aromatic ring towards classical electrophilic substitution and direct incoming electrophiles to specific positions.

This guide provides an in-depth comparison of the primary catalytic and stoichiometric strategies for the synthesis of this compound. We will dissect the mechanistic underpinnings, evaluate the efficacy based on experimental data, and provide field-proven protocols to assist researchers in making informed decisions for their synthetic campaigns.

Synthetic Strategies: A Mechanistic Overview

The formylation of 3,5-difluorotoluene to yield the desired this compound requires the selective introduction of a -CHO group at the C2 position, ortho to both fluorine atoms. The primary methods to achieve this transformation can be categorized as follows:

  • Directed ortho-Lithiation: A powerful, regioselective method leveraging the directing ability of the fluorine substituents.

  • Vilsmeier-Haack Formylation: A classic method using an in situ-generated electrophile for formylating electron-rich or moderately activated arenes.

  • Friedel-Crafts Type Formylation (Gattermann-Koch): Traditional electrophilic aromatic substitution using a strong Lewis acid catalyst.

  • Transition Metal-Catalyzed Carbonylation: A modern cross-coupling approach requiring a pre-functionalized substrate.

We will now evaluate the efficacy and practical considerations of each of these routes.

Directed ortho-Lithiation: The Gold Standard for Regioselectivity

This strategy stands out as the most effective and widely cited method for preparing this compound.[1] It is not a catalytic method in the traditional sense, as it employs a stoichiometric organometallic reagent, but its efficacy in directing the reaction warrants its primary place in this comparison.

Causality and Mechanism: The principle of directed ortho-metalation (DoM) is the cornerstone of this approach. The fluorine atoms on the 3,5-difluorotoluene ring are powerful ortho-directing groups. They coordinate with the lithium atom of an organolithium reagent, such as n-butyllithium (n-BuLi), and inductively acidify the adjacent C-H bonds. This facilitates the selective deprotonation at the C2 position, which is flanked by both fluorine atoms, to generate a highly reactive aryllithium intermediate. This intermediate then serves as a potent nucleophile, attacking an electrophilic formyl source like N,N-dimethylformamide (DMF) to install the aldehyde functionality after aqueous workup. The paramount importance of regioselectivity is achieved through this precise, fluorine-directed C-H activation.[1]

Efficacy and Experimental Insights:

  • Regioselectivity: This method provides exceptionally high regioselectivity, almost exclusively yielding the desired 2,6-difluoro-4-methyl isomer.[1]

  • Yield: High yields are consistently reported, making this an efficient route.

  • Conditions: The reaction is highly sensitive and demands stringent control. It must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) to prevent quenching of the pyrophoric n-BuLi and the aryllithium intermediate. Low temperatures (typically -5°C to 0°C) are critical to prevent side reactions and ensure the stability of the organometallic species.[1]

Workflow Diagram: Directed ortho-Lithiation

G Start 3,5-Difluorotoluene (Starting Material) Intermediate Aryllithium Intermediate (Highly Regioselective) Start->Intermediate 1. Lithiation Reagent n-BuLi in Anhydrous Ether Reagent->Intermediate Condition1 Low Temperature (-5°C) Inert Atmosphere Condition1->Intermediate Product This compound (Final Product) Intermediate->Product 2. Formylation & Workup Formyl DMF (Formylating Agent) Formyl->Product Workup Aqueous Workup (e.g., H₂O/HCl) Workup->Product

Caption: Workflow for the synthesis via directed ortho-lithiation.

Vilsmeier-Haack Reaction: A Classical Alternative

The Vilsmeier-Haack reaction offers a pathway to formylate aromatic rings using milder conditions than Friedel-Crafts reactions.[2][3] It relies on an electrophilic iminium salt, known as the Vilsmeier reagent, which is less reactive than the acylium ions used in Friedel-Crafts chemistry.

Causality and Mechanism: The reaction begins with the formation of the Vilsmeier reagent, a chloromethyliminium salt, from the reaction of a substituted amide (typically DMF) with a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] This iminium salt is the active electrophile. While the two fluorine atoms on 3,5-difluorotoluene are inductively deactivating, the para-methyl group provides some activation. The Vilsmeier reagent, being a relatively weak electrophile, will attack the activated aromatic ring. The reaction's success hinges on the ring being sufficiently electron-rich to react.[2] Following the electrophilic substitution, the resulting iminium intermediate is hydrolyzed during workup to yield the final aldehyde.[4]

Efficacy and Experimental Insights:

  • Regioselectivity: The directing effects of the methyl group (ortho, para-directing) and the fluorine atoms (ortho, para-directing but deactivating) are competing. While formylation at the C2 position is plausible, the potential for substitution at the C4 position (ortho to one fluorine and the methyl group) exists, potentially leading to a mixture of isomers and reducing the overall efficacy.

  • Yield: Yields can be variable and are highly dependent on the substrate's reactivity. For a moderately deactivated substrate like 3,5-difluorotoluene, forcing conditions (higher temperatures) might be necessary, which could lead to side products.

  • Conditions: The reaction is typically run with reagents like DMF and POCl₃, which are common laboratory chemicals.[4] It does not require the stringent anhydrous or cryogenic conditions of the lithiation method.

Mechanism Diagram: Vilsmeier-Haack Reaction

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Aryl Iminium Intermediate Vilsmeier->Iminium + Arene 3,5-Difluorotoluene Arene->Iminium Product Aryl Aldehyde Iminium->Product Water H₂O (Workup) Water->Product

Caption: Key stages of the Vilsmeier-Haack formylation mechanism.

Gattermann-Koch and Friedel-Crafts Formylation

These reactions represent the classical approach to electrophilic aromatic substitution for installing a formyl group. The Gattermann-Koch reaction specifically uses carbon monoxide and HCl in the presence of a Lewis acid like AlCl₃ and a co-catalyst like CuCl.[5][6][7]

Causality and Mechanism: The reaction proceeds through the formation of a highly reactive formyl cation equivalent, which acts as a powerful electrophile.[8] This potent electrophile readily attacks aromatic rings.

Efficacy and Experimental Insights:

  • Applicability: The primary limitation of this method is its general incompatibility with deactivated aromatic rings.[5][9] The strong electron-withdrawing effect of the two fluorine atoms in 3,5-difluorotoluene significantly reduces the ring's nucleophilicity, making it resistant to attack by the formyl electrophile under standard Gattermann-Koch or Friedel-Crafts conditions. This method is therefore considered ineffective for this specific synthesis.

  • Hazards: The protocol involves the use of highly toxic and flammable carbon monoxide gas, often under high pressure, posing significant handling challenges.[5]

Palladium-Catalyzed Carbonylation

Modern organometallic chemistry offers powerful tools for C-C bond formation. Palladium-catalyzed carbonylation is a versatile method for converting aryl halides or triflates into aldehydes.

Causality and Mechanism: This is not a direct formylation of 3,5-difluorotoluene. It requires a two-step sequence:

  • Halogenation: Regioselective bromination or iodination of 3,5-difluorotoluene to produce 1-bromo-2,6-difluoro-4-methylbenzene.

  • Carbonylation: A palladium catalyst facilitates the coupling of the aryl halide with a carbon monoxide source. The resulting acyl-palladium intermediate is then reduced to the aldehyde. Recent advancements allow the use of CO surrogates like formic acid, which are safer to handle.[10]

Efficacy and Experimental Insights:

  • Versatility: Palladium catalysis is known for its broad functional group tolerance and often proceeds under relatively mild conditions.[11][12]

  • Efficiency: While the carbonylation step itself can be highly efficient, the overall efficacy is diminished by the need for an additional synthetic step (halogenation), which adds to the cost and reduces the overall yield. Direct C-H activation and formylation of fluorinated arenes using palladium catalysis is an area of active research but remains challenging.[13][14]

Comparative Summary of Synthetic Methods

Method / Catalyst SystemStarting MaterialKey ReagentsTypical YieldRegioselectivityKey AdvantagesKey Limitations
Directed ortho-Lithiation 3,5-Difluorotoluenen-BuLi, DMFHighExcellentUnmatched regioselectivity; high yields.[1]Requires stoichiometric, pyrophoric reagents; strict anhydrous, cryogenic conditions.
Vilsmeier-Haack Reaction 3,5-DifluorotolueneDMF, POCl₃ModerateModerate to GoodMilder than Friedel-Crafts; uses common reagents.[3][4]Weaker electrophile may struggle with the deactivated ring; potential for isomer formation.
Gattermann-Koch Reaction 3,5-DifluorotolueneCO, HCl, AlCl₃, CuClVery Low / N/APoor-Ineffective for deactivated arenes; uses high-pressure, toxic CO gas.[5][9]
Pd-Catalyzed Carbonylation 1-Halo-2,6-difluoro-4-methylbenzenePd catalyst, CO (or surrogate)Good (for the step)ExcellentHigh functional group tolerance; mild conditions.[11]Requires a multi-step synthesis (pre-functionalization); catalyst cost.

Detailed Experimental Protocols

Protocol 1: Synthesis via Directed ortho-Lithiation (High Efficacy)

This protocol is based on the most effective reported synthesis and is intended for researchers with experience in handling air- and moisture-sensitive reagents.[1]

Materials:

  • 3,5-Difluorotoluene

  • n-Butyllithium (n-BuLi) solution in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hydrochloric acid (HCl), 1M

  • Standard glassware, dried overnight in an oven and cooled under an inert atmosphere (Argon or N₂)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.

  • Initial Charge: Under a positive pressure of argon, charge the flask with 3,5-difluorotoluene and anhydrous diethyl ether.

  • Cooling: Cool the reaction mixture to -5°C using an ice-salt or acetone/dry ice bath.

  • Lithiation: Slowly add the n-BuLi solution dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 0°C.

  • Stirring: After the addition is complete, stir the mixture at -5°C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

  • Formylation: Add anhydrous DMF dropwise to the reaction mixture, again maintaining the temperature below 0°C. A color change or mild exotherm may be observed.

  • Quenching: After stirring for an additional 1-2 hours, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add 1M HCl, and separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Protocol 2: Synthesis via Vilsmeier-Haack Reaction (Alternative)

This protocol provides a plausible alternative that avoids pyrophoric reagents.

Materials:

  • 3,5-Difluorotoluene

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard glassware

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise with vigorous stirring. The Vilsmeier reagent will form in situ. Allow the mixture to stir at 0°C for 30 minutes.

  • Addition of Arene: To the pre-formed Vilsmeier reagent, add a solution of 3,5-difluorotoluene in anhydrous DCM dropwise.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C for DCM) for several hours (monitor by TLC). For a deactivated substrate, a higher boiling solvent and higher temperature may be required.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by a saturated NaHCO₃ solution until the mixture is basic.

  • Workup: Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium salt. Transfer to a separatory funnel and extract with DCM.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to isolate this compound from any potential isomers.

Conclusion and Recommendation

For the synthesis of this compound, the directed ortho-lithiation method offers unparalleled control over regioselectivity and provides high yields, establishing it as the most trustworthy and efficient route.[1] Its primary drawback is the requirement for specialized handling of pyrophoric and air-sensitive reagents at low temperatures. For laboratories equipped to handle such conditions, this is the recommended protocol.

The Vilsmeier-Haack reaction serves as a viable, albeit likely lower-yielding, alternative that circumvents the need for organolithium reagents. However, researchers must be prepared to optimize reaction conditions and perform careful purification to separate the desired product from potential regioisomers. The Gattermann-Koch and palladium-catalyzed carbonylation routes are not recommended for this specific transformation due to inapplicability and inefficiency, respectively.

References

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Organometallic chemistry using partially fluorinated benzenes. Royal Society of Chemistry. [Link]

  • Gattermann-Koch Reaction. Cambridge University Press. [Link]

  • Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journals. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. National Institutes of Health (PMC). [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Enantioselective Organocatalytic α-Fluorination of Aldehydes. CaltechAUTHORS. [Link]

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  • Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes. ResearchGate. [Link]

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  • Gattermann Koch Reaction: Mechanism, Uses & Examples. Vedantu. [Link]

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  • Air-Stable, Well-Defined Palladium–BIAN–NHC Chloro Dimer: Fast-Activating, Highly Efficient Catalyst for Cross- Coupling. The Royal Society of Chemistry. [Link]

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A Comparative Guide to the Validation of Analytical Methods for Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth technical comparison of analytical methodologies for the validation of fluorinated intermediates, critical building blocks in modern pharmaceuticals. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of analysis grounded in scientific integrity.

The Unique Challenge of Fluorinated Intermediates

Fluorine's distinctive properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—impart desirable characteristics to active pharmaceutical ingredients (APIs), such as enhanced metabolic stability and binding affinity. However, these same properties can present significant analytical challenges. The potential for volatility, reactivity, and unique chromatographic behavior necessitates a carefully considered approach to method validation. This guide will explore the three primary analytical techniques for these compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.

The Regulatory Framework: A Foundation of Quality

All analytical method validation activities must be conducted in accordance with the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on Validation of Analytical Procedures.[1][2] This guideline establishes the validation characteristics required to ensure that an analytical procedure is suitable for its intended purpose.[1][2]

The core validation parameters we will consider for each technique are:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-laboratory or inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Comparative Analysis of Key Techniques

The choice of analytical technique is a critical first step and depends on the physicochemical properties of the fluorinated intermediate, the nature of potential impurities, and the intended purpose of the analysis (e.g., purity assay, impurity profiling, residual solvent analysis).

Caption: Decision workflow for selecting an analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile fluorinated intermediates.

Strengths:

  • Broad applicability to a wide range of fluorinated compounds.

  • High resolution and separation efficiency.

  • Compatibility with various detectors (UV, DAD, MS) for enhanced specificity and sensitivity.

Considerations for Fluorinated Intermediates:

  • Column Selection: Traditional C18 columns may not always provide optimal selectivity for fluorinated compounds. Fluorinated stationary phases (e.g., F-C8, pentafluorophenyl (PFP)) can offer alternative selectivity and improved retention for halogenated compounds.[3][4][5]

  • Mobile Phase pH: The retention of ionizable fluorinated compounds can be significantly affected by the mobile phase pH. Careful optimization and control of pH are crucial for method robustness. For silica-based columns, it is recommended to use a mobile phase with a pH > 5 to ensure good recovery of [¹⁸F]fluoride, which can be a concern in radiolabeled compounds.[6]

  • Peak Tailing: Interactions between basic fluorinated compounds and residual silanols on the silica-based stationary phase can lead to peak tailing. Using end-capped columns or adding a competing base to the mobile phase can mitigate this issue.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for volatile and thermally stable fluorinated intermediates, particularly for the analysis of residual solvents and volatile impurities.

Strengths:

  • Excellent sensitivity and specificity, especially when using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.[7]

  • High separation efficiency for complex mixtures of volatile compounds.

  • Definitive identification of compounds based on their mass spectra.

Considerations for Fluorinated Intermediates:

  • Thermal Stability: The analyte must be thermally stable and not degrade in the heated injection port or column.

  • Derivatization: Non-volatile or highly polar fluorinated intermediates may require derivatization to increase their volatility for GC analysis.

  • Column Selection: A variety of capillary columns are available, and the choice of stationary phase will depend on the polarity of the analytes. A common choice for a broad range of compounds is a 5% diphenyl/95% dimethylpolysiloxane phase.[8]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a uniquely powerful technique for the analysis of fluorinated compounds, offering both qualitative and quantitative information.

Strengths:

  • Absolute Specificity: The ¹⁹F nucleus provides a specific signal for fluorine-containing molecules with minimal background interference.[9][10]

  • Direct Quantification (qNMR): ¹⁹F qNMR allows for direct, primary measurement of the concentration of a fluorinated analyte without the need for a reference standard of the analyte itself, instead using an internal standard.[11]

  • Structural Information: Provides valuable structural information about the fluorinated intermediate and any fluorine-containing impurities.[12][13]

Considerations for Fluorinated Intermediates:

  • Sensitivity: While highly sensitive, NMR generally requires a higher sample concentration compared to chromatographic techniques.

  • Relaxation Times: Accurate quantification requires appropriate setting of the relaxation delay (D1) to ensure complete relaxation of the fluorine nuclei between pulses.[14]

  • Signal Overlap: Although the wide chemical shift range of ¹⁹F minimizes the risk of signal overlap, it can still occur in complex mixtures.[9]

Comparative Performance Data

The following table summarizes typical performance characteristics for the three techniques based on literature data and in-house experience. These values are illustrative and will vary depending on the specific analyte, matrix, and instrumentation.

Validation ParameterHPLC-UVGC-MS¹⁹F qNMR
Specificity High (with appropriate column and detector)Very High (mass spectral identification)Absolute (direct detection of ¹⁹F)
Linearity (R²) > 0.999> 0.998[8]> 0.999
Range Typically 80-120% of assay concentrationDependent on detector saturationWide dynamic range
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (%RSD) < 1.0% (Repeatability)< 2.0% (Repeatability)< 1.0% (Repeatability)
LOD ng/mL to µg/mLpg/mL to ng/mLµg/mL to mg/mL
LOQ ng/mL to µg/mLpg/mL to ng/mLµg/mL to mg/mL
Robustness Sensitive to mobile phase, pH, temp.Sensitive to inlet temp., flow rateLess sensitive to matrix effects

Experimental Protocols: A Self-Validating Approach

The trustworthiness of an analytical method lies in its self-validating nature. The following protocols are designed with this principle in mind, incorporating system suitability tests (SSTs) to ensure the analytical system is performing correctly before sample analysis.

Experimental Workflow for Method Validation

Validation_Workflow Start Method Development & Optimization Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Start->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report (Summarize Results & Conclusions) Robustness->Report End Method Implementation Report->End

Caption: Overall workflow for analytical method validation.

Protocol 1: HPLC-UV Assay for a Fluorinated Intermediate

1. Objective: To determine the purity of a non-volatile fluorinated intermediate.

2. Materials:

  • Fluorinated intermediate reference standard
  • HPLC grade acetonitrile, methanol, and water
  • Phosphate buffer components
  • Appropriate HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase: 60:40 (v/v) Acetonitrile:25 mM Potassium Phosphate buffer pH 3.0
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

4. System Suitability Test (SST):

  • Inject the reference standard solution five times.
  • Acceptance Criteria: %RSD of the peak area < 2.0%, tailing factor < 2.0, theoretical plates > 2000.

5. Validation Experiments:

  • Specificity: Analyze a blank (diluent), placebo (if applicable), reference standard, and a sample subjected to forced degradation (see Protocol 3). The peak for the intermediate should be free from interference from other components.
  • Linearity: Prepare a series of at least five concentrations of the reference standard across the range of 50-150% of the expected sample concentration. Plot peak area versus concentration and determine the correlation coefficient (R² > 0.999).
  • Accuracy: Analyze samples spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery (acceptance criteria: 98.0-102.0%).
  • Precision:
  • Repeatability: Analyze six independent samples of the intermediate at 100% of the target concentration. Calculate the %RSD (acceptance criteria: < 2.0%).
  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
  • Robustness: Deliberately vary chromatographic parameters (e.g., pH ± 0.2 units, mobile phase composition ± 2%, column temperature ± 5 °C) and assess the impact on the SST and assay results.
Protocol 2: GC-MS for Volatile Fluorinated Impurities

1. Objective: To quantify volatile fluorinated impurities in a drug substance.

2. Materials:

  • Reference standards for the targeted impurities
  • High purity solvent for sample dissolution (e.g., DMSO)
  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Oven Program: 50 °C for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min
  • MS Transfer Line: 280 °C
  • Ion Source: 230 °C
  • Mode: Selected Ion Monitoring (SIM) using characteristic ions for each impurity.

4. System Suitability Test (SST):

  • Inject a standard solution containing all impurities.
  • Acceptance Criteria: Signal-to-noise ratio for each peak > 10, peak resolution between critical pairs > 1.5.

5. Validation Experiments: Follow a similar approach as for HPLC, adapting the sample preparation and analysis to GC-MS. Accuracy will be assessed by spiking the drug substance with known amounts of the impurities.

Protocol 3: Forced Degradation Study

1. Objective: To demonstrate the stability-indicating nature of the analytical method.[15][16]

2. Procedure: Expose the fluorinated intermediate to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: 105 °C for 48 hours.
  • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]

3. Analysis: Analyze the stressed samples using the validated method (e.g., HPLC).

4. Acceptance Criteria: The method should be able to separate the degradation products from the parent peak, and a mass balance should be demonstrated (sum of the assay of the parent compound and the levels of all degradation products should be close to 100%). A degradation of 5-20% is generally considered appropriate for validating the method.[17][18]

Conclusion: A Strategy for Robust Validation

The validation of analytical methods for fluorinated intermediates requires a nuanced understanding of their unique chemical properties and a strategic selection of analytical techniques. While HPLC and GC-MS are powerful and well-established methods, ¹⁹F NMR offers unparalleled specificity and a direct means of quantification that can simplify and strengthen the validation process. By grounding the validation strategy in the principles of ICH Q2(R2) and employing self-validating protocols, researchers can ensure the generation of reliable and defensible analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. (2017, October 18). National Center for Biotechnology Information. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2026, January 2). LCGC International. [Link]

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  • C8-Fluorine HPLC Column - Hawach Scientific. (n.d.). Hawach Scientific. [Link]

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  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). (2022, February 25). Royal Society of Chemistry. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. (2025, July 8). ICH. [Link]

  • Quantitative Methods for The Trace Level Determination of Potential Genotoxic Impurities in Anti-Cancer Drug, Regorafenib Using. (n.d.). IJPPR. [Link]

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  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017, March 31). ACG Publications. [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

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  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. [Link]

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  • Application News. (n.d.). Shimadzu. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in the synthesis of complex molecules in pharmaceutical and materials science research, 2,6-Difluoro-4-methylbenzaldehyde is a common reagent in advanced laboratories.[1] Its difluorinated structure offers unique electronic and steric properties but also necessitates a rigorous and informed approach to its handling and disposal.[1] Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, moving beyond simple instructions to explain the causality behind each procedural choice. It is designed for the professional researcher who understands that excellence in the lab extends to the entire lifecycle of a chemical reagent.

Hazard Profile & Regulatory Imperative

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound, like many halogenated aromatic aldehydes, presents a multi-faceted hazard profile that dictates its handling and disposal requirements.

The primary directive for this compound is that it must be treated as hazardous waste.[2][3] Under no circumstances should it be disposed of down the drain or in standard refuse.[2][4] As a halogenated organic compound, its disposal is subject to stringent environmental regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs waste from "cradle to grave".[5][6][7][8][9]

Table 1: GHS Hazard Classification Summary for Related Benzaldehydes

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[10][11][12]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation.[10][11][12]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation.[4][11][12]
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed.[4]
Flammable/Combustible Liquids Category 4 H227: Combustible liquid.[10]
Hazardous to the Aquatic Environment (Acute) Category 3 H402: Harmful to aquatic life.

Note: This table synthesizes data from safety data sheets for this compound and closely related analogues. Always refer to the specific SDS for the product in use.

Personnel Protection & Engineering Controls

Before handling or preparing for disposal, establishing a safe working environment is paramount. The irritant and combustible nature of this compound demands robust protective measures.

Engineering Controls: All handling of this compound, including transfer to waste containers, must be performed within a certified chemical fume hood.[13] This is critical to mitigate inhalation risk, as the compound may cause respiratory irritation.[4][11][12] The workspace must be free of ignition sources such as open flames, hot plates, and spark-producing equipment, given the material's classification as a combustible liquid.[10][14][15]

Personal Protective Equipment (PPE): The selection of PPE is not optional; it is the primary barrier between the researcher and chemical exposure.

Table 2: Required Personal Protective Equipment (PPE)

Body Part Protection Rationale & Specifications
Eyes/Face Safety Goggles & Face Shield Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required. A full-face shield must be worn over the goggles when handling larger quantities or during any operation with a splash risk.[4] This protects against the severe eye irritation potential.[11][12]
Hands Chemical-Resistant Gloves Wear nitrile or neoprene gloves. Always check the manufacturer's compatibility chart. Do not use latex gloves. Contaminated gloves must be removed and disposed of as hazardous waste. Wash hands thoroughly after handling.[15][16]
Body Flame-Resistant Lab Coat A fully buttoned, flame-resistant lab coat provides necessary protection against skin contact and in the event of a fire.

| Respiratory | (If needed) | Under normal use in a fume hood, a respirator is not required. However, in the case of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13][15] |

Standard Disposal Protocol for Unused Product & Waste Streams

This protocol applies to the routine collection of waste this compound from experimental procedures.

  • Waste Determination: As the generator, you are legally required to classify the material as hazardous waste.[9][15] Based on its known properties, this compound meets the criteria for hazardous waste.

  • Select a Compatible Container:

    • Use a designated hazardous waste container that is compatible with halogenated organic compounds. A glass bottle with a screw cap is typically appropriate.

    • The container must be in good condition, with no cracks or leaks, and must seal tightly to prevent the escape of vapors.[9]

  • Waste Segregation:

    • Crucially, do not mix this waste stream with other incompatible wastes. Aldehydes can react dangerously with strong oxidizing agents, strong bases, and reducing agents.[14] Check your institution's waste compatibility chart or consult your Environmental Health & Safety (EHS) office.

    • Keep halogenated waste separate from non-halogenated waste to facilitate proper final disposal, which often involves high-temperature incineration.[5]

  • Transfer and Labeling:

    • Perform all transfers inside a chemical fume hood.

    • Leave the chemical in its original container for disposal if possible. If consolidating waste, use a funnel to avoid spills.

    • Immediately and securely cap the waste container after adding waste.

    • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all components and their approximate concentrations.

  • Storage and Pickup:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin to catch any potential leaks.

    • Arrange for pickup by your institution's EHS department in accordance with their schedule and procedures. Do not exceed accumulation time or volume limits.[9]

Emergency Protocol: Spill Management

In the event of an accidental release, a swift and correct response is critical to ensure personnel safety and minimize environmental impact. The procedure depends entirely on the scale of the spill.

Spill_Response_Workflow spill Spill of this compound Occurs assess Assess Spill Severity spill->assess minor_spill MINOR SPILL (< 100 mL, Contained, No Ignition Source, Trained Personnel Present) assess->minor_spill  Manageable major_spill MAJOR SPILL (> 100 mL, Uncontained, Fire Risk, Personnel Untrained or Overwhelmed) assess->major_spill  Not Manageable minor_protocol Minor Spill Cleanup Protocol 1. Alert colleagues in immediate area. 2. Don appropriate PPE. 3. Extinguish all ignition sources. 4. Contain with non-combustible absorbent. 5. Collect waste in sealed container. 6. Decontaminate area. 7. Report to Lab Supervisor/EHS. minor_spill->minor_protocol major_protocol Major Spill Emergency Response 1. EVACUATE the area immediately. 2. ALERT others by activating fire alarm. 3. ISOLATE the area by closing doors. 4. NOTIFY Emergency Services (911) and EHS from a safe location. major_spill->major_protocol

Caption: Spill Response Decision Workflow for this compound.

Step-by-Step Minor Spill Cleanup Procedure

This procedure should only be undertaken by trained personnel who are comfortable with the process and have all necessary supplies.[17]

  • Alert & Secure: Notify personnel in the immediate vicinity.[18] Prevent others from entering the spill area.

  • Eliminate Ignition Sources: Immediately turn off all hot plates, stir plates, and other potential sources of ignition in the area.[4][10][15]

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE: Put on the full PPE as detailed in Table 2.

  • Contain the Spill: Prevent the spill from spreading or entering drains by creating a dike around it with a non-combustible, inert absorbent material.[17][18] Suitable materials include sand, vermiculite, or diatomaceous earth.[15] Do not use paper towels or other combustible materials , as this can increase the fire hazard.[17]

  • Absorb and Collect:

    • Apply the absorbent material over the spill, working from the outside in.[18]

    • Once the liquid is fully absorbed, carefully scoop the material using spark-proof tools into a designated, leak-proof container for hazardous waste.[18][19]

  • Decontaminate:

    • Wipe the spill area with a cloth or paper towels dampened with a soap and water solution.[17][20]

    • Place all cleaning materials, including the used towels, into the hazardous waste container with the absorbed spill material.

  • Package and Label: Seal the waste container. Attach a hazardous waste label detailing the contents (spilled chemical and absorbent material).

  • Report: Inform your laboratory supervisor and/or EHS office of the incident, even if it was minor.[18] Restock the spill kit immediately.[18]

Disposal of Contaminated Materials

It is a common oversight to forget that materials used during an experiment or cleanup inherit the hazardous properties of the chemical they contact.

  • Contaminated Labware: Disposable items such as pipette tips, contaminated gloves, and absorbent pads used for cleanup must be placed in a sealed, labeled hazardous waste container for solid waste.[20]

  • Empty Containers: An "empty" container that held this compound is not truly empty; it contains hazardous residue. These containers must be handled as hazardous waste themselves.[4] They should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container can then be managed according to your institution's specific guidelines.

By treating this compound with the respect its chemical properties demand, from initial use through final disposal, researchers uphold the highest standards of safety and professional responsibility.

References

  • Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Chemlab. (n.d.). UN1990 Benzaldehyde Analytical Grade Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Benzaldehyde ≥99,5 %. Retrieved from [Link]

  • Techno PharmChem. (n.d.). Benzaldehyde Material Safety Data Sheet. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • SpillFix. (2018). Recommended Spill Clean Up Procedure. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • Barclays Official California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-6-fluoro-3-methylbenzaldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24903548, 2,6-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Government of Canada. (2024). Assessment - Aldehydes group. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Bal Seal Engineering. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.